molecular formula C10H13BrClNO2 B1392272 (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride CAS No. 1245606-63-6

(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Cat. No.: B1392272
CAS No.: 1245606-63-6
M. Wt: 294.57 g/mol
InChI Key: KCAPQHNPIIVGSF-FVGYRXGTSA-N
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Description

(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C10H13BrClNO2 and its molecular weight is 294.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (3S)-3-amino-3-(4-bromophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAPQHNPIIVGSF-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245606-63-6
Record name methyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride
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Foundational & Exploratory

Technical Monograph: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Peptidomimetics and Divergent Library Synthesis

Molecular Architecture & Physicochemical Profile

Structural Significance

The compound (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride represents a specialized class of


-amino acid derivatives. Unlike natural 

-amino acids, the amino group here is attached to the

-carbon (C3), introducing an extra methylene group into the backbone.
  • Chiral Center (C3): The (S)-configuration is critical for biological recognition.[1] In peptidomimetics, this specific stereochemistry dictates the formation of stable secondary structures like 14-helices, which are resistant to proteolytic degradation.

  • 4-Bromophenyl Moiety: This is the "divergent handle." The bromine atom at the para position is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to late-stage functionalize the molecule into complex biaryl systems.

  • Methyl Ester & HCl Salt: The methyl ester serves as a semi-permanent protecting group for the carboxylic acid, facilitating N-terminal modifications without side reactions. The hydrochloride salt ensures crystallinity, water solubility, and long-term shelf stability compared to the hygroscopic free base.

Key Data Summary
PropertySpecification
IUPAC Name Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride
Molecular Formula

Molecular Weight 294.57 g/mol (Free base: ~258.11)
CAS Registry 952729-65-6 (Racemic/General); Note: Enantiopure forms often custom synthesized
Appearance White to off-white crystalline solid
Solubility High: DMSO, Methanol, Water; Low: Hexanes, Ether
Melting Point 178–182 °C (Decomposes)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors

Synthetic Pathways & Enantiomeric Control

The synthesis of high-purity (S)-enantiomer requires overcoming the tendency of


-amino acids to racemize under harsh conditions. Two primary routes are dominant in process chemistry:
Route A: The Modified Rodionov Reaction (Classic)

Historically, the condensation of 4-bromobenzaldehyde with malonic acid and ammonium acetate yields the racemic


-amino acid.
  • Limitation: Requires subsequent chiral resolution (e.g., using tartaric acid) or enzymatic kinetic resolution (Lipase B) to isolate the (S)-enantiomer.

Route B: Esterification of Enantiopure Precursors (Preferred)

For high-fidelity research applications, the preferred route begins with commercially available (S)-3-amino-3-(4-bromophenyl)propanoic acid (often produced via asymmetric hydrogenation of the corresponding enamine). The acid is then esterified under anhydrous conditions.

Mechanism: The reaction utilizes Thionyl Chloride (


) in Methanol. 

reacts with methanol to generate anhydrous HCl in situ and dimethyl sulfite. The protonated carboxylic acid then undergoes nucleophilic attack by methanol.
  • Why this method? It avoids aqueous workups that can hydrolyze the ester and ensures the immediate formation of the stable HCl salt.

Visualization of Synthetic Logic

SynthesisWorkflow Start (S)-3-amino-3-(4-bromophenyl) propanoic acid Reagent Reagents: SOCl2 / MeOH (0°C to Reflux) Start->Reagent Activation Intermediate Acyl Chloride Intermediate Reagent->Intermediate Chlorination Product (S)-Methyl 3-amino-3-(4-bromophenyl) propanoate HCl Intermediate->Product Methanolysis (-SO2, -HCl)

Figure 1: Acid-catalyzed esterification workflow using Thionyl Chloride to generate the hydrochloride salt.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl from its acid precursor. Scale: 5.0 mmol basis.

Materials
  • (S)-3-amino-3-(4-bromophenyl)propanoic acid (1.22 g, 5.0 mmol)

  • Thionyl Chloride (

    
    ) (1.1 mL, 15.0 mmol, 3.0 eq)
    
  • Anhydrous Methanol (20 mL)

  • Diethyl Ether (

    
    ) (for precipitation)
    
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Argon.

  • Solvent Charge: Add Anhydrous Methanol (20 mL) and cool the system to 0°C using an ice/water bath.

  • Activation (Exothermic): Dropwise, add Thionyl Chloride via syringe over 10 minutes.

    • Critical Insight: The reaction between

      
       and MeOH is highly exothermic and releases HCl gas. Maintain 0°C to prevent "bumping."
      
  • Substrate Addition: Remove the septum briefly to add the solid amino acid precursor in one portion. Re-seal.

  • Reflux: Remove the ice bath. Attach a reflux condenser (with a drying tube or

    
     line). Heat to reflux (65°C) for 4–6 hours.
    
    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The starting acid will remain at the baseline; the ester will migrate (

      
      ).
      
  • Workup: Cool to room temperature. Concentrate the solution in vacuo to remove solvent and excess HCl/SO2.

    • Result: A viscous, slightly yellow oil or semi-solid will remain.

  • Crystallization: Redissolve the residue in a minimum amount of cold Methanol (1-2 mL). Add Diethyl Ether (20-30 mL) dropwise with vigorous stirring until a white precipitate forms.

  • Isolation: Filter the white solid under vacuum (Buchner funnel). Wash the cake with cold Ether (

    
     mL).
    
  • Drying: Dry in a vacuum desiccator over

    
     overnight.
    

Yield Expectation: 85–95% (White crystalline solid).

Medicinal Chemistry Applications

This molecule is a "privileged scaffold" in drug discovery, particularly for designing Integrin Antagonists and Peptidomimetics .

Divergent Synthesis Strategy

The 4-bromo substituent allows this single building block to generate libraries of compounds.

Applications Core (S)-Methyl 3-amino-3-(4-bromophenyl) propanoate HCl Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Peptide Peptide Coupling (EDC/HOBt, N-Protected AA) Core->Peptide Cyclization Base-Mediated Cyclization (Grignard or LiHMDS) Core->Cyclization Biaryl Biaryl Derivatives (Integrin Inhibitors) Suzuki->Biaryl Foldamer Beta-Peptide Foldamers (Protease Resistant) Peptide->Foldamer Lactam Beta-Lactams (Antibiotic Scaffolds) Cyclization->Lactam

Figure 2: Divergent synthesis pathways utilizing the amine, ester, and aryl-bromide functionalities.

Mechanistic Role in Peptidomimetics

-amino acids introduce an extra carbon into the peptide backbone. When (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate is incorporated into a peptide chain:
  • Proteolytic Stability: Standard proteases (trypsin, pepsin) cannot cleave the

    
    -peptide bond, significantly extending the half-life of the drug candidate.
    
  • Conformational Locking: The bulky phenyl group at the

    
    -position restricts bond rotation, forcing the peptide into stable helices (e.g., the 14-helix), which often mimics the binding epitopes of protein-protein interactions.
    

Safety & Handling

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.[2][3]

    • H335: May cause respiratory irritation (dust hazard).[2]

  • Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture over time.

  • Disposal: The bromine content classifies this as halogenated organic waste. Do not mix with general organic solvents for incineration.

References

  • Sigma-Aldrich. (2024). Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride Product Specification. (Analogous structure reference).

  • ChemicalBook. (2023). Methyl 3-amino-3-(4-bromophenyl)propanoate HCl Properties and CAS.

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride.[4][3][5][6]

  • Lead Sciences. (2024). (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride Data.

  • Chem-Impex. (2024). Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid: Precursor Data.

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic properties, and experimental determination protocols for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride .

This guide is structured for process chemists and engineers optimizing crystallization, purification, and formulation workflows.

Executive Summary

This compound (referred to herein as (S)-MABP-HCl ) is a critical chiral


-amino acid derivative. It serves as a structural scaffold in the synthesis of pharmaceutical intermediates, including analogs of serotonin transport inhibitors (e.g., Dapoxetine derivatives) and PDK1 inhibitors.

Precise solubility data is the cornerstone of process development, governing yield in crystallization and purity in isolation. This guide provides a comprehensive analysis of the compound's solubility landscape, supported by thermodynamic modeling and validated experimental protocols for data acquisition.[1]

Compound Profile
PropertyDetail
IUPAC Name Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride
Molecular Formula

Molecular Weight 294.57 g/mol
Physical State White to off-white crystalline solid
Chirality (S)-Enantiomer
Key Functionality

-Amino ester (labile to hydrolysis in strong base/acid)

Solubility Landscape & Solvent Selection

The solubility of (S)-MABP-HCl follows a distinct trend governed by the "like dissolves like" principle, modified by the ionic nature of the hydrochloride salt. The presence of the 4-bromophenyl moiety imparts significant lipophilicity compared to the unsubstituted phenyl analog, while the hydrochloride salt ensures high affinity for polar protic solvents.

Predicted Solubility Ranking (Mole Fraction)

Based on Structure-Activity Relationship (SAR) data from the structural analog (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl, the solubility order in pure solvents is:

Methanol > Ethanol > n-Propanol > Isopropanol > Water > Acetone > Ethyl Acetate > Toluene

  • Primary Solvents (High Solubility): Methanol and Ethanol. These are the solvents of choice for the dissolution phase of crystallization.

  • Anti-Solvents (Low Solubility): Ethyl Acetate and Acetone. The ionic lattice of the HCl salt is poorly solvated by these medium-polarity aprotic solvents, making them ideal for inducing supersaturation (drowning-out crystallization).

  • Water: Moderate solubility. While the salt is ionic, the hydrophobic 4-bromophenyl group limits aqueous solubility compared to smaller amino acids.

Temperature Dependence

Solubility (


) increases non-linearly with temperature (

). This relationship is positive and endothermic, confirming that cooling crystallization is a viable purification strategy.
Temperature (K)Methanol (

)
Ethanol (

)
Isopropanol (

)
278.15 ~45.2~18.5~5.1
288.15 ~58.1~24.2~7.8
298.15 ~76.5~32.8~11.2
308.15 ~98.3~44.1~16.5
318.15 ~125.0~58.6~23.4

> Note: Data values are extrapolated estimates based on the chlorophenyl analog behavior [1, 2]. Precise values must be determined via the protocol in Section 4.

Thermodynamic Modeling

To simulate process conditions outside of measured points, experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating the solubility of pharmaceutical salts.

Modified Apelblat Equation


  • 
     : Mole fraction solubility of (S)-MABP-HCl.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Dissolution Parameters

The dissolution process is described by the fundamental thermodynamic functions calculated at the harmonic mean temperature (


):
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive values (

      
      ), indicating an endothermic process (solubility increases with heat).
      
  • Entropy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive values (

      
      ), driven by the disruption of the crystal lattice.
      

Experimental Protocol: Laser Monitoring Method

Since specific batch-to-batch variations affect solubility, self-validation is required. The following protocol uses a dynamic laser monitoring technique, which is superior to the static gravimetric method for speed and accuracy.

Workflow Visualization

Solubility_Protocol cluster_0 Data Acquisition Loop Start Start: Weigh (S)-MABP-HCl Vessel Jackated Glass Vessel (Stirring @ 400 rpm) Start->Vessel Solvent Add Solvent (Known Mass) Solvent->Vessel Laser Laser Monitoring System (Transmissivity) Vessel->Laser Heat Heat Slowly (< 2 K/h) Laser->Heat Detect Detect Dissolution Point (Max Transmissivity) Heat->Detect Heat->Detect Calc Calculate Mole Fraction (x) Detect->Calc

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Methodology
  • Preparation: Calibrate the analytical balance (precision

    
     g) and the temperature probe (
    
    
    
    K).
  • Loading: Place a known mass (

    
    ) of (S)-MABP-HCl and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup: Insert the laser probe and temperature sensor. Ensure the laser path is obstructed by the undissolved solid suspension (low transmissivity).

  • Heating: Initiate stirring (300–450 rpm) and heat the mixture slowly. A heating rate of 0.1 to 0.2 K/min is critical to maintain quasi-equilibrium.

  • Detection: Monitor the laser intensity. The point where the laser intensity maximizes and plateaus corresponds to the complete dissolution temperature (

    
    ).
    
  • Calculation: Convert mass ratio to mole fraction (

    
    ):
    
    
    
    
    (Where
    
    
    and
    
    
    are molecular weights of the solute and solvent, respectively).
  • Repetition: Repeat with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.

Process Application: Crystallization Design

The solubility data directly informs the design of the isolation step.

Cooling Crystallization Strategy

Given the steep solubility curve in Methanol , a cooling crystallization is the most efficient purification method.

  • Dissolution: Dissolve crude (S)-MABP-HCl in Methanol at 50°C (near saturation).

  • Filtration: Polish filter while hot to remove insoluble mechanical impurities.

  • Cooling: Ramp down temperature to 0–5°C at a controlled rate (e.g., 10°C/hour) to control supersaturation and crystal size distribution (CSD).

  • Yield: Theoretical yield can be calculated using the solubility difference between 50°C and 0°C.

Anti-Solvent Strategy

If the compound is thermally labile, use an anti-solvent approach at ambient temperature.

  • Solvent: Methanol (High solubility).[2]

  • Anti-Solvent: Ethyl Acetate or MTBE (Low solubility).

  • Ratio: Slowly add Ethyl Acetate to the Methanol solution until the solvent composition shifts into the metastable zone, triggering nucleation.

Process_Logic Input Crude (S)-MABP-HCl Check_Stab Is Compound Thermally Stable? Input->Check_Stab Cooling Cooling Crystallization (Solvent: MeOH) Check_Stab->Cooling Yes AntiSolv Anti-Solvent Crystallization (MeOH + EtOAc) Check_Stab->AntiSolv No Heat_Diss Dissolve @ 50°C Cooling->Heat_Diss Cool_Down Cool to 0°C Heat_Diss->Cool_Down Output Pure Crystalline Product Cool_Down->Output Diss_Amb Dissolve @ 25°C AntiSolv->Diss_Amb Add_AS Add EtOAc Slowly Diss_Amb->Add_AS Add_AS->Output

Figure 2: Decision Matrix for Crystallization Mode Selection.

References

  • Structure & Synthesis Context

    • Patent WO2011044157A1. Heterocyclic compounds useful as PDK1 inhibitors. (Describes the synthesis and handling of (R/S)-methyl 3-amino-3-(4-bromophenyl)
  • Solubility Methodology (Analog Grounding)

    • Tang, S., et al. "Solubility and Thermodynamic Properties of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride in Pure Solvents." Journal of Chemical & Engineering Data. (Provides the validated thermodynamic model and solvent ranking for the structural analog).
  • Thermodynamic Modeling Standard

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.
  • Commercial Availability & Physical Data

    • (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS 845908-98-7) Data Sheet.

Sources

Technical Monograph: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride , a high-value chiral building block in medicinal chemistry.

Unlike active pharmaceutical ingredients (APIs) which have a direct biological mechanism (e.g., receptor binding), this compound functions as a Privileged Scaffold . Its "Mechanism of Action" is defined by its role in Peptidomimetic Design —specifically in conferring proteolytic stability and enabling diversity-oriented synthesis via its halogenated handle.

Mechanistic Role in Peptidomimetics and Diversity-Oriented Synthesis

Compound Identity & Structural Significance[1][2][3][4][5][6][7]

This molecule is a


-amino acid ester derivative , specifically a derivative of 

-phenylalanine. Its structural architecture distinguishes it from the canonical

-amino acids found in nature, providing unique pharmacological advantages when incorporated into drug candidates.
FeatureSpecificationMechanistic Implication
Chirality (S)-EnantiomerEnsures stereospecific binding in biological targets; critical for single-enantiomer drug development.
Backbone

-Amino Acid
Extends the carbon backbone by one methylene unit (

), altering peptide bond geometry and conferring resistance to peptidases.
Functional Handle 4-Bromo (Para-substitution)Acts as a reactive site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing rapid library generation.
Terminus Methyl EsterProtects the C-terminus during synthesis; increases lipophilicity for cellular permeability (potential prodrug moiety).

Mechanism of Action: The "Beta-Effect" in Chemical Biology

The primary utility of this scaffold lies in its ability to modulate the Pharmacokinetics (PK) of peptide-based drugs. Native peptides suffer from rapid degradation by proteolytic enzymes (proteases). The incorporation of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate introduces a "molecular stumbling block" for these enzymes.

Proteolytic Resistance Mechanism

Proteases (e.g., chymotrypsin, pepsin) are evolved to recognize and cleave peptide bonds between


-amino acids. The active sites of these enzymes rely on specific spatial arrangements of the carbonyl (

) and amide (

) groups.
  • Backbone Extension: The insertion of an extra carbon atom (the

    
    -carbon) disrupts the scissile bond alignment within the protease active site.
    
  • Steric Occlusion: The bulky 4-bromophenyl group at the

    
    -position creates steric hindrance, preventing the enzyme from accessing the peptide bond.
    
  • Result: The "Mechanism of Action" here is half-life extension . Drugs built with this scaffold persist longer in plasma, maintaining therapeutic concentrations with lower dosing frequency.

Conformational Control (Foldamers)

Beyond stability,


-amino acids induce specific secondary structures known as Foldamers . Unlike 

-peptides that form

-helices and

-sheets,

-peptides can form stable 14-helices or 12-helices depending on the substitution pattern. This scaffold allows researchers to lock a drug molecule into a bioactive conformation, reducing the entropic cost of binding to a receptor (e.g., GPCRs or Integrins).

BetaEffect Figure 1: The Mechanistic Basis of Proteolytic Stability (The Beta-Effect) Alpha Canonical Alpha-Peptide Protease Proteolytic Enzyme (e.g., Trypsin) Alpha->Protease Substrate Recognition Degradation Rapid Hydrolysis (Inactive Fragments) Protease->Degradation Cleavage Resistance Steric/Electronic Mismatch Protease->Resistance Fails to Bind/Cleave BetaScaffold (S)-Beta-Amino Scaffold (Target Compound) Peptidomimetic Beta-Peptide Drug BetaScaffold->Peptidomimetic Synthesis Peptidomimetic->Protease Encounter Stability Metabolic Stability (Extended Half-Life) Resistance->Stability Result

[2]

Synthetic Mechanism: The "Bromine Handle"[1]

In drug discovery, this compound is classified as a Divergent Intermediate . The 4-bromophenyl moiety is not merely structural; it is a "pre-installed" reactive site.

  • Mechanism: Oxidative Addition.

  • Utility: It allows the synthesis of Biaryl systems. Many blockbuster drugs (e.g., Valsartan, Losartan) and bioactive natural products contain biaryl motifs.

  • Workflow: Researchers use this scaffold to create libraries of analogs. By keeping the chiral

    
    -amino core constant and varying the group attached to the phenyl ring via the bromine atom, they can rapidly scan for biological activity (SAR studies).
    
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of the 4-bromo position, a standard workflow for validating this scaffold's utility.

Objective: To couple an aryl boronic acid to the (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate core.

Reagents:

  • Scaffold: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a sealed reaction vial, dissolve the scaffold (1.0 eq) in 1,4-dioxane/water.

  • Neutralization: Add

    
    . (Note: The HCl salt requires excess base to neutralize the amine salt and activate the boronic acid).
    
  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

  • Catalysis: Add the Palladium catalyst and the Aryl Boronic Acid.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromo-starting material.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check: The product should show a mass shift corresponding to the loss of Bromine (


 isotope pattern disappears) and the addition of the Aryl group.

Therapeutic Applications

While not a drug itself, this specific scaffold is a precursor for several classes of therapeutic agents:

  • Integrin Antagonists:

    • Integrins (e.g.,

      
      ) are receptors involved in angiogenesis and metastasis.
      
    • Many potent integrin inhibitors utilize a

      
      -amino acid core to mimic the RGD (Arg-Gly-Asp)  recognition sequence while preventing degradation. The 4-substitution allows tuning of potency.
      
  • DPP-4 Inhibitors (Diabetes):

    • Drugs like Sitagliptin are

      
      -amino acid derivatives. While Sitagliptin uses a trifluorophenyl moiety, the 4-bromophenyl scaffold is used in "SAR hopping" to discover novel analogs with better patentability or selectivity profiles.
      
  • Neuroactive Peptides:

    • 
      -amino acid analogs of neuropeptides (e.g., enkephalins) are investigated for pain management (analgesia) because they can cross the blood-brain barrier (BBB) more effectively and resist enzymatic breakdown in the CNS.
      

SynthesisWorkflow Figure 2: Synthetic Utility of the Scaffold cluster_pathways Divergent Synthesis Pathways Start (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl PathA Path A: N-Terminus Coupling (Peptide Synthesis) Start->PathA  R-COOH / HATU   PathB Path B: C-Terminus Hydrolysis (Acid Deprotection) Start->PathB  LiOH / THF   PathC Path C: Suzuki Coupling (Bromine Substitution) Start->PathC  Ar-B(OH)2 / Pd   ProductA Peptidomimetic Oligomer (Foldamer) PathA->ProductA ProductC Biaryl Beta-Amino Acid (High Affinity Ligand) PathC->ProductC

References

  • Vertex AI Search. (2025). Biological activity of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate.

  • PubChem. (2025).[1][2] Methyl 3-(4-bromophenyl)propanoate | C10H11BrO2. National Library of Medicine.

  • ChemicalBook. (2025).[1] METHYL 3-AMINO-3-(4-BROMOPHENYL)PROPANOATE HYDROCHLORIDE CAS#: 952729-65-6.[3]

  • Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry.

  • ChemScene. (2025). Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride Data Sheet.

Sources

(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride Subtitle: A Privileged Chiral Scaffold for Peptidomimetics and Drug Discovery

Executive Summary

This compound (CAS: 952729-65-6) is a high-value chiral


-amino acid derivative serving as a critical intermediate in medicinal chemistry. Unlike 

-amino acids, this

-amino acid scaffold imparts unique conformational stability and proteolytic resistance to peptide backbones.

Its primary "biological activity" lies in its role as a pharmacophore generator . It is the structural foundation for:

  • Integrin Antagonists: Mimicking the aspartic acid turn in RGD (Arg-Gly-Asp) sequences to target VLA-4 (

    
    ) and LFA-1, treating autoimmune diseases like Crohn’s and Multiple Sclerosis.
    
  • Anticancer Agents: Serving as a precursor for thiazole and hydrazone derivatives targeting SIRT2 and EGFR.

  • 
    -Peptide Foldamers:  Creating stable helices resistant to metabolic degradation.
    

This guide details the compound's chemical architecture, its mechanistic role in drug design, and validated protocols for its synthesis and application.[1]

Chemical Architecture & Properties

The compound is the methyl ester hydrochloride salt of the (S)-enantiomer of


-(4-bromophenyl)-

-alanine. The (S)-configuration is critical, often correlating with the bioactive conformation of natural L-amino acid mimetics in receptor binding pockets.
PropertySpecification
IUPAC Name Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride
CAS Number 952729-65-6 (HCl salt); 479074-63-0 (Free Acid)
Molecular Formula C

H

BrClNO

Molecular Weight 294.57 g/mol
Chirality (S)-Enantiomer (matches L-amino acid stereochemistry in mimetics)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Key Functional Groups Primary Amine (Nucleophile), Methyl Ester (Electrophile), Aryl Bromide (Cross-coupling handle)

Biological Utility: The Pharmacophore Engine

The biological significance of this compound stems from three structural features that solve common failures in drug development (e.g., poor stability, low selectivity).

A. The -Amino Acid Effect (Proteolytic Stability)

Incorporating this scaffold into peptide drugs creates


-peptides . Human proteolytic enzymes (peptidases) are evolved to cleave 

-peptide bonds. The additional methylene group (

) in the backbone of this compound alters the scissile bond geometry, rendering the resulting molecule "invisible" to proteases while maintaining receptor affinity.
B. Integrin Antagonism (The "Aspartate Mimic")

In RGD mimetics, the carboxylate group (derived from the ester hydrolysis) mimics the Aspartic Acid side chain, coordinating with the metal ion (Mg


/Mn

) in the integrin binding site. The 4-bromophenyl group fits into the hydrophobic specificity pocket, enhancing affinity over the natural ligand.
C. The Bromine Handle (Divergent Synthesis)

The para-bromine atom is not merely structural; it is a reactive handle. Using Palladium-catalyzed cross-coupling (Suzuki-Miyaura), researchers can rapidly generate libraries of derivatives to probe Structure-Activity Relationships (SAR).

Visualizing the Divergent Utility:

G Core (S)-Methyl 3-amino-3- (4-bromophenyl)propanoate Hydrolysis Ester Hydrolysis Core->Hydrolysis Coupling Pd-Catalyzed Coupling (Suzuki) Core->Coupling Cyclization Heterocycle Formation Core->Cyclization Foldamers Beta-Peptide Foldamers Target: Antimicrobial Core->Foldamers Peptide Synthesis Integrin Integrin Antagonists (VLA-4 / LFA-1) Target: Autoimmunity Hydrolysis->Integrin RGD Mimicry Coupling->Integrin Hydrophobic Pocket Opt. Oncology Thiazole/Hydrazone Derivatives Target: SIRT2 / EGFR Coupling->Oncology Library Expansion Cyclization->Oncology Scaffold Rigidification

Figure 1: Divergent synthesis pathways transforming the core scaffold into three distinct therapeutic classes.

Case Studies in Biological Activity

Case Study 1: VLA-4 Antagonists for Crohn's Disease

Derivatives of


-phenyl- 

-alanine are core components of oral VLA-4 antagonists (e.g., similar to AJM300).
  • Mechanism: The compound prevents the

    
     integrin on leukocytes from binding to VCAM-1 on endothelial cells.
    
  • Role of Scaffold: The (S)-configuration directs the carboxylate to the metal ion dependent adhesion site (MIDAS), while the phenyl ring provides

    
    -stacking interactions. The 4-bromo substituent allows extension into the "ligand specificity loop," increasing potency from 
    
    
    
    M to nM range.
Case Study 2: Anticancer Thiazole Derivatives

Research indicates that hydrazone and thiazole derivatives synthesized from the acid form of this scaffold exhibit potent antiproliferative activity against lung cancer cells (H69).

  • Target: SIRT2 (Sirtuin 2) and EGFR.

  • Activity: IC

    
     values in the low micromolar range, superior to Cisplatin in resistant lines.
    
  • Source: MDPI, 2024 (See References).

Experimental Protocols

Protocol A: Enzymatic Resolution for Enantiopurity

Rationale: Chemical synthesis often yields racemates. Enzymatic resolution is the gold standard for obtaining the pure (S)-enantiomer required for biological activity.

Materials:

  • Racemic Ethyl/Methyl 3-amino-3-(4-bromophenyl)propanoate

  • Candida antarctica Lipase B (CAL-B, immobilized)[2]

  • Solvent: Diisopropyl ether or Toluene (anhydrous)

  • Acyl donor: Ethyl acetate or Vinyl acetate

Workflow:

  • Dissolution: Dissolve 10 mmol of racemic ester in 50 mL of diisopropyl ether.

  • Enzyme Addition: Add 10 equivalents of vinyl acetate and 500 mg of immobilized CAL-B.

  • Incubation: Shake at 30°C, 200 rpm. Monitor by chiral HPLC (Chiralcel OD-H column).

  • Kinetic Resolution: The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-amine free .

  • Separation: Filter off the enzyme. Acidify the filtrate with HCl/Dioxane to precipitate the (S)-amine hydrochloride salt.

  • Purification: Recrystallize from MeOH/Et

    
    O to achieve >99% ee.
    
Protocol B: Suzuki-Miyaura Coupling (Library Generation)

Rationale: Functionalizing the 4-position to target hydrophobic pockets in proteins.

Steps:

  • Mix: Combine (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (1.0 eq), Arylboronic acid (1.2 eq), and K

    
    CO
    
    
    
    (3.0 eq) in Dioxane/Water (4:1).
  • Catalyst: Add Pd(dppf)Cl

    
     (5 mol%).
    
  • Reaction: Heat to 90°C under N

    
     for 4-12 hours.
    
  • Workup: Dilute with EtOAc, wash with brine. The amine may require Boc-protection prior to coupling if the catalyst is sensitive, though Pd(dppf) is robust.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic—keep tightly sealed to prevent hydrolysis of the ester or clumping of the salt.

References

  • Lead Sciences. (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride Product Data.Link

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. PubMed Central. Link

  • Sapijanskaitė-Banevič, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for Anticancer Candidates. MDPI Molecules. Link

  • Ribeiro, C.M., et al. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society. Link

  • ChemScene. Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride Data Sheet.Link

  • PubChem. Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride Compound Summary.Link

Sources

Precision Scaffolds in Medicinal Chemistry: The Strategic Utility of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 1202044-20-9, analog references) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike standard


-amino acids, this 

-amino acid derivative offers inherent resistance to proteolytic degradation and unique conformational bias (foldamers).[1]

Crucially, the 4-bromophenyl moiety functions as a "divergent handle," enabling late-stage functionalization via palladium-catalyzed cross-coupling reactions.[1] This guide details the technical application of this scaffold in generating peptidomimetics, integrin antagonists, and diversity-oriented synthetic (DOS) libraries.[1]

Structural Architecture & Synthetic Utility

The value of this compound lies in its tripartite structure, which addresses three critical needs in medicinal chemistry: Stereochemical Control , Metabolic Stability , and Synthetic Modularity .[1]

The -Amino Acid Advantage

The


-homophenylalanine backbone introduces an extra methylene group (

) into the peptide chain.
  • Proteolytic Stability: The

    
    -linkage is unrecognized by most endogenous proteases (e.g., pepsin, trypsin), significantly extending the plasma half-life of derived peptides.[1]
    
  • Secondary Structure:

    
    -peptides form stable helices (e.g., the 14-helix) with fewer residues than 
    
    
    
    -peptides, useful for disrupting protein-protein interactions (PPIs).
The Bromine "Handle"

The para-bromine substituent is not merely a lipophilic group; it is a reactive site for Divergent Synthesis .[1]

  • Suzuki-Miyaura Coupling: Access to biaryl systems (common in kinase inhibitors).[1]

  • Buchwald-Hartwig Amination: Introduction of solubilizing amine tails.[1]

  • Heck Reaction: Extension of the carbon skeleton.[1]

Core Applications in Drug Design

Integrin Antagonists (RGD Mimetics)

The Arg-Gly-Asp (RGD) sequence is the universal recognition motif for integrins (


, 

).[2] Small molecule RGD mimetics often replace the flexible Gly-Asp dipeptide with a rigid

-amino acid scaffold to lock the bioactive conformation.
  • Mechanism: The carboxylate of the propanoate binds to the metal ion in the integrin

    
    -subunit (MIDAS site). The ammonium group mimics the guanidine of Arginine.[1]
    
  • Role of the 4-Br Group: In

    
     antagonists, the 4-position of the phenyl ring sits in a hydrophobic pocket adjacent to the aspartate binding site.[1] Coupling hydrophobic aryls here (via Suzuki) dramatically increases potency (IC
    
    
    
    shift from
    
    
    M to nM range).[1]
CNS Active Agents

-Phenylalanine derivatives are established pharmacophores in neurotransmitter modulation.[1] The (S)-configuration is often critical for binding to transporters (e.g., GABA analogs).[1] The lipophilic bromine improves Blood-Brain Barrier (BBB) permeability compared to the parent phenyl compound.[1]

Technical Protocols

Protocol A: Divergent Library Synthesis (Suzuki Coupling)

Objective: To functionalize the 4-position while preserving the chiral center and ester/amine functionality.

Reagents:

  • Substrate: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (1.0 eq)

  • Boronic Acid: Ar-B(OH)

    
     (1.2 eq)
    
  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (5 mol%)[1]
  • Base: K

    
    PO
    
    
    
    (3.0 eq)[1]
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Free Base Liberation (In-situ): The HCl salt must be neutralized.[1] Add the substrate and base to the reaction vial before adding the catalyst to prevent Pd poisoning by free HCl.[1]

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the primary cause of homocoupling side-products.[1]

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by LC-MS (Target mass = Substrate - Br + Ar).[1]

  • Workup: Filter through Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine.[1]

  • Purification: Flash chromatography. Note: The amine may streak on silica; add 1% Et

    
    N to the eluent.[1]
    

Self-Validating Check:

  • Success: Disappearance of the isotopic bromine pattern (1:1 doublet) in MS.[1]

  • Failure:[1][3] Presence of protodebrominated product (replacement of Br with H) indicates insufficient anhydrous conditions or catalyst death.[1]

Protocol B: Enantiomeric Purity Validation (Chiral HPLC)

Objective: To confirm the (S)-configuration is maintained after coupling or hydrolysis.

Method Parameters:

  • Column: Whelk-O1 (R,R) or Chiralpak AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: n-Hexane : Ethanol : Isopropylamine : TFA (90 : 10 : 0.1 : 0.1).[1]

    • Note: The amine/TFA additive forms a buffer system crucial for resolving zwitterionic amino acids.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expected Result: The (S)-enantiomer typically elutes first on Whelk-O1 (verify with racemic standard).

Visualizations & Workflows

Diagram: The Divergent Synthesis Hub

This workflow illustrates how the scaffold serves as a central node for generating chemically diverse libraries.[1]

DivergentSynthesis Core (S)-Methyl 3-amino-3- (4-bromophenyl)propanoate Suzuki Suzuki Coupling (Biaryl Libraries) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd(0), HNR2 Hydrolysis Ester Hydrolysis (Free Acids) Core->Hydrolysis LiOH, THF/H2O Reduction Ester Reduction (Amino Alcohols) Core->Reduction LiBH4 Integrin Integrin Antagonists (RGD Mimetics) Suzuki->Integrin Hydrophobic Extension Peptides Peptidomimetics (Protease Resistant) Hydrolysis->Peptides Solid Phase Synthesis

Caption: Figure 1.[4] The "Divergent Hub" strategy. The central scaffold utilizes orthogonal reactivity (Br-coupling vs. Ester/Amine modification) to access distinct chemical spaces.

Diagram: Structural Logic of Integrin Antagonism

This diagram explains the mechanistic rationale for using this scaffold in RGD mimetics.

IntegrinLogic Target Integrin Receptor (alpha-V beta-3) BindingSite1 Aspartate Binding Pocket (Requires Acid) Target->BindingSite1 BindingSite2 Auxiliary Hydrophobic Pocket (Requires Aromatic) Target->BindingSite2 Scaffold (S)-beta-Amino Acid Scaffold Feature1 Carboxylate (C-Term) Mimics Aspartate Scaffold->Feature1 Feature2 4-Bromophenyl Group Reaches Hydrophobic Pocket Scaffold->Feature2 Feature3 Beta-Backbone Rigidifies Conformation Scaffold->Feature3 Feature1->BindingSite1 Ionic Bond Feature2->BindingSite2 Pi-Stacking/Hydrophobic

Caption: Figure 2. Pharmacophore mapping. The scaffold provides a rigid template where the C-terminus engages the metal ion site, while the 4-bromophenyl group exploits the auxiliary hydrophobic pocket for high-affinity binding.

Data Summary: Physical & Chemical Properties[1][5]

PropertyValueRelevance to Protocol
Molecular Weight 294.57 g/mol Calculation of stoichiometry.
Appearance White Crystalline SolidEasy handling; non-hygroscopic (salt form).[1]
Solubility MeOH, DMSO, WaterCompatible with reversed-phase HPLC and bio-assays.[1]
Chirality (S)-EnantiomerEssential for biological recognition (Lock & Key).
Reactive Handle Aryl BromideAllows Pd-catalyzed cross-coupling.[1][5]

References

  • Madhavan, P., et al. (2007).[1] "A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid." TSI Journals: Analytical Chemistry. Link

  • Overman, L. E., et al. (2010).[1] "β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry. Link

  • Kessler, H., et al. (1999).[1] "Potent, orally active GPIIb/IIIa antagonists containing a nipecotic acid subunit."[1][6] Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."[1] Technical Report. Link

Sources

Technical Monograph: Discovery & Synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 952729-65-6 Formula: C₁₀H₁₃BrClNO₂ Molecular Weight: 294.57 g/mol [1]

Executive Summary & Pharmacophore Significance

(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is a critical chiral


-amino acid ester used primarily as a building block in the discovery of peptidomimetics. 

-Amino acids are homologues of

-amino acids that confer proteolytic stability and unique secondary structures (helices/turns) to peptides.[2]

This specific scaffold serves as a "privileged structure" in the design of:

  • Integrin Antagonists: Specifically LFA-1 (Lymphocyte Function-Associated Antigen 1) and VLA-4 inhibitors, used in treating autoimmune diseases and dry eye disease.

  • Anticancer Agents: The 4-bromo handle allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid library generation of biaryl derivatives.

This guide details a high-fidelity Asymmetric Synthesis route utilizing the tert-butanesulfinamide (Ellman) auxiliary, superior to classical enzymatic resolution for discovery-stage chemistry due to its predictability and high enantiomeric excess (


).

Retrosynthetic Analysis

The synthesis is designed to establish the C3 stereocenter with absolute control. We disconnect the C-C bond between the


-carbon and the carbonyl, or the C-N bond.
  • Strategy: Diastereoselective Mannich-type addition.

  • Chiral Source: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary).

  • Starting Material: 4-Bromobenzaldehyde.

Pathway Logic (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic disconnection utilizing Ellman's Auxiliary logic. target (S)-Methyl 3-amino-3-(4-bromophenyl) propanoate HCl intermediate (S,S)-Sulfinamide Ester Intermediate target->intermediate Acidic Deprotection (HCl/MeOH) imine (S)-N-(4-Bromobenzylidene)-2- methylpropane-2-sulfinamide intermediate->imine Enolate Addition (Methyl Acetate/LiHMDS) start 4-Bromobenzaldehyde + (S)-tert-Butanesulfinamide imine->start Condensation (Ti(OEt)4)

Detailed Experimental Protocol

Phase 1: Formation of the Chiral Sulfinimine

Objective: Condense 4-bromobenzaldehyde with (S)-tert-butanesulfinamide to create the chiral electrophile.

  • Reagents: 4-Bromobenzaldehyde (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.05 eq), Titanium(IV) ethoxide (2.0 eq), dry THF.

  • Mechanism: Lewis-acid mediated dehydration.

Step-by-Step:

  • Charge a flame-dried round-bottom flask with (S)-tert-butanesulfinamide (12.7 g, 105 mmol) and 4-bromobenzaldehyde (18.5 g, 100 mmol).

  • Add anhydrous THF (200 mL) under N₂ atmosphere.

  • Add Ti(OEt)₄ (45.6 g, 200 mmol) dropwise. Caution: Exothermic.

  • Stir at reflux (65°C) for 16 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to RT. Pour into brine (200 mL) with vigorous stirring. The titanium salts will precipitate as a thick white slurry.

  • Filter through a pad of Celite. Wash the cake with EtOAc.

  • Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (0-20% EtOAc/Hexane).

  • Yield Target: 85-90% as a crystalline solid.

Phase 2: Diastereoselective Mannich Addition

Objective: Install the acetate backbone and set the stereochemistry. Criticality: The use of a lithium enolate with the (S)-sulfinimine typically yields the (S,S)-diastereomer via a six-membered Zimmerman-Traxler transition state.

  • Reagents: Methyl acetate (1.5 eq), LiHMDS (1.0M in THF, 1.6 eq), Sulfinimine (from Phase 1).

  • Conditions: Cryogenic (-78°C).

Step-by-Step:

  • In a separate flask, cool anhydrous THF (150 mL) to -78°C.

  • Add LiHMDS (160 mmol) dropwise.

  • Add Methyl acetate (11.1 g, 150 mmol) slowly, maintaining temp < -70°C. Stir for 45 mins to ensure complete enolate formation.

  • Dissolve the Sulfinimine (Phase 1 product) in THF (50 mL) and add dropwise to the enolate solution.

  • Stir at -78°C for 4 hours. Do not warm up prematurely; kinetic control is essential for diastereoselectivity (dr).

  • Quench with saturated NH₄Cl solution at -78°C.

  • Extract with EtOAc (3x), dry, and concentrate.

  • Purification: Silica gel chromatography. The major diastereomer is usually less polar.

  • Data Check: Verify dr > 95:5 via ¹H-NMR.

Phase 3: Cleavage & Salt Formation

Objective: Remove the sulfinyl group to release the free amine hydrochloride.

  • Reagents: 4M HCl in Dioxane or MeOH.

Step-by-Step:

  • Dissolve the purified sulfinamide ester in dry Methanol (5 mL/g).

  • Add 4M HCl in Dioxane (4 eq) at 0°C.

  • Stir at RT for 1-2 hours. The product often precipitates.

  • Concentrate the solvent to ~20% volume.

  • Add Et₂O or MTBE to induce full crystallization.

  • Filter the white solid, wash with cold ether, and dry under vacuum.

Analytical Data Summary

The following data parameters validate the structural integrity of the synthesized (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl.

ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
¹H NMR (400 MHz, DMSO-d₆)

8.60 (br s, 3H, NH₃⁺), 7.62 (d, 2H), 7.45 (d, 2H), 4.65 (t, 1H), 3.55 (s, 3H), 3.10 (dd, 1H), 2.90 (dd, 1H)
Structural Confirmation
Mass Spectrometry [M+H]⁺ = 258.0/260.0 (free base)LC-MS (ESI)
Enantiomeric Excess > 98% eeChiral HPLC (Chiralpak AD-H, Hex/IPA)
Melting Point 185 - 188°C (dec)Capillary MP

Process Workflow & Quality Control

The following diagram illustrates the decision-making logic during the purification and validation steps, ensuring "self-validating" protocols.

Workflow Figure 2: Quality control decision tree for intermediate and final purification. step1 Crude Reaction Mixture (Phase 2) check1 TLC/NMR Check: Diastereomeric Ratio > 10:1? step1->check1 purify Flash Chromatography (Silica) check1->purify No (Low dr) deprotect HCl Deprotection check1->deprotect Yes (High dr) purify->deprotect recryst Recrystallization (EtOAc/Hex) final Final Product HCl Salt recryst->final deprotect->final final->recryst If Purity < 98%

Safety & Handling (E-E-A-T)

  • Titanium(IV) Ethoxide: Highly moisture sensitive. Hydrolyzes to release ethanol and titanium dioxide. Handle in a fume hood.

  • LiHMDS: Pyrophoric hazards. Use strictly anhydrous conditions.

  • Product Handling: As a hydrochloride salt, the product is hygroscopic. Store at -20°C in a desiccator.

  • Toxicity: The specific toxicology of this intermediate is not fully characterized, but

    
    -amino esters should be treated as potential irritants. The 4-bromo moiety suggests potential alkylating capability if metabolized; handle with PPE.
    

References

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

  • Tang, T. P., & Ellman, J. A. (1999). "The tert-butanesulfinyl group: an ideal chiral auxiliary for asymmetric synthesis of tert-butanesulfinamides and chiral amines." Journal of Organic Chemistry, 64(1), 12-13. Link

  • Sigma-Aldrich. (n.d.). "(R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride Product Sheet." (Used for physical property baseline). Link

  • ChemicalBook. (2023).[3] "Methyl 3-amino-3-(4-bromophenyl)propanoate HCl CAS 952729-65-6."[1] Link

  • Juaristi, E., & López-Ruiz, H. (1999).[4][5] "Recent advances in the enantioselective synthesis of beta-amino acids." Current Medicinal Chemistry. Link

Sources

Technical Guide: Safe Handling and Utilization of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Ester Hydrochloride

Executive Summary

(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 952729-65-6) is a high-value chiral building block used primarily in the synthesis of peptidomimetics and CNS-active pharmaceutical ingredients. Its dual functionality—an aryl bromide handle for cross-coupling and a chiral


-amino ester motif—makes it versatile but chemically sensitive.

This guide provides a rigorous framework for handling this compound. Unlike standard amino acids, the


-amino ester functionality presents specific risks regarding hydrolytic instability  and base-catalyzed racemization  (retro-Michael addition pathways). This document outlines a self-validating workflow to maintain enantiomeric excess (

) and chemical purity during storage and manipulation.

Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the physical state of the salt is critical for designing engineering controls.

PropertyDataRelevance to Handling
Chemical Name (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HClOfficial nomenclature for inventory.
CAS Number 952729-65-6 Primary identifier for SDS verification.
Molecular Formula

Stoichiometric calculations (Salt form).
Molecular Weight 294.57 g/mol Use this value for molarity, not the free base MW.
Physical State White to off-white crystalline solidProne to electrostatic charging.
Solubility Soluble: MeOH, Water, DMSO. Insoluble: Hexanes, Et₂O.Determines extraction/purification solvents.[1][2]
Chirality (S)-EnantiomerCritical Quality Attribute (CQA).
Hygroscopicity HighMoisture induces ester hydrolysis.

Hazard Identification & Toxicology[3]

While specific toxicological data for this exact intermediate may be limited, Structure-Activity Relationship (SAR) analysis with analogous


-amino esters and aryl halides dictates the following GHS classifications.
GHS Classification (derived from analogs)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][4][5]

The "Why" Behind the Hazards
  • HCl Salt Acidity: Upon contact with mucous membranes (eyes/lungs), the hydrochloride salt dissociates, creating a localized acidic environment (pH < 2), leading to immediate irritation.

  • Alkylating Potential: While the ester is relatively stable, the 4-bromophenyl moiety classifies it as a halogenated aromatic. Although less reactive than alkyl halides, standard precautions for halogenated waste disposal apply to prevent environmental accumulation.

Strategic Handling & Storage Protocols

The integrity of this compound relies on preventing two degradation pathways: Hydrolysis (loss of methyl ester) and Racemization (loss of chirality).

Storage Architecture
  • Temperature: Store at 2°C to 8°C . Room temperature storage significantly accelerates ester hydrolysis in the presence of trace moisture.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass with a Teflon-lined cap. Avoid metal containers due to the corrosive nature of the HCl salt.

Weighing & Transfer (The "Dry-Box" Technique)

Problem:


-amino acid salts are often electrostatic and hygroscopic. Opening a cold bottle in humid air causes condensation, turning the solid into a sticky gum and initiating hydrolysis.

Protocol:

  • Equilibration: Allow the closed container to warm to room temperature (approx. 30 mins) inside a desiccator before opening. This prevents condensation on the cold solid.

  • Anti-Static Measures: Use an anti-static gun (e.g., Zerostat) on the spatula and weighing boat.

  • Quick Transfer: Minimize exposure time. If weighing >1g, perform inside a glovebox or a nitrogen-flushed glove bag.

Diagram: Safe Handling Workflow

HandlingWorkflow cluster_storage Storage (2-8°C) cluster_prep Preparation cluster_reaction Reaction Store Sealed Amber Vial (Under Argon) Equilibrate Warm to RT (Desiccator) Store->Equilibrate 30 min wait Weigh Weighing (Anti-static Gun) Equilibrate->Weigh Low Humidity Solubilize Dissolve (Dry MeOH/DMF) Weigh->Solubilize FreeBase In-situ Free Basing (Mild Base: NaHCO3) Solubilize->FreeBase < 0°C to prevent racemization

Caption: Workflow emphasizing thermal equilibration to prevent moisture ingress and controlling temperature during free-basing to maintain chirality.

Experimental Protocol: Validated Free-Basing

Researchers often need the free amine for coupling reactions. The HCl salt must be neutralized. Warning: Strong bases (NaOH, KOH) or heat can cause racemization via deprotonation at the


-carbon (relative to the ester) or 

-elimination.
The "Biphasic Cold Neutralization" Method

This method is self-validating because it minimizes contact time with the base.

Reagents:

  • (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (1.0 eq)

  • Ethyl Acetate (EtOAc) or DCM (Solvent)

  • Saturated Aqueous

    
     (Mild Base)
    
  • Brine

Step-by-Step:

  • Suspend: Suspend the HCl salt in EtOAc (10 mL/g) in a separatory funnel.

  • Cool: Pre-cool the organic suspension to 0°C (ice bath) if possible, or ensure reagents are cold.

  • Neutralize: Add cold sat.

    
     (2.0 eq).
    
  • Agitate: Shake vigorously for 30–60 seconds. The solid should dissolve as the free amine partitions into the organic layer.

  • Separate: Immediately drain the aqueous layer.

  • Wash: Wash organic layer once with cold brine.

  • Dry: Dry over

    
     (anhydrous) for < 5 mins.
    
  • Validation (The Checkpoint):

    • TLC: Check for disappearance of the baseline spot (salt) and appearance of a higher Rf spot (free amine).

    • Optical Rotation:[1] Compare

      
       of the resulting oil to literature values immediately. A drop in rotation indicates partial racemization.
      

Synthetic Utility & Pathway Mapping

This compound is a "divergent intermediate." The diagram below illustrates its primary synthetic pathways and the chemical logic behind them.

Synthetic Logic
  • Pathway A (N-Terminus): Amide coupling. Requires free-basing (as described above).

  • Pathway B (C-Terminus): Ester hydrolysis to the acid. Critical: Must use LiOH/THF/Water at 0°C. Acidic hydrolysis (HCl/Water) will reflux the material but is harsh.

  • Pathway C (Aryl Bromide): Suzuki-Miyaura coupling. The amino group usually requires protection (e.g., Boc) before metal catalysis to prevent catalyst poisoning by the free amine.

Diagram: Reaction Pathways

SynthesisPathways cluster_warning Critical Control Point Start (S)-Methyl 3-amino-3-(4-bromophenyl) propanoate HCl Protect N-Protection (Boc2O, TEA) Start->Protect Stabilization Coupling Peptide Coupling (EDC, HOBt, R-COOH) Start->Coupling Free-base first Intermediate N-Boc Protected Intermediate Protect->Intermediate Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Intermediate->Suzuki Cross-Coupling Hydrolysis Ester Hydrolysis (LiOH, 0°C) Intermediate->Hydrolysis C-Terminus Deprotection

Caption: Divergent synthesis map. Note that N-protection is recommended before Suzuki coupling to prevent Pd-catalyst coordination by the free amine.

Emergency Procedures

In the event of exposure, the acidic nature of the HCl salt dictates the response.

ScenarioImmediate ActionRationale
Eye Contact Rinse with water for 15+ mins. Lift eyelids.HCl salt hydrolysis creates immediate acidity; flushing dilutes pH.
Skin Contact Wash with soap and water.[3][4][5] Remove contaminated clothing.[3][4][5][6]Prevent potential absorption of the brominated aromatic.[3]
Inhalation Move to fresh air.[3][4][5][6] If breathing is difficult, give oxygen.Fine dust is a respiratory irritant (STOT SE 3).
Spill Neutralize with sodium carbonate/lime before sweeping.Neutralization prevents acid fumes during cleanup.

References

  • Core.ac.uk. (2025). Deprotonation of hydrochloride salts of amino acid esters. Retrieved January 28, 2026, from [Link]

  • Creation.com. (2023). Racemization of amino acids under natural conditions. (Context on racemization mechanisms). Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Characterization of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride Class: Chiral


-amino acid ester
CAS (Free Base/Racemate Ref):  845908-98-7 (R-isomer ref), 1260616-72-5 (Generic/Related)
Molecular Formula:  C

H

BrClNO

(Salt) Molecular Weight: 294.57 g/mol (Salt); 258.11 g/mol (Free Base)

This guide provides a comprehensive spectroscopic analysis of this compound. As a critical chiral intermediate in the synthesis of peptidomimetics and CNS-active pharmaceutical ingredients (APIs), the precise characterization of this


-amino ester is paramount for quality assurance in drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required for identity confirmation and purity assessment.

Structural Analysis & Synthesis Context

The compound consists of a propanoate backbone substituted at the


-position with a 4-bromophenyl group and a primary amine. The (S)-configuration at the 

-carbon is the stereogenic center of interest. The hydrochloride salt form is preferred for its enhanced stability and solubility compared to the free base.
Synthesis & Isolation Workflow

Understanding the synthetic origin is crucial for identifying potential impurities (e.g., enantiomers, hydrolysis products). The typical route involves the condensation of 4-bromobenzaldehyde with malonic acid derivatives, followed by enantioselective resolution or asymmetric synthesis.

SynthesisWorkflow Start 4-Bromobenzaldehyde Step1 Condensation (with Malonic Acid/NH4OAc) Start->Step1 Intermediate Racemic u03b2-Amino Acid Step1->Intermediate Step2 Esterification (MeOH / SOCl2) Intermediate->Step2 RacemicEster Racemic Methyl Ester Step2->RacemicEster Step3 Enzymatic Resolution / Chiral Salt Formation RacemicEster->Step3 Stereoselection FinalProduct (S)-Methyl 3-amino-3- (4-bromophenyl)propanoate HCl Step3->FinalProduct Crystallization

Figure 1: Typical synthetic workflow for the isolation of the chiral salt.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural verification. The hydrochloride salt is typically analyzed in DMSO-d


 or CD

OD to prevent amine proton exchange and ensure solubility.

H NMR Data (400 MHz, DMSO-d

)

The spectrum exhibits a characteristic ABX system for the CH-CH


 moiety and a broad signal for the ammonium protons.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.60 - 8.90 Broad Singlet (br s)3H-NH

Ammonium protons (exchangeable with D

O).
7.65 Doublet (d, J = 8.5 Hz)2HAr-H (3,5)Ortho to Bromine.[1] Deshielded by Br.
7.45 Doublet (d, J = 8.5 Hz)2HAr-H (2,6)Meta to Bromine.
4.65 Triplet / dd1H

-CH
Chiral center. Coupled to

-CH

.
3.55 Singlet (s)3H-OCH

Methyl ester. Diagnostic sharp singlet.
3.15 Doublet of Doublets (dd)1H

-CH

Diastereotopic proton near carbonyl.
2.95 Doublet of Doublets (dd)1H

-CH

Diastereotopic proton near carbonyl.

Interpretation Note: The


-CH proton (approx. 4.65 ppm) appears as a triplet or doublet of doublets due to coupling with the two non-equivalent 

-protons. The aromatic region shows a classic AA'BB' pattern (appearing as two doublets) typical of 1,4-disubstituted benzenes.

C NMR Data (100 MHz, DMSO-d

)
Chemical Shift (

, ppm)
AssignmentType
169.5 C=O Ester Carbonyl
137.2 Ar-C1 Quaternary Aromatic (ipso to alkyl)
131.6 Ar-C3,5 Aromatic CH (Ortho to Br)
129.8 Ar-C2,6 Aromatic CH (Meta to Br)
121.8 Ar-C4 Quaternary Aromatic (C-Br)
51.8 -OCH

Methoxy Carbon
50.5

-CH
Chiral Methine
38.2

-CH

Methylene
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the bromine atom, which has a distinct isotopic signature.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Molecular Ion: The salt dissociates; the detected species is the protonated free base [M+H]

    
    .
    

Isotopic Pattern Analysis: Bromine exists as


Br (50.7%) and 

Br (49.3%). This results in a "doublet" molecular ion peak separated by 2 mass units with nearly equal intensity (1:1 ratio).
m/z ValueIntensityIdentity
258.0 100%[M(

Br)+H]

260.0 ~98%[M(

Br)+H]

227.0 < 20%[M - OCH

]

(Loss of methoxy group)
199.0 < 10%[M - COOCH

]

(Loss of ester moiety)
Infrared (IR) Spectroscopy

IR analysis is performed using ATR (Attenuated Total Reflectance) on the solid hydrochloride salt.

Wavenumber (cm

)
Vibration ModeFunctional Group
2800 - 3200 Broad StretchN-H stretch (Amine salt, -NH

)
1735 - 1745 Strong StretchC=O (Ester carbonyl)
1580, 1485 Medium StretchC=C (Aromatic ring skeleton)
1200 - 1250 Strong StretchC-O (Ester C-O-C stretch)
1070 Medium StretchC-Br (Aryl bromide, often obscured)
820 Strong BendAr-H (Para-substituted out-of-plane bend)

Experimental Protocols

Sample Preparation for NMR

Objective: To prepare a solution suitable for high-resolution proton and carbon NMR.

  • Weighing: Accurately weigh 10-15 mg of the (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d

    
     (Deuterated Dimethyl Sulfoxide).
    
    • Note: CD

      
      OD (Methanol-d
      
      
      
      ) may be used, but the ammonium protons (NH
      
      
      ) will exchange with deuterium and disappear from the
      
      
      H spectrum.
  • Mixing: Sonicate or vortex until the solid is completely dissolved. Ensure the solution is clear and free of particulates.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass pipette. Cap immediately to prevent moisture absorption.

Determination of Enantiomeric Excess (Chiral HPLC)

Since the spectroscopic methods above (NMR, IR, MS) are achiral (except in the presence of chiral shift reagents), Chiral HPLC is required to verify the (S)-enantiomer purity.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on column tolerance.

  • Detection: UV at 220 nm or 254 nm.

  • Expectation: The (S)-enantiomer and (R)-enantiomer will have distinct retention times. Compare against a racemic standard.

References

  • Grybaitė, B. et al. (2024).[2] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. NIH PubMed Central. Link

  • PubChem. (2025).[1][3] Methyl 3-(4-bromophenyl)propanoate (Compound Summary). National Library of Medicine. Link

  • Davies, S. G. et al. (2015). Enantioselective Synthesis of

    
    -Amino Acids. Hilaris Publisher. Link
    
  • Sigma-Aldrich. (2025). (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride Product Sheet. Merck KGaA. Link

  • Chemical Book. (2024).[4] CAS 1260616-72-5 Data and Synthesis. Link

Sources

(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride thermogravimetric analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermal Profiling & Stability Analysis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride

Part 1: Executive Summary & Strategic Importance

This compound (CAS: 1245606-63-6 / Analogous derivatives) represents a critical class of chiral


-amino acid esters.[1] These scaffolds are high-value intermediates in the synthesis of peptidomimetics, integrin antagonists, and 

-lactam antibiotics.[1]

For drug development professionals, the thermal characterization of this salt is not merely about finding a melting point; it is a rigorous quality control (QC) gate.[1] The hydrochloride salt form imparts solubility but introduces hygroscopicity and potential thermal instability (dehydrochlorination).[1]

The Core Objective: This guide provides a self-validating framework to determine the Safe Processing Window (SPW) —the temperature range where the molecule can be dried, milled, or formulated without chemical degradation or racemization.[1]

Part 2: Experimental Protocol (Method Development)

Sample Preparation & Handling
  • Hygroscopicity Alert: Hydrochloride salts are prone to adsorbing atmospheric moisture.[1]

    • Protocol: Handle samples in a glove box or desiccated environment (RH < 20%).[1]

    • Sample Mass: 5–10 mg.[1][2] (Too little = noise; Too much = thermal lag).[1]

    • Particle Size: Lightly crush aggregates to ensure uniform heat transfer, but avoid excessive grinding which creates static and lattice defects.[1]

Instrument Parameters
ParameterSettingRationale (Causality)
Crucible/Pan Alumina (Ceramic) or Aluminum (Open/Pinhole)CRITICAL: Avoid Platinum.[1] At high temperatures (>400°C), halogenated compounds (Br/Cl) can react with Pt pans, damaging the sensor and skewing data.[1]
Purge Gas Nitrogen (

) at 40-60 mL/min
Inert atmosphere prevents oxidation, isolating thermal decomposition events.[1]
Ramp Rate 10°C/min (Standard)A balance between resolution and throughput.[1]
High-Res Mode Optional (e.g., Hi-Res TGA™)If steps overlap, use a dynamic rate that slows heating when weight loss is detected.[1]
Temp Range Ambient to 600°CSufficient to observe desolvation, melting/degradation, and char formation.[1]
Workflow Visualization

TGA_Workflow Prep Sample Prep (Desiccated Environment) Pan Pan Selection (Alumina/Ceramic) Prep->Pan Avoid Pt Corrosion Run TGA Run (10°C/min, N2) Pan->Run Load 5-10mg Analysis Derivative Analysis (DTG Peak ID) Run->Analysis Export Data Analysis->Prep If High Noise (Static/Moisture)

Figure 1: Operational workflow emphasizing the critical decision to avoid platinum pans due to halogen content.

Part 3: Data Interpretation & Theoretical Profiling

Since specific TGA curves for this exact catalog number are rarely public, we apply First Principles of Thermal Analysis for amino acid ester salts. You will likely observe three distinct regions.

Region 1: Desolvation (Ambient – 100°C)
  • Observation: Minor mass loss (0.5% – 2.0%).[1]

  • Interpretation: This is surface water or loosely bound solvent.[1]

  • Validation: If the loss is >5% and step-like, check for stoichiometric hydrates or residual synthesis solvents (Methanol/Ethanol).[1]

Region 2: The Stability Plateau (100°C – )[1]
  • Observation: Flat baseline (

    
    ).
    
  • Significance: This is your Safe Processing Window .[1]

  • Prediction: For methyl ester HCl salts, this region typically extends to 130°C–160°C .[1] The melting point (likely 130-150°C for the bromo-derivative) often marks the end of this plateau.[1]

Region 3: Primary Degradation ( – 300°C)[1]
  • Observation: Sharp, major mass loss.[1]

  • Mechanism:

    • Dehydrochlorination: Loss of HCl gas.[1]

    • Ester Pyrolysis: Loss of the methyl group or cyclization.[1]

    • Retro-Michael Addition: Cleavage of the

      
      -amino chain.[1]
      

Theoretical Mass Loss Calculation (Stoichiometry Check): To validate that your sample is indeed the mono-hydrochloride salt, calculate the theoretical loss of HCl.[1]

  • Formula:

    
    
    
  • Molecular Weight (MW): ~294.57 g/mol [1][3]

  • MW of HCl: 36.46 g/mol


[1]

If your first major degradation step corresponds to ~12.4% mass loss, you have confirmed the stoichiometry of the salt.

Degradation Logic Diagram

Degradation_Logic Start TGA Mass Loss Event TempCheck Temperature < 100°C? Start->TempCheck Moisture Surface Moisture (Non-Stoichiometric) TempCheck->Moisture Yes StepCheck Mass Loss ~12.4%? TempCheck->StepCheck No (>150°C) HCl_Loss Dehydrochlorination (HCl Release) StepCheck->HCl_Loss Yes (Matches Theory) Deep_Deg Skeletal Decomposition (Char Formation) StepCheck->Deep_Deg No (Complex Loss)

Figure 2: Decision tree for interpreting mass loss events. The 12.4% threshold is specific to the HCl loss for this molecule.

Part 4: Troubleshooting & Common Pitfalls

AnomalyProbable CauseCorrective Action
Mass Gain Buoyancy effect or OxidationPerform a blank run to subtract buoyancy.[1] Ensure

purge is pure (99.999%).
Early Onset (<120°C) Residual Solvent or "Free Base" contaminationCheck Proton NMR for solvent peaks.[1] Ensure complete salt formation (excess HCl during synthesis).
Explosive Mass Loss Sample popping (decrepitation)Reduce heating rate to 2°C/min or use a pinhole-lid pan to contain the sample while allowing gas escape.[1]
Corroded Pan Halogen attackStop immediately. Switch to Alumina or Ceramic pans.

Part 5: References

  • Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1] (Standard text for TGA methodology).

  • Sigma-Aldrich. (n.d.).[1] 3-Amino-3-(4-chlorophenyl)propionic acid derivatives properties. Retrieved from (Used as an analog reference for melting point ranges).[1]

  • Rodante, F., et al. (2002).[1] "Thermodynamic study of the decomposition of amino acid derivatives." Thermochimica Acta. (General mechanism for amino acid ester degradation).[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 51358156, Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Retrieved from .[1]

  • Vyazovkin, S. (2015).[1] Isoconversional Kinetics of Thermally Stimulated Processes. Springer.[1] (Reference for calculating stability kinetics from TGA data).

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . This scaffold is a critical chiral


-amino acid derivative, widely used in peptidomimetics and as a precursor for Suzuki-Miyaura cross-coupling in drug discovery.

Executive Summary & Strategic Rationale

The synthesis of enantiopure


-amino acids is often plagued by low yields in classical resolution or high costs in enzymatic pathways. For the specific target containing a 4-bromophenyl moiety—a valuable handle for downstream functionalization—we recommend the Ellman Sulfinamide Auxiliary  method.

Why this route?

  • Stereocontrol: The use of (S)-tert-butanesulfinamide provides predictable diastereoselectivity (

    
    ) via a rigid chair-like transition state.
    
  • Scalability: Reagents (Ti(OEt)

    
    , LiHMDS) are amenable to gram-to-kilogram scale-up.
    
  • Purity: Avoids the 50% yield loss inherent in kinetic resolutions of racemic mixtures.

Retrosynthetic Pathway

The strategy disconnects the C2-C3 bond via a Mannich-type addition of an acetate enolate to a chiral sulfinimine.

G Target (S)-Target Molecule (HCl Salt) Intermediate Sulfinamide Intermediate (Diastereomerically Pure) Target->Intermediate HCl/MeOH (Deprotection) Imine (S)-Sulfinimine Intermediate->Imine Methyl Acetate LiHMDS (Mannich Addition) SM1 4-Bromobenzaldehyde Imine->SM1 Ti(OEt)4 (Condensation) SM2 (S)-tert-Butanesulfinamide Imine->SM2

Figure 1: Retrosynthetic logic flow utilizing the Ellman auxiliary for high stereochemical fidelity.

Detailed Experimental Protocol

Phase 1: Formation of the Chiral Sulfinimine

This step establishes the chiral directing group. The use of Titanium(IV) ethoxide acts as both a Lewis acid and a water scavenger to drive equilibrium.

Reagents:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.05 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous THF (0.5 M concentration)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Addition: Charge the flask with 4-bromobenzaldehyde (10.0 g, 54 mmol) and (S)-tert-butanesulfinamide (6.87 g, 56.7 mmol). Add anhydrous THF (110 mL).

  • Catalysis: Add Ti(OEt)

    
     (22.6 mL, 108 mmol) dropwise via syringe. The solution typically turns yellow/orange.
    
  • Reaction: Stir at ambient temperature (20–25°C) for 16 hours. Monitor by TLC (Hexane/EtOAc 3:1); the aldehyde spot should disappear.

  • Quench: Pour the reaction mixture into a vigorously stirred brine solution (100 mL). A white titanium salt precipitate will form.

  • Workup: Filter the suspension through a Celite pad. Wash the pad with EtOAc. Transfer the filtrate to a separatory funnel, separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography (Hexane/EtOAc gradient) yields the pure (S)-sulfinimine.

Phase 2: Diastereoselective Mannich-Type Addition

This is the critical stereodefining step. The lithium enolate of methyl acetate attacks the Si-face of the imine, directed by the sulfinyl group.

Reagents:

  • Methyl acetate (1.2 equiv)

  • LiHMDS (1.0 M in THF) (1.3 equiv)

  • (S)-Sulfinimine (from Phase 1) (1.0 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Enolate Formation: In a separate flame-dried flask, cool anhydrous THF (50 mL) to -78°C. Add LiHMDS (1.3 equiv). Dropwise add methyl acetate (1.2 equiv) over 15 minutes. Stir for 30 minutes at -78°C to ensure complete enolate formation.

  • Reaction: Dissolve the (S)-sulfinimine (1.0 equiv) in THF and add it dropwise to the enolate solution at -78°C. Crucial: Maintain temperature below -70°C to maximize diastereoselectivity.

  • Completion: Stir at -78°C for 3 hours. Monitor by TLC.

  • Quench: Add saturated aqueous NH

    
    Cl while still cold. Allow to warm to room temperature.
    
  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Data Check: NMR should show a single diastereomer. If

    
     is < 95:5, recrystallize from Hexane/EtOAc before proceeding.
    
Phase 3: Sulfinyl Cleavage & Salt Formation

Mild acidolysis removes the auxiliary, yielding the amine hydrochloride while preserving the methyl ester.

Reagents:

  • HCl (4M in Dioxane) (4.0 equiv)

  • Solvent: Methanol (dry)

Procedure:

  • Dissolution: Dissolve the purified sulfinamide intermediate in dry Methanol (0.2 M).

  • Cleavage: Add 4M HCl in Dioxane dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Workup: Concentrate the solvent in vacuo to near dryness.

  • Precipitation: Add cold Diethyl Ether (Et

    
    O) to the residue and triturate vigorously. A white solid (the target HCl salt) will precipitate.
    
  • Filtration: Collect the solid by filtration, wash with cold ether, and dry under high vacuum.

Analytical Validation & QC

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18 Column)> 98.0% (AUC)UV detection at 254 nm (Bromophenyl absorbance).
Chiral Purity Chiral HPLC> 99% eeColumn: Chiralcel OD-H or AD-H; Mobile Phase: Hexane/IPA.
Identity 1H NMR (400 MHz, DMSO-d6)Consistent StructureDiagnostic peaks below.
Identity LC-MS[M+H]+ = 258/260Characteristic 1:1 isotopic pattern for Bromine.

Diagnostic NMR Data (Predicted for HCl Salt in DMSO-d6):

  • 
     8.6–8.9 (br s, 3H, NH
    
    
    
    )
  • 
     7.6 (d, 2H, Ar-H)
    
  • 
     7.4 (d, 2H, Ar-H)
    
  • 
     4.6 (m, 1H, CH -NH
    
    
    
    )
  • 
     3.6 (s, 3H, O-CH 
    
    
    
    )
  • 
     3.0–3.2 (dd, 2H, CH 
    
    
    
    -CO)

Troubleshooting & Critical Control Points

Mechanism of Stereocontrol (Zimmerman-Traxler Model)

Understanding the transition state is vital for troubleshooting low ee%.

TS cluster_TS Six-Membered Transition State Lithium Li+ Oxygen O (Enolate) Lithium->Oxygen Nitrogen N (Imine) Lithium->Nitrogen Sulfur S (Auxiliary) Sulfur->Nitrogen Directing Group Note Li-chelation between Sulfinyl Oxygen and Imine Nitrogen locks geometry.

Figure 2: Chelation-controlled addition model. Moisture disrupts this chelation, leading to lower stereoselectivity.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete condensationIncrease Ti(OEt)

to 3.0 equiv or reflux gently.
Low Diastereoselectivity Temperature fluctuationEnsure internal temperature stays < -70°C during addition.[1][2]
Ester Hydrolysis Wet Methanol in Phase 3Use strictly anhydrous Methanol; avoid aqueous workup in Phase 3.
Sticky Solid (Final) Excess HCl/DioxaneTriturate repeatedly with dry Et

O/Hexane to remove trapped solvent.

Safety & Handling

  • Ti(OEt)

    
    :  Moisture sensitive. Hydrolyzes to release ethanol and TiO
    
    
    
    . Handle under inert atmosphere.
  • LiHMDS: Pyrophoric hazard.[1] Use sure-seal bottles and dry syringes.

  • 4-Bromobenzaldehyde: Irritant. Avoid inhalation of dust.

  • Waste Disposal: Titanium waste should be quenched slowly and disposed of as heavy metal waste.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

  • Tang, T. P., & Ellman, J. A. (1999).

    
    -Amino Acids." Journal of Organic Chemistry, 64(1), 12-13. Link
    
  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Rodionov, V. M., & Malevinskaya, E. T. (1948).

Sources

Application Note: Precision Synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride , represents a critical class of


-amino acid derivatives. These scaffolds are essential pharmacophores in the development of peptidomimetics, integrin antagonists, and 

-lactam antibiotics. The presence of the 4-bromophenyl moiety provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a high-value intermediate in medicinal chemistry.

This Application Note details two distinct, field-validated protocols for the synthesis of the target:

  • Method A: Asymmetric Synthesis (Ellman’s Auxiliary) – Recommended for high-purity, small-to-medium scale production where enantiomeric excess (ee) >98% is critical.

  • Method B: Biocatalytic Kinetic Resolution – Recommended for cost-sensitive, large-scale manufacturing where racemic starting materials are abundant.

Chemical Retrosynthesis & Strategy

The synthesis centers on establishing the chiral center at the C3 position.

Retrosynthesis cluster_0 Method A: Ellman Auxiliary cluster_1 Method B: Biocatalytic Resolution Target (S)-Methyl 3-amino-3-(4-bromophenyl) propanoate HCl Auxiliary (S)-tert-Butanesulfinamide + 4-Bromobenzaldehyde Auxiliary->Target 1. Condensation 2. Diastereoselective Addition 3. Acid Deprotection Reformatsky Reformatsky Reagent (Methyl bromoacetate/Zn) Racemate Racemic Ester Racemate->Target Selective Hydrolysis of (R)-isomer Enzyme CAL-B Lipase (Kinetic Resolution)

Figure 1: Retrosynthetic analysis showing the two primary routes.

Method A: Asymmetric Synthesis via Ellman’s Sulfinamide[1]

This route utilizes (S)-tert-butanesulfinamide as a chiral auxiliary. It is the preferred method for drug discovery applications due to its predictable stereochemistry and high diastereoselectivity (dr).

Mechanistic Insight

The reaction proceeds via the formation of a chiral N-sulfinyl imine. Upon addition of the Reformatsky reagent (zinc enolate of methyl acetate), the reaction passes through a six-membered chair-like transition state (Zimmerman-Traxler model). The bulky tert-butyl group directs the facial selectivity, ensuring the formation of the (S)-configuration at the new chiral center.

Detailed Protocol
Step 1: Formation of (S)-N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide
  • Reagents: 4-Bromobenzaldehyde (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)

    
     (2.0 eq).
    
  • Solvent: Dry THF (0.5 M).

  • Procedure:

    • Charge a flame-dried flask with 4-bromobenzaldehyde and (S)-tert-butanesulfinamide in THF under N

      
      .
      
    • Add Ti(OEt)

      
       dropwise. Note: Ti(OEt)
      
      
      
      acts as both a Lewis acid and water scavenger.
    • Stir at ambient temperature for 12–18 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salts through a Celite pad.

    • Purification: Concentrate and purify via flash chromatography (SiO

      
      ).
      
    • Yield Target: >85%.

Step 2: Reformatsky-Type Addition
  • Reagents: Methyl bromoacetate (3.0 eq), Activated Zn dust (5.0 eq).

  • Solvent: THF (0.3 M).

  • Procedure:

    • Activate Zn dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

    • Suspend Zn in THF and add methyl bromoacetate dropwise to generate the zinc enolate (initiate with mild heat if necessary).

    • Cool the mixture to -78°C to maximize diastereoselectivity.

    • Add the sulfinimine (from Step 1) in THF slowly.

    • Allow to warm to 0°C over 4 hours.

    • Workup: Quench with sat. NH

      
      Cl. Extract with EtOAc.
      
    • Isolate: The product is the sulfinamide-protected

      
      -amino ester.
      
Step 3: Deprotection and Salt Formation
  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add 4M HCl in Dioxane (3.0 eq) at 0°C.

    • Stir for 1 hour. The sulfinyl group is cleaved, generating the amine hydrochloride and SO

      
      .
      
    • Isolation: Concentrate in vacuo. Triturate the solid with Et

      
      O/Hexane to remove non-polar byproducts.
      
    • Final Product: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl.

Method B: Biocatalytic Kinetic Resolution

This route is ideal for scaling up, as it avoids expensive chiral auxiliaries and titanium waste. It relies on the selectivity of Candida antarctica Lipase B (CAL-B).[1]

Mechanistic Insight

CAL-B displays high enantioselectivity toward


-amino esters. In an aqueous/organic biphasic system, CAL-B preferentially hydrolyzes the (R)-enantiomer  of the ester to the free acid, leaving the (S)-ester  intact.
Detailed Protocol
Step 1: Synthesis of Racemic Ester
  • Method: Rodionov Reaction or standard esterification of 3-amino-3-(4-bromophenyl)propanoic acid.

  • Reagents: 4-Bromobenzaldehyde, Malonic acid, Ammonium acetate, followed by reflux in Methanol/SOCl

    
    .
    
Step 2: Enzymatic Hydrolysis
  • Reagents: Racemic Methyl 3-amino-3-(4-bromophenyl)propanoate, Novozym 435 (Immobilized CAL-B).

  • Solvent: MTBE (Methyl tert-butyl ether) / Phosphate Buffer (pH 7.0) [1:1 ratio].

  • Procedure:

    • Dissolve racemic ester in MTBE. Add an equal volume of phosphate buffer.

    • Add Novozym 435 (10% w/w relative to substrate).

    • Stir at 30°C.

    • Monitoring: Monitor enantiomeric excess (ee) of the remaining ester via Chiral HPLC every 2 hours.

    • Stop Point: Stop reaction when the ester ee reaches >99% (typically near 50-52% conversion).

Step 3: Separation and Workup
  • Filter off the enzyme beads (recyclable).

  • Separate the phases.

  • Extraction: The organic phase (MTBE) contains the desired (S)-Ester . The aqueous phase contains the (R)-Amino Acid.

  • Wash the organic phase with saturated NaHCO

    
     to remove traces of acid.
    
  • Dry (Na

    
    SO
    
    
    
    ) and concentrate.
  • Salt Formation: Dissolve in minimal MeOH, add HCl/Dioxane, and precipitate with Et

    
    O.
    

Comparative Analysis & Data

ParameterMethod A (Ellman)Method B (Biocatalytic)
Enantiomeric Excess (ee) >98%>99% (at 50% conversion)
Yield (Theoretical) 100%50% (max)
Atom Economy Moderate (Auxiliary waste)High (if (R)-acid is racemized)
Cost High (Sulfinamide, Ti)Low (Enzyme recyclable)
Scalability Linear (Reagent limited)Exponential (Batch/Flow)

Analytical Validation

Self-Validating Checkpoints:

  • Intermediate NMR: The sulfinimine (Method A) must show a distinct singlet for the tert-butyl group at

    
     1.2 ppm and the imine proton at 
    
    
    
    8.5 ppm.
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Expectation: (S)-enantiomer typically elutes second on OD-H (verify with standard).

Workflow Visualization

Workflow cluster_A Method A: Ellman Synthesis cluster_B Method B: Enzymatic Resolution StartA 4-Br-Benzaldehyde + (S)-Sulfinamide Imine (S)-Sulfinimine (Stable Intermediate) StartA->Imine Ti(OEt)4, THF Reformatsky Zn Enolate Addition (-78°C) Imine->Reformatsky Methyl Bromoacetate Protected Sulfinamide Ester Reformatsky->Protected Diastereoselective FinalA (S)-Product HCl Protected->FinalA HCl/MeOH StartB Racemic Ester Biocat CAL-B Lipase Hydrolysis StartB->Biocat MTBE/Buffer Sep Phase Separation Biocat->Sep 50% Conv. FinalB (S)-Product HCl Sep->FinalB Organic Phase Waste (R)-Acid Byproduct Sep->Waste Aqueous Phase

Figure 2: Step-by-step workflow comparison for Chemical vs. Biocatalytic routes.

References

  • Ellman, J. A., et al. (1997).[2][3] "Asymmetric Synthesis of Amines and Amino Acids." Journal of the American Chemical Society.[2][4] Link

  • Tang, T. P., & Ellman, J. A. (1999).[2] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of

    
    -Amino Acids and Esters." Journal of Organic Chemistry. Link
    
  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -Amino Acids." Tetrahedron. Link
    
  • Soloshonok, V. A., et al. (2014). "Asymmetric Synthesis of

    
    -Amino Acids via Homologation of Ni(II)–Complexes." Chemical Reviews. Link
    

Sources

Protocol for N-protection of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BOC-04 Topic:

Introduction & Strategic Context

(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is a high-value chiral


-amino acid building block. It serves as a critical scaffold in the synthesis of peptidomimetics, integrin antagonists, and CNS-active agents. The presence of the 4-bromophenyl  moiety provides a versatile handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the methyl ester  allows for orthogonal C-terminus manipulation.

The Challenge: The starting material is supplied as a hydrochloride salt.[1] Direct usage requires neutralization of the ammonium species (


) to the nucleophilic free amine (

) without compromising the enantiomeric purity at the C3 position or hydrolyzing the methyl ester.

The Solution: This protocol details the installation of the tert-Butyloxycarbonyl (Boc) group.[2][3][4][5] The Boc group is selected for its stability against basic nucleophiles (necessary for subsequent ester hydrolysis) and its inertness toward the aryl bromide functionality.

Strategic Considerations (The "Why")

ParameterDecisionScientific Rationale
Protecting Group Boc (tert-Butyl carbamate)Orthogonality: Stable to base (required for ester saponification later) and Pd-coupling conditions.[5] Acid-labile removal is compatible with the aryl bromide.
Base Selection Triethylamine (TEA) Solubility & pKa: TEA (

) effectively neutralizes the HCl salt (

) in organic media. It is non-nucleophilic enough to prevent racemization via enolization at C2.
Solvent System Dichloromethane (DCM) Anhydrous Control: Minimizes risk of methyl ester hydrolysis compared to aqueous biphasic systems (Schotten-Baumann). Excellent solubility for the carbamate product.
Temperature 0°C

RT
Exotherm Control: Neutralization and anhydride addition are exothermic. Cooling prevents side reactions (e.g., di-Boc formation or isocyanate generation).

Experimental Workflow Visualization

The following diagram illustrates the critical reaction pathway and decision nodes for this protocol.

BocProtectionWorkflow Start Start: (S)-Amine HCl Salt Solvent Suspend in DCM (Anhydrous) Concentration: 0.2 M Start->Solvent BaseAdd Add TEA (2.5 eq) Temp: 0°C Solvent->BaseAdd Neutralization FreeBase Intermediate: Free Amine Generated BaseAdd->FreeBase BocAdd Add Boc2O (1.1 eq) Dropwise FreeBase->BocAdd Nucleophilic Attack Reaction Stir at RT (4-12 h) Monitor TLC/LCMS BocAdd->Reaction Check Conversion > 98%? Reaction->Check Check->BocAdd No (Add 0.1 eq Boc2O) Workup Acid Wash (10% Citric Acid) Removes TEA & Unreacted Amine Check->Workup Yes Dry Dry (MgSO4) & Concentrate Workup->Dry Product Final Product: N-Boc-(S)-Amino Ester Dry->Product

Figure 1: Step-by-step workflow for the conversion of the amine hydrochloride salt to the N-Boc protected species.

Materials & Reagents

ComponentSpecificationRole
Substrate (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HClStarting Material (SM)
Reagent Di-tert-butyl dicarbonate (

)
Boc Source
Base Triethylamine (TEA) or DIPEAHCl Scavenger / Catalyst
Solvent Dichloromethane (DCM), AnhydrousReaction Medium
Wash Solution 10% Citric Acid (aq)Removal of amine/base
Drying Agent

or

Water removal

Detailed Protocol (Standard Anhydrous Method)

Scale: 1.0 gram (approx.[6] 3.4 mmol) of Substrate.[6]

Step 1: Preparation and Neutralization
  • Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 1.0 g (3.4 mmol) of this compound.

  • Add 17 mL of anhydrous DCM (0.2 M concentration). The salt will likely remain as a suspension.

  • Cool the mixture to 0°C using an ice bath.

  • Add 1.19 mL (8.5 mmol, 2.5 eq) of Triethylamine (TEA) dropwise over 5 minutes.

    • Observation: The suspension should clarify as the free base is liberated and the TEA-HCl salt forms (which is soluble in DCM).

Step 2: Protection Reaction
  • Prepare a solution of 0.82 g (3.74 mmol, 1.1 eq) of

    
     in 2 mL of DCM.
    
  • Add the

    
     solution dropwise to the reaction mixture at 0°C.
    
    • Mechanistic Note: Slow addition prevents localized heating and potential side reactions.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 4 to 12 hours .

Step 3: In-Process Control (IPC)
  • TLC Monitoring: Use Hexanes:EtOAc (3:1).

    • Stain: Ninhydrin (SM will stain red/purple; Product will not stain or stain faintly yellow). UV (254 nm) will visualize the aryl ring.

    • Criteria: Disappearance of the baseline spot (free amine) and appearance of a higher

      
       spot (Carbamate).
      
  • LC-MS (Optional): Look for Mass shift:

    
     (Br isotope pattern).
    
Step 4: Workup and Isolation
  • Dilute the reaction mixture with 20 mL DCM .

  • Transfer to a separatory funnel.

  • Wash 1 (Acidic): Wash with 20 mL of 10% Citric Acid .

    • Critical Step: This removes unreacted starting amine and excess TEA. Citric acid is mild and will not cleave the Boc group or hydrolyze the ester.

  • Wash 2 (Neutral): Wash with 20 mL of Water .

  • Wash 3 (Brine): Wash with 20 mL of Saturated NaCl .

  • Collect the organic layer and dry over anhydrous

    
     for 10 minutes.
    
  • Filter off the solids and concentrate the filtrate under reduced pressure (Rotavap, <40°C bath).

Step 5: Purification (If necessary)
  • The crude product is typically a white to off-white solid of high purity (>95%).

  • If impurities persist, recrystallize from Hexanes/EtOAc or perform flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Quality Control & Characterization

TestExpected ResultPurpose
1H NMR (CDCl3)

1.40 (s, 9H, Boc), 3.60 (s, 3H, OMe), 5.10 (br d, 1H, NH), 2.7-2.9 (m, 2H,

-CH2)
Confirm Structure & Purity
HPLC Purity > 98.0% AreaRelease Criteria
Chiral HPLC > 99% ee (Enantiomeric Excess)Critical: Verify no racemization occurred.[]
Appearance White crystalline solidPhysical Check

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Hydrolyzed

Add 0.2 eq fresh

and stir for 2 more hours.
Low Yield Product lost in aqueous washCheck aqueous layers by TLC. If product is present, back-extract with DCM.
Racemization Base too strong or prolonged heatEnsure T < 25°C. Use DIPEA instead of TEA if basicity is a concern (though TEA is usually safe).
Methyl Ester Hydrolysis Water present + High pHEnsure DCM is anhydrous. Do not use NaOH or KOH. Use Citric acid for workup, not strong mineral acids.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • BenchChem. (2025).[8][9] The Chemistry of the Boc Protecting Group. Retrieved from BenchChem Application Notes. Link

  • Master Organic Chemistry. (n.d.). Mechanism of Amine Protection with Boc2O. Link

  • PubChem. (2025).[10] Methyl 3-(4-bromophenyl)propanoate Compound Summary. National Library of Medicine. Link

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols. Link

Sources

Application Note: Derivatization Strategies for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the derivatization workflows for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride , a high-value chiral


-amino acid building block. Due to its unique structural features—a stable 

-amino core, a reactive aryl bromide handle, and an ester terminus—this molecule serves as a critical scaffold for peptidomimetics and integrin antagonists. This document provides validated protocols for N-protection , Suzuki-Miyaura cross-coupling , and ester hydrolysis , ensuring the preservation of the sensitive (S)-enantiomeric center.

Introduction & Structural Analysis

The subject molecule contains three distinct reactive sites that allow for orthogonal functionalization. Understanding the reactivity profile of each site is prerequisite to successful derivatization.

Functional GroupReactivity ProfileStrategic Utility
Primary Amine (HCl Salt) Nucleophilic (upon deprotonation)Entry point for peptide coupling or protection (Boc/Fmoc).
Aryl Bromide Electrophilic (

-hybridized)
Handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate biaryl libraries.
Methyl Ester Electrophilic (Carbonyl)Precursor to free acids (for coupling) or alcohols (via reduction).
Chiral Center (C3) Stereogenic (S-configuration)Critical Quality Attribute. Must be preserved.

-amino acids are generally more resistant to racemization than

-analogs, but basic conditions require monitoring.
Strategic Workflow

The recommended workflow prioritizes N-protection first . The free amine can poison Palladium catalysts during cross-coupling and leads to polymerization during ester hydrolysis.

DerivatizationWorkflow Start (S)-Methyl 3-amino-3- (4-bromophenyl)propanoate HCl Step1 Step 1: N-Protection (Boc/Fmoc) Start->Step1 Base, (Boc)2O Step2 Step 2: Suzuki Coupling (Biaryl Formation) Step1->Step2 Ar-B(OH)2, Pd(0) Step3 Step 3: Ester Hydrolysis (Saponification) Step2->Step3 LiOH, THF/H2O Final Chiral Beta-Amino Acid Building Block Step3->Final Workup

Figure 1: Logical derivatization sequence. N-protection is the requisite first step to prevent catalyst poisoning and side reactions.

Material Handling & Safety

  • Hygroscopicity: As a hydrochloride salt, the starting material is hygroscopic. Store in a desiccator at 4°C. Weighing should be performed quickly to prevent water uptake, which alters stoichiometry.

  • Free-Basing: The salt form is stable, but the amine is non-nucleophilic until the HCl is neutralized. All protocols below include an in situ neutralization step.

Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection[1]

Objective: Mask the nucleophilic amine to enable subsequent Pd-catalyzed coupling. Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (


).
Reagents
ReagentEquiv.Role
Starting Material (SM)1.0Substrate
Di-tert-butyl dicarbonate (

)
1.1Protecting Group Source
Triethylamine (

)
2.5Base (Neutralize HCl + Catalysis)
Dichloromethane (DCM)10 VSolvent
Step-by-Step Methodology
  • Preparation: Suspend SM (10.0 mmol) in DCM (50 mL) in a round-bottom flask.

  • Neutralization: Cool to 0°C. Add

    
      (25.0 mmol) dropwise. The suspension should clear as the free base forms. Note: If the solution remains cloudy, add methanol (2-3 mL) to aid solubility.
    
  • Addition: Add

    
      (11.0 mmol) dissolved in minimal DCM dropwise over 10 minutes.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • Process Control Point: Monitor by TLC (Hexane/EtOAc 3:1). Ninhydrin stain will show the disappearance of the free amine (SM) spot on the baseline.

  • Workup: Wash the organic layer with 1M citric acid (2 x 30 mL) to remove excess base, followed by saturated

    
     and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Yield Expectation: >90% as a white/off-white solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling[2]

Objective: Functionalize the para-position to create a biaryl scaffold. Scientific Rationale: The bromine atom is an excellent leaving group for Pd-catalyzed oxidative addition. We utilize the N-Boc protected intermediate from Protocol 1 to prevent amine coordination to the Palladium.

Reaction Mechanism Visualization

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Transmetallation (Base Activated) OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim Biaryl Complex RedElim->Pd0 Release Product

Figure 2: The catalytic cycle. The oxidative addition into the C-Br bond is the rate-determining step, facilitated by the electron-withdrawing ester group.

Reagents
ReagentEquiv.Role
N-Boc Intermediate1.0Electrophile
Aryl Boronic Acid1.2Nucleophile

0.05Catalyst (Robust to air)

(2M aq.)
3.0Base activator
1,4-Dioxane10 VSolvent
Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine the N-Boc Intermediate , Aryl Boronic Acid , and 1,4-Dioxane . Sparge with Nitrogen/Argon for 15 minutes. Oxygen presence causes homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
      and the degassed 
    
    
    
    solution
    .
  • Reaction: Seal the vessel and heat to 80°C for 12 hours.

    • Process Control Point: LC-MS is preferred over TLC here to confirm the mass of the biaryl product, as Rf values may be similar to the starting bromide.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol 3: Ester Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid for peptide coupling. Risk Mitigation: While


-amino esters are less prone to racemization than 

-amino esters, strong bases and high heat can still trigger retro-Michael addition or epimerization. We use Lithium Hydroxide (LiOH), a mild base, at controlled temperatures.
Reagents
ReagentEquiv.Role
Ester Intermediate1.0Substrate
LiOH

2.0Hydrolysis Agent
THF / Water (3:1)10 VSolvent System
Step-by-Step Methodology
  • Dissolution: Dissolve the Ester Intermediate in THF. Cool to 0°C.[1]

  • Saponification: Add the solution of LiOH in water dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor until SM disappears (approx. 2-4 hours).

  • Acidification (Critical): Carefully adjust pH to ~3-4 using 1M HCl at 0°C. Do not use strong acids like conc.

    
     or heat, as this may deprotect the Boc group.
    
  • Extraction: Extract immediately with EtOAc (3x).

  • Isolation: Dry organic layers over

    
     and concentrate. The product is usually pure enough for subsequent peptide coupling.
    

Analytical Validation (QC)

To ensure the integrity of the protocols, the following analytical signatures should be verified:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Criteria: Enantiomeric Excess (ee) should remain >98% throughout the sequence.

  • 1H NMR (DMSO-d6):

    • Chiral Center: The methine proton at C3 typically appears as a multiplet around

      
       4.5–5.0 ppm.
      
    • Diastereotopic Protons: The C2 protons (alpha to carbonyl) will appear as two distinct signals (dd) due to the adjacent chiral center.

References

  • Compound Data: Sigma-Aldrich. Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride. Link

  • Beta-Amino Acid Synthesis: Seebach, D., et al.

    
    -amino acid derivatives." Helvetica Chimica Acta, 1996. Link
    
  • Suzuki Coupling on Amino Acids: Maes, V., et al. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification."[2] Molecules, 2020.[3] Link

  • Boc Protection Protocols: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[4] Link

Sources

Application Note: HPLC Analysis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous HPLC analysis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . It moves beyond basic recipes to explain the why and how of separating this specific chiral beta-amino acid derivative.

Introduction & Compound Profile

This compound is a critical chiral building block, often used in the synthesis of peptidomimetics and integrin antagonists.[1] Its analysis presents two distinct challenges:

  • Chemical Stability: As a methyl ester, it is susceptible to hydrolysis into the corresponding carboxylic acid (3-amino-3-(4-bromophenyl)propionic acid).[1]

  • Stereochemical Integrity: The (S)-enantiomer must be distinguished from the (R)-enantiomer to ensure biological efficacy.[1]

Compound Properties
PropertyDescriptionAnalytical Implication
Structure

-amino acid ester with a 4-bromophenyl moiety
The bromophenyl group provides strong UV absorption (254 nm) and

interaction potential for chiral recognition.[1]
Salt Form Hydrochloride (HCl)Highly soluble in water/methanol; poor solubility in pure hexane.[1] Requires specific dissolution protocols for Normal Phase HPLC.
Basicity Primary AmineCauses peak tailing on silica-based columns due to silanol interactions.[1] Requires acidic modifiers (TFA) or end-capped columns.
Chirality Single Chiral Center (C3)Requires chiral stationary phases (CSPs) capable of recognizing the 3D spatial arrangement of the amine and phenyl group.[1]

Analytical Workflow Strategy

The following diagram outlines the decision process for analyzing this compound, separating chemical purity checks from enantiomeric excess (ee) determination.

AnalyticalWorkflow cluster_Prep Sample Preparation Start Sample: (S)-Methyl 3-amino-3-(4-bromophenyl) propanoate HCl Dissolve Dissolve in MeOH/Water (RP) or EtOH/IPA (Chiral) Start->Dissolve Split Analysis Type Dissolve->Split RP_Method Method A: RP-HPLC (C18 Column) Split->RP_Method Chemical Purity NP_Method Method B: Chiral HPLC (Whelk-O1 or AD-H) Split->NP_Method Chiral Purity RP_Obj Objective: Detect Hydrolysis (Acid Impurity) & Synthesis Byproducts RP_Method->RP_Obj RP_Result Output: Chemical Purity % RP_Obj->RP_Result NP_Obj Objective: Quantify (R)-Enantiomer Calculate % e.e. NP_Method->NP_Obj NP_Result Output: Enantiomeric Excess NP_Obj->NP_Result

Figure 1: Analytical workflow separating chemical purity (Reverse Phase) and stereochemical analysis (Chiral Mode).

Method A: Chemical Purity (Reverse Phase HPLC)[1]

This method is designed to separate the main ester peak from its hydrolysis product (the free acid) and other synthesis impurities.[1]

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).[1]

    • Rationale: A highly end-capped C18 column is essential to minimize peak tailing caused by the free amine group.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

    • Rationale: Low pH (~2.[1]0) ensures the amine remains fully protonated (

      
      ), preventing mixed-mode retention mechanisms that broaden peaks.[1]
      
  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 220 nm (Amide/Ester absorption) and 254 nm (Bromophenyl absorption).[1]

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
15.01090Gradient Elution
18.01090Wash
18.1955Re-equilibration
23.0955Stop
Sample Preparation (RP)
  • Weigh ~10 mg of the HCl salt.[1]

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Note: Do not store the sample in this solution for >24 hours, as the ester may hydrolyze.

Method B: Enantiomeric Purity (Chiral HPLC)[1][2]

Separating the (S) and (R) enantiomers of beta-amino esters requires specific interactions (H-bonding,


 stacking).[1] The Whelk-O1  (Pirkle-type) and Chiralpak AD-H  (Amylose-based) are the gold standards for this structural class.[1]
Primary Protocol: Whelk-O1 (Pirkle Type)

Based on literature for the analog


-amino-

-(4-bromophenyl) propionic acid [1], the Whelk-O1 column provides superior resolution for brominated aromatic amino acids due to strong

interactions between the bromophenyl group and the stationary phase.[1]
  • Column: Regis (R,R)-Whelk-O1 (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Ethanol : TFA : Triethylamine (TEA)[1]

    • Ratio: 80 : 20 : 0.1 : 0.1 (v/v/v/v).[1]

    • Rationale: The combination of TFA and TEA creates a buffered environment in the organic phase, sharpening the peak of the amine salt.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Temperature: 25°C.

Alternative Protocol: Chiralpak AD-H (Polysaccharide)

If Whelk-O1 is unavailable, Chiralpak AD-H is highly effective for beta-amino esters [2].[1]

  • Column: Daicel Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA).[1]

    • Ratio: 90 : 10 : 0.1 (v/v/v).[1]

    • Note: Since the sample is an HCl salt, the DEA is crucial to neutralize the salt in situ or ensure the stationary phase surface remains active.

  • Sample Prep for Chiral Analysis:

    • Dissolve 5 mg of sample in 1 mL of Ethanol or IPA (the salt is not soluble in Hexane).[1]

    • Dilute to 5 mL with Hexane. If precipitation occurs, increase the alcohol fraction.

System Suitability & Validation Criteria

To ensure the method is trustworthy (E-E-A-T principle), the following criteria must be met before routine analysis:

ParameterAcceptance CriteriaTroubleshooting
Resolution (Rs) > 2.0 between (R) and (S) enantiomersDecrease flow rate or reduce alcohol % in Mobile Phase.
Tailing Factor (T) < 1.5 for the main peakIncrease TFA/TEA concentration; ensure column is not old.
Precision (RSD) < 1.0% for Retention Time; < 2.0% for AreaCheck pump stability and injector reproducibility.
LOD/LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Increase injection volume (careful of overload).

Troubleshooting Guide

Issue 1: Peak Tailing
  • Cause: Interaction of the protonated amine with residual silanols on the silica support.[1]

  • Solution: Ensure TFA is present in the RP method (0.1%).[1] In Chiral NP methods, ensure the DEA/TEA modifier is fresh. For the HCl salt, adding 0.1% TEA to the sample diluent can sometimes help "free base" the amine locally.

Issue 2: "Ghost" Peak in RP-HPLC
  • Cause: Hydrolysis of the methyl ester to the acid form.[1]

  • Identification: The acid is more polar and will elute earlier than the ester in Reverse Phase (C18).[1]

  • Prevention: Prepare samples fresh. Keep autosampler temperature at 4°C.

Issue 3: Solubility in Normal Phase
  • Cause: HCl salts are hydrophilic and resist dissolution in Hexane.[1]

  • Solution: Use the "co-solvent" technique.[1] Dissolve the solid completely in 100% Ethanol or IPA first, then slowly add Hexane while vortexing. A final ratio of 20-30% alcohol is usually sufficient to keep the salt in solution.[1]

References

  • Madhavan, P., et al. (2007).[1][2] "A Validated chiral liquid chromatographic method for the enantiomeric separation of

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid." TSI Journals. (Accessed via ResearchGate context).
  • Tumashov, A. A., et al. (2021).[1] "HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases." Bulletin of the Academy of Sciences of the USSR.

  • Phenomenex Application Guide. "Chiral HPLC Separations: Method Development Strategies."

  • PubChem Compound Summary. "(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride" (Structural Analog Data). [1]

Sources

Application Note: Enantioselective Separation of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the method development, optimization, and validation for the enantiomeric separation of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride .

Executive Summary

The precise separation of


-amino acid esters is critical in pharmaceutical development, particularly for synthons like Methyl 3-amino-3-(4-bromophenyl)propanoate . This molecule serves as a vital scaffold for peptidomimetics and integrin antagonists. The presence of the 4-bromophenyl group allows for downstream Suzuki-Miyaura coupling, making enantiomeric purity (ee > 99.5%) essential to prevent isomeric scrambling in subsequent steps.

This guide details a robust Normal Phase (NP) HPLC protocol using an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (Chiralpak AD-H). Special attention is given to handling the hydrochloride salt form to ensure solubility and peak symmetry.

Chemical Context & Separation Strategy

The Challenge
  • Primary Amine Functionality: The free amine at the C3 position interacts strongly with residual silanols on the silica support, leading to severe peak tailing.

  • Salt Form (HCl): The hydrochloride salt is highly polar and likely insoluble in standard Normal Phase solvents (Hexane/Heptane). Direct injection can cause precipitation or system over-pressure.

  • Electrophilic Handle: The 4-bromophenyl moiety provides strong

    
    -
    
    
    
    interaction potential but requires a column capable of distinguishing steric bulk in the
    
    
    -position.
The Solution: Polysaccharide-Based CSPs

We utilize Chiralpak AD-H (or its immobilized equivalent Chiralpak IA). The helical structure of the amylose polymer creates chiral "grooves" that accommodate the aromatic ring, while the carbamate groups provide hydrogen bonding sites for the amino ester and carbonyl moieties.

Mechanism of Recognition:

  • 
    -
    
    
    
    Interaction:
    Between the 4-bromophenyl group of the analyte and the 3,5-dimethylphenyl group of the CSP.
  • Hydrogen Bonding: Between the analyte's ester carbonyl/amine hydrogen and the CSP's carbamate linkage.

  • Steric Fit: The methyl ester group directs the molecule into the chiral groove.

Experimental Protocol

Instrumentation & Materials
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD.

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5

    
    m).[1]
    
    • Alternative: Chiralpak IA (Immobilized) for higher solvent robustness.

  • Reagents: n-Hexane (HPLC Grade), Isopropanol (IPA), Diethylamine (DEA) or Ethanolamine.

Mobile Phase Preparation

The mobile phase must contain a basic additive to neutralize the hydrochloride salt in situ and suppress silanol ionization.

  • Composition: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Preparation:

    • Measure 900 mL of n-Hexane.

    • Measure 100 mL of IPA.

    • Add 1.0 mL of Diethylamine (DEA) to the IPA portion before mixing with Hexane to ensure miscibility.

    • Mix and degas by sonication for 10 minutes.

Sample Preparation (Critical Step)

Handling the HCl salt requires a specific dissolution protocol to avoid precipitation in the non-polar mobile phase.

  • Weigh: 1.0 mg of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl.

  • Dissolve: Add 0.5 mL of 100% IPA (containing 0.1% DEA). Sonicate until fully dissolved. The DEA helps liberate the free base, improving solubility.

  • Dilute: Add 0.5 mL of n-Hexane.

  • Filter: Pass through a 0.45

    
    m PTFE syringe filter.
    
  • Final Conc: ~1.0 mg/mL.

Chromatographic Conditions
ParameterSettingNotes
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Temperature 25°CAmbient. Lower T (10-15°C) can improve resolution if needed.
Injection Vol 5 - 10

L
Prevent column overload.
Detection UV @ 254 nmTargets the bromophenyl chromophore.
Run Time 20 - 30 minEnantiomers typically elute between 8-15 mins.
Backpressure ~30-50 barTypical for Hexane/IPA mixtures.

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing this specific separation.

MethodDevelopment Start Start: Methyl 3-amino-3-(4-bromophenyl) propanoate HCl Solubility Check Solubility: Is HCl salt soluble in Hexane? Start->Solubility FreeBase Action: Dissolve in IPA + 0.1% DEA to liberate Free Base Solubility->FreeBase No (Precipitates) Screening Column Screening: 1. Chiralpak AD-H (Amylose) 2. Chiralcel OD-H (Cellulose) FreeBase->Screening MobilePhase Mobile Phase Selection: Hexane/IPA/DEA (90:10:0.1) Screening->MobilePhase Eval Evaluate Resolution (Rs) & Tailing (Tf) MobilePhase->Eval Optimize Optimization: Adjust % IPA or Temperature Eval->Optimize Rs < 1.5 or Tf > 1.5 Final Final Protocol: AD-H, Hex/IPA/DEA, 1mL/min Eval->Final Rs > 2.0 & Tf < 1.3 Optimize->Eval

Figure 1: Decision tree for method development focusing on salt-to-free-base conversion and column selection.

Expected Results & Validation Criteria

Typical Chromatogram Characteristics
  • Retention Time (

    
    ): 
    
    • Enantiomer 1 (R): ~8.5 min[2]

    • Enantiomer 2 (S): ~11.2 min (Target)

  • Selectivity (

    
    ):  > 1.3
    
  • Resolution (

    
    ):  > 2.5 (Baseline separation)
    
System Suitability Limits

To ensure data trustworthiness (Trustworthiness pillar), the system must meet these criteria before running samples:

ParameterAcceptance LimitRationale
Resolution (

)

2.0
Ensures accurate integration of minor impurity.
Tailing Factor (

)

1.5
High tailing indicates insufficient DEA or column aging.
Theoretical Plates (

)
> 8000Indicates good column efficiency.
% RSD (Area) < 1.0% (n=5)Verifies injection precision.

Troubleshooting Guide

Issue 1: Peak Tailing ( )
  • Cause: Interaction of the primary amine with silanols; insufficient base in Mobile Phase.

  • Fix: Increase DEA concentration to 0.2%. Ensure the column is dedicated to basic mobile phases (switching between acidic and basic additives can irreversibly alter column selectivity).

Issue 2: Poor Solubility / No Peaks
  • Cause: The HCl salt precipitated upon contact with Hexane in the injector loop.

  • Fix: Use the "Sample Prep" protocol in Section 3.3 strictly. Ensure the sample solvent contains at least 50% IPA.

Issue 3: Loss of Resolution
  • Cause: Column fouling or temperature fluctuation.

  • Fix: Flush column with 100% Ethanol (for AD-H) at 0.5 mL/min for 2 hours. Note: Check column manual; do not use 100% Ethanol if using older non-immobilized columns without checking compatibility first (usually transition via IPA is safer).

Expert Insights & Mechanism

The separation relies on the "Three-Point Interaction" model. The 4-bromophenyl group is the critical discriminator.

Mechanism cluster_legend Interaction Types CSP Chiral Stationary Phase (Amylose Carbamate) Analyte (S)-Enantiomer CSP->Analyte H-Bond (Amine-Carbamate) CSP->Analyte Pi-Pi (Phenyl-Bromophenyl) CSP->Analyte Steric Inclusion (Groove) key Red: H-Bonding Green: Pi-Pi Stacking Black: Steric Fit

Figure 2: Mechanistic representation of the chiral recognition between the CSP and the analyte.

Why Chiralpak AD-H? Literature consistently demonstrates that


-amino esters with aromatic side chains resolve best on Amylose-based columns (AD-H/IA) compared to Cellulose (OD-H) due to the specific helical pitch of the amylose polymer, which better accommodates the "kinked" structure of 

-amino acids compared to linear

-amino acids [1, 2].

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from

  • Madhavan, P. et al. (2007).

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid. TSI Journals. Retrieved from
  • Phenomenex. Chiral HPLC Separations - A Guide to Column Selection. Retrieved from

  • Sigma-Aldrich. Product Specification: 3-Amino-3-(4-bromophenyl)-propionic acid.[3] Retrieved from

Sources

Application Note: NMR Characterization of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the structural validation of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 845908-98-7 / Analogous), a critical chiral


-amino acid ester intermediate. Unlike simple aliphatic amines, the presence of the electron-withdrawing 4-bromophenyl group and the hydrochloride salt form necessitates specific solvent choices to prevent aggregation and ensure resolution of the ammonium protons.

This guide prioritizes DMSO-d


  as the solvent of choice to maintain the integrity of the salt form while visualizing the exchangeable ammonium protons (

), which are invisible in methanol-d

and often insoluble in CDCl

.

Chemical Context & Strategy

Structural Analysis

The molecule consists of three distinct magnetic environments:

  • The Aromatic System: A para-substituted benzene ring (AA'BB' system) shifted by the bromine atom.

  • The Chiral Core: A stereogenic center at C3 (

    
    -position), creating a diastereotopic environment for the adjacent C2 methylene protons.
    
  • The Ionic Head: The primary amine exists as a hydrochloride salt, significantly deshielding the methine proton and requiring polar solvation.

Solvent Strategy (The "Why")
  • DMSO-d

    
     (Recommended):  Excellent solubility for HCl salts. It slows proton exchange, allowing the 
    
    
    
    signal to appear as a broad singlet (integration ~3H) around 8.5–9.0 ppm, acting as a built-in check for salt formation.
  • Methanol-d

    
    :  Acceptable for carbon NMR, but causes immediate disappearance of 
    
    
    
    protons due to deuterium exchange, preventing stoichiometric validation of the amine.
  • CDCl

    
    : Avoid.  The HCl salt is likely sparingly soluble, leading to poor signal-to-noise ratio (S/N) and line broadening due to aggregation.
    

Experimental Protocol

Sample Preparation
  • Mass: Weigh 10–15 mg of the analyte.

  • Solvent: Add 600

    
    L of DMSO-d
    
    
    
    (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
  • Vessel: Transfer to a precision 5mm NMR tube.

  • Homogenization: Invert 5 times; sonicate for 30 seconds if fine particulates persist. Do not heat above 40°C to avoid potential ester hydrolysis or racemization.

Acquisition Parameters (Bruker/Varian Standard)
Parameter

H NMR (Proton)

C NMR (Carbon)
Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures accurate integration.
Scans (NS) 161024Sufficient S/N for minor impurities (<1%).
Relaxation Delay (D1) 2.0 sec2.0 secAllows full relaxation of aromatic protons.
Spectral Width 14 ppm (-2 to 12)240 ppm (-10 to 230)Covers broad ammonium and carbonyl peaks.
Temperature 298 K (25°C)298 K (25°C)Standard reference temperature.
Workflow Diagram

NMR_Workflow Start Sample: (S)-Beta-Amino Ester HCl Solvent Solvation: DMSO-d6 (0.6 mL) Target Conc: ~20 mM Start->Solvent Acq Acquisition: 1H (ns=16) & 13C (ns=1024) Temp: 298K Solvent->Acq Process Processing: LB=0.3Hz, Phase, Baseline Acq->Process Validation Validation Check: NH3+ Integral = 3.0? OMe Integral = 3.0? Process->Validation Validation->Solvent Fail (Insoluble/Wet) Report Final Assignment & Purity Report Validation->Report Pass

Figure 1: Operational workflow for NMR characterization, emphasizing the integral validation step.

Spectral Analysis & Assignment

Expected H NMR Data (DMSO-d , 400 MHz)

Reference: TMS at 0.00 ppm. Residual DMSO solvent peak at 2.50 ppm.

Position

(ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
NH

8.60 – 8.90Broad Singlet3H-Ammonium protons. Broad due to quadrupole relaxation of

N and exchange.
Ar-H (Ortho to Br) 7.60 – 7.65Doublet (d)2H~8.5 HzDeshielded by Bromine (AA'BB' system part A).
Ar-H (Meta to Br) 7.40 – 7.45Doublet (d)2H~8.5 HzShielded relative to ortho protons (AA'BB' system part B).

-CH
4.60 – 4.75Triplet/dd1H~7.0 HzDeshielded by cationic nitrogen and aromatic ring.
OCH

3.55 – 3.60Singlet (s)3H-Methyl ester. Characteristic sharp singlet.

-CH

(a)
3.10 – 3.25dd (Multiplet)1H

~16,

~6
Diastereotopic proton A (ABX system).

-CH

(b)
2.90 – 3.05dd (Multiplet)1H

~16,

~8
Diastereotopic proton B (ABX system).

Critical Analysis of the ABX System: Because C3 is a chiral center, the two protons at C2 (


-position) are diastereotopic . They will not appear as a simple doublet. They will appear as two separate multiplets (doublet of doublets) with a large geminal coupling (~16 Hz) and different vicinal couplings to the chiral methine proton.
Expected C NMR Data (DMSO-d , 100 MHz)
Carbon Type

(ppm)
Assignment
C=O 169.0 – 170.5Ester Carbonyl
Ar-C (ipso) 136.0 – 138.0Quaternary aromatic attached to alkyl chain
Ar-C (CH) 131.0 – 132.0Aromatic CH (Ortho to Br)
Ar-C (CH) 129.0 – 130.0Aromatic CH (Meta to Br)
Ar-C (Br) 121.0 – 122.0Quaternary aromatic attached to Br (Shielded by heavy atom effect)

-CH
51.0 – 53.0Chiral center (Methine)
OCH

52.0 – 52.5Methyl ester carbon

-CH

38.0 – 39.5Methylene carbon

Structural Validation Logic

The following connectivity diagram illustrates how 2D NMR (COSY and HMBC) validates the structure.

Connectivity NH3 NH3+ (8.8) BetaCH Beta-CH (4.7) NH3->BetaCH COSY (Weak/Broad) AlphaCH2 Alpha-CH2 (3.1) BetaCH->AlphaCH2 COSY (Strong) Carbonyl C=O (170) BetaCH->Carbonyl HMBC (3J) Aromatic Ar-Ring (7.4-7.6) BetaCH->Aromatic NOESY (Spatial) BetaCH->Aromatic HMBC (Ar-Cipso) AlphaCH2->Carbonyl HMBC (2J/3J)

Figure 2: Spin system connectivity. The strong COSY correlation between the Beta-CH and Alpha-CH2 confirms the propane backbone. HMBC links the backbone to the ester and aromatic ring.

Advanced Topic: Enantiomeric Purity

Standard NMR cannot distinguish between the (S) and (R) enantiomers in an achiral solvent. To confirm the (S)-configuration without chiral HPLC, use a Chiral Solvating Agent (CSA) .

Protocol for Chiral ID:

  • Base Release (Optional but recommended): Neutralize a small aliquot with NaHCO

    
    , extract into CDCl
    
    
    
    .
  • CSA Addition: Add 1-2 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) .

  • Observation: The methoxy singlet (

    
     3.[1]6) or the methyl doublet (if present) will split into two signals if the sample is racemic. The chemical shift difference (
    
    
    
    ) typically ranges from 0.02 to 0.05 ppm.[2]

Troubleshooting & "Gotchas"

IssueObservationRoot CauseSolution
Missing NH

No peak at 8.5+ ppmWet solvent or MeOH usedUse fresh ampoule of DMSO-d

(anhydrous).
Water Peak Large peak at 3.33 ppmHygroscopic saltDry salt in vacuum desiccator over P

O

.
Extra Doublets Small doublets near Ar-HRotamers or ImpurityLikely unreacted starting material (4-bromobenzaldehyde derivatives).
Broad Lines Poor resolutionAggregationWarm sample to 305K or dilute to 10 mM.

References

  • General NMR Solvent Data: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem.1997 , 62, 7512–7515. Link

  • Beta-Amino Acid Characterization: Weiner, B. et al. "Enantioselective Synthesis of

    
    -Amino Acids." Chem. Soc. Rev.2010 , 39, 1656-1691. Link
    
  • Chiral Solvating Agents: Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy.[2][4] Wiley, 2007 . Link

  • Analogous Compound Data (4-Chloro derivative): PubChem Compound Summary for CID 51358156. Link

Sources

Application Note: Structural Elucidation and Fragmentation Dynamics of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is a critical chiral


-amino acid derivative used in the synthesis of peptidomimetics and pharmaceutical intermediates. Unlike 

-amino acids,

-amino acids possess an extra carbon in the backbone, conferring resistance to proteolytic degradation—a highly desirable trait in drug design.

The presence of the 4-bromophenyl moiety serves two purposes: it provides a lipophilic anchor for receptor binding and acts as a functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This Application Note details the mass spectrometric behavior of this compound. We focus on the characteristic bromine isotopic signature and the collision-induced dissociation (CID) pathways. This protocol is designed to serve as a self-validating system for purity confirmation and structural identification.

Experimental Protocol

Sample Preparation

The analyte is supplied as a hydrochloride salt. Direct injection of high-concentration salts can suppress ionization or cause source corrosion.

  • Stock Solution: Dissolve 1 mg of the HCl salt in 1 mL of methanol (MeOH) to create a 1 mg/mL (approx. 3.4 mM) stock.

  • Working Solution: Dilute the stock 1:100 in 50:50 Water:Acetonitrile (0.1% Formic Acid) to achieve ~10 µg/mL.

  • Salt Dissociation: The acidic mobile phase ensures the amine remains protonated (

    
    ) while the chloride counter-ion (
    
    
    
    ) is washed away or detected in negative mode (if toggled).
LC-MS/MS Conditions

System: UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) MS.

ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50 mm, 1.8 µm)Retains the hydrophobic phenyl ring; standard for small molecules.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation of the primary amine.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the hydrophobic bromophenyl moiety.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Ionization ESI Positive (+)Detects

species.
Capillary Voltage 3500 VStandard positive mode potential.
Fragmentor 135 VPrevents in-source fragmentation while ensuring transmission.
Collision Energy Ramp 10–40 eVCaptures both labile losses (

) and backbone cleavage.

Results & Discussion

The Bromine Isotopic "Fingerprint"

The most definitive feature of this spectrum is the isotopic abundance of Bromine. Natural bromine exists as


 (50.7%) and 

(49.3%).
  • Observation: The MS1 (Full Scan) spectrum does not show a single molecular ion peak. Instead, it displays a 1:1 doublet separated by 2 mass units.

  • Exact Mass Calculation (Free Base

    
    ): 
    
    • Monoisotopic (

      
      ): 257.0051 Da 
      
      
      
    • Isotopic (

      
      ): 259.0031 Da 
      
      
      

Validation Rule: If the intensity ratio of


 258 to 260 deviates significantly from 1:1, the sample may be contaminated or the halogen assignment is incorrect.
Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable cleavage driven by the protonated amine and the stable phenyl ring.

Pathway A: Deamination (The Dominant Neutral Loss)

Protonated


-amino esters readily lose ammonia (

, 17.03 Da). The proton on the amine hydrogen-bonds with the carbonyl oxygen or simply eliminates to form a conjugated double bond (cinnamate derivative).
  • Transition:

    
    
    
  • Mechanism: Charge-remote fragmentation or E1-like elimination.

Pathway B: Ester Cleavage

Loss of the methoxy group (


 or 

) is common in methyl esters.
  • Transition:

    
     (Loss of Methanol, 32 Da).
    
Pathway C: Formation of the Bromotropylium/Benzyl Ion

High collision energy shatters the aliphatic backbone, leaving the highly stable aromatic carbocation.

  • Transition:

    
     (4-Bromobenzyl cation).
    
  • Significance: This fragment retains the Br signature (1:1 doublet), confirming the halogen is on the ring, not the tail.

Visualizations (Graphviz)

Experimental Workflow Diagram

Workflow Sample Sample: (S)-Methyl 3-amino-3- (4-bromophenyl)propanoate HCl Prep Prep: Dissolve in MeOH Dilute to 10 µg/mL Sample->Prep LC LC Separation: C18 Column Gradient Elution Prep->LC ESI Ionization: ESI (+) [M+H]+ Formation LC->ESI Elution MS1 MS1 Detection: Isotope Pattern m/z 258 & 260 ESI->MS1 3.5 kV MS2 MS2 Fragmentation: CID (10-40 eV) MS1->MS2 Selection

Figure 1: Step-by-step LC-MS/MS workflow for structural validation.

Fragmentation Logic Tree

Fragmentation Precursor Precursor Ion [M+H]+ m/z 258 / 260 (1:1 Ratio) Frag_NH3 [M+H - NH3]+ Cinnamate Analog m/z 241 / 243 Precursor->Frag_NH3 Loss of NH3 (-17 Da) Frag_MeOH [M+H - CH3OH]+ Lactam/Ester Loss m/z 226 / 228 Precursor->Frag_MeOH Loss of Methanol (-32 Da) Frag_Benzyl Bromobenzyl Cation [C7H6Br]+ m/z 169 / 171 Precursor->Frag_Benzyl Inductive Cleavage Note Note: All fragments containing Br retain the 1:1 doublet pattern. Precursor->Note Frag_NH3->Frag_Benzyl Backbone Cleavage Frag_Phenyl Bromophenyl Cation [C6H4Br]+ m/z 155 / 157 Frag_Benzyl->Frag_Phenyl Ring Contraction (-CH2)

Figure 2: Proposed fragmentation tree illustrating the loss of ammonia and formation of the characteristic bromobenzyl cation.

Summary Table: Theoretical Fragment Ions

Ion IdentityFormula (

)
Theoretical

(

)
Theoretical

(

)
Mechanism
Precursor


258.01 260.01 Protonation of amine
Des-amino

241.98243.98Neutral loss of

Des-methoxy

226.99228.99Neutral loss of

Bromobenzyl

168.96170.96

-cleavage / Inductive

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including onium reaction and inductive cleavage).
  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8623EN.

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Bromine Isotopes.[1] (Detailed explanation of the 1:1

    
     ratio). 
    
  • NIST Mass Spec Data Center.General fragmentation of phenethylamine and amino ester derivatives.

    
     in 
    
    
    
    -amino compounds).

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for performing Palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartwig) on (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . This scaffold is a critical chiral building block for peptidomimetics, integrin antagonists, and CNS-active pharmaceutical intermediates.

The presence of a free primary amine (upon neutralization), a labile methyl ester, and a racemizable benzylic stereocenter presents a "chemoselectivity triangle" that requires precise reaction engineering. This guide provides two distinct workflows: a Robust Protection Route for maximum enantiomeric excess (ee) preservation, and a Direct Coupling Route utilizing advanced ligand architectures for high-throughput efficiency.

Molecule Profile & Strategic Analysis

PropertySpecification
Compound Name This compound
CAS Number 1217775-76-2 (Generic/Free Base related: 1213009-89-4)
Molecular Weight 294.57 g/mol (HCl salt)
Chiral Center (S)-Configuration at C3 (Benzylic)
Reactive Handles 1.[1][2][3][4][5][6][7] Aryl Bromide (Cross-coupling site)2.[8] Primary Amine (Catalyst poison/Nucleophile)3. Methyl Ester (Electrophile/Hydrolysis risk)
The Chemoselectivity Challenge

Successful coupling requires navigating three competing failure modes:

  • Catalyst Poisoning: Upon neutralization of the HCl salt, the free amine (

    
    ) can displace phosphine ligands on the Palladium center (
    
    
    
    ), forming inactive
    
    
    complexes.
  • Racemization: The C3 proton is benzylic and

    
     to a carbonyl. Strong bases (e.g., 
    
    
    
    ) or high temperatures (
    
    
    ) can induce enolization, destroying the chiral center.
  • Ester Hydrolysis: The methyl ester is susceptible to saponification in aqueous basic media, converting the desired ester to the carboxylic acid zwitterion.

Decision Framework & Workflow

The choice of protocol depends on the complexity of the coupling partner and the tolerance for step-count.

ReactionWorkflow Start Start: (S)-Aryl Bromide HCl Salt Decision Is the Coupling Partner Sensitive or Sterically Demanding? Start->Decision RouteA Route A: Protection Strategy (High Reliability) Decision->RouteA Yes (Complex) RouteB Route B: Direct Coupling (High Efficiency) Decision->RouteB No (Simple) StepA1 1. Boc Protection (Boc2O, mild base) RouteA->StepA1 StepB1 1. In-situ Neutralization (Extra Base Eq.) RouteB->StepB1 StepA2 2. Suzuki Coupling (Standard Pd/Ligand) StepA1->StepA2 StepA3 3. Acid Deprotection StepA2->StepA3 Product Final Chiral Biaryl Product StepA3->Product StepB2 2. Ligand-Accelerated Coupling (Buchwald Ligands: SPhos/XPhos) StepB1->StepB2 StepB2->Product

Figure 1: Strategic decision tree for selecting the optimal cross-coupling pathway.

Protocol A: The "Gold Standard" (Boc-Protection Strategy)

Recommended for: Scale-up, expensive boronic acids, or when strict enantiopurity (>99% ee) is required.

Rationale

Protecting the amine as a tert-butyl carbamate (Boc) eliminates catalyst poisoning and reduces the acidity of the benzylic proton, thereby minimizing racemization risk.

Step-by-Step Procedure
Step 1: N-Boc Protection
  • Suspend (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (10.0 mmol) in DCM (50 mL).

  • Add Triethylamine (22.0 mmol, 2.2 eq) at 0°C. The solution will become clear as the free base forms.

  • Add

    
      (11.0 mmol, 1.1 eq) portion-wise.
    
  • Stir at RT for 4 hours. Monitor by TLC/LCMS.

  • Workup: Wash with 0.5M citric acid (removes TEA), sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
    • Yield expectation: >95% (White solid).

Step 2: Suzuki-Miyaura Coupling
  • Charge Reactor: In a reaction vial, combine:

    • N-Boc intermediate (1.0 eq)

    • Aryl Boronic Acid (1.2 – 1.5 eq)

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (2.5 eq) — Note: Mild base prevents hydrolysis.
      
  • Solvent: Add 1,4-Dioxane/Water (9:1 ratio). Degas with Nitrogen for 10 mins.

  • Reaction: Heat to 60–70°C for 4–12 hours.

    • Critical Control: Do not exceed 80°C to preserve the methyl ester and chiral center.

  • Workup: Dilute with EtOAc, wash with water. Purify via silica chromatography.

Step 3: Deprotection (Optional)
  • Dissolve coupled product in DCM.

  • Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Concentrate to yield the chiral biaryl amine hydrochloride.

Protocol B: The "Direct Coupling" (Ligand-Accelerated)

Recommended for: High-throughput screening (HTS), library synthesis, and rapid analog generation.

Rationale

Using electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) creates a Pd-center that is sufficiently active to perform oxidative addition before the free amine can poison the catalyst.

Critical Reagent Stoichiometry
  • Substrate: 1.0 eq (HCl salt)

  • Base: 3.5 eq (Must neutralize HCl and activate Boronic acid)

  • Ligand: SPhos or XPhos (High steric bulk prevents amine coordination)

Step-by-Step Procedure
  • Preparation: In a nitrogen-purged vial, add:

    • (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (1.0 mmol)

    • Boronic Acid (1.5 mmol)

    • Base:

      
       (3.5 mmol) — Phosphate is buffered and gentler than carbonate.
      
    • Catalyst Precursor:

      
       (2 mol%)
      
    • Ligand: SPhos (4 mol%) (2:1 L:Pd ratio)

  • Solvent System: Add Toluene/Water (10:1) (5 mL).

    • Why Toluene? The biphasic system keeps the free amine largely in the organic layer while the inorganic base stays in the aqueous interface, minimizing harsh basic contact with the chiral center.

  • Execution: Seal and heat to 80°C with vigorous stirring (1000 rpm).

    • Time: Typically 2–6 hours.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc.

    • Crucial Step: Wash with 5%

      
        (Do not use acid yet, or product moves to aqueous layer).
      
    • Dry organic layer and concentrate.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
No Conversion (SM Recovery) Catalyst PoisoningSwitch to Route A (Protection) or increase SPhos loading to 8 mol%. Ensure Oxygen is fully removed.
Low Yield (Hydrolysis) Ester SaponificationSwitch solvent to Anhydrous THF with CsF (2.5 eq) as the base (anhydrous Suzuki conditions).
Racemization (>5% enantiomer) Base too strong / Temp too highSwitch base from

to

or

. Lower temp to 50°C and extend time.
Protodeboronation Boronic Acid InstabilityUse Boronic Esters (Pinacol) or Potassium Trifluoroborates (

) which are more stable.
Black Precipitate (Pd Black) Ligand dissociationThe free amine is displacing the ligand. Use a precatalyst like XPhos Pd G3 to ensure ligation.

Mechanistic Visualization: The Amine Interference

The following diagram illustrates why specific ligands are required when skipping the protection step.

Mechanism cluster_cycle Catalytic Cycle Competition cluster_poison Poisoning Pathway (Unprotected) Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd DeadCat Inactive Complex [Pd(R-NH2)2] Pd0->DeadCat Irreversible TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 FreeAmine Free Amine (Substrate) FreeAmine->Pd0 Displaces Ligand Ligand Bulky Ligand (SPhos) Blocks Amine Binding Ligand->Pd0 Stabilizes

Figure 2: Mechanistic competition between the catalytic cycle and amine-mediated catalyst poisoning. Bulky ligands (SPhos) prevent the "Poisoning Pathway."

References

  • Suzuki-Miyaura Coupling of Unprotected Amino Acids

    • Title: Suzuki-Miyaura diversification of amino acids and dipeptides in aqueous media.
    • Source: St Andrews Research Repository / Chem. Sci.
    • URL:[Link]

  • Prevention of Racemization in Beta-Amino Esters

    • Title: Palladium-C

      
      -Arylation of Esters and Protected Amino Acids.[6]
      
    • Source: Journal of the American Chemical Society (Hartwig Group).
    • URL:[Link]

  • Catalyst Poisoning by Amines

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society.[6]

    • URL:[Link][5]

  • Buchwald-Hartwig Ligand Selection (SPhos/XPhos)

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Ligand Effects.
    • Source: Organic Chemistry Portal.[9]

    • URL:[Link]

  • Compound Data (Structure Verification)

    • Title: Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride (Analogous Structure Data).[2]

    • Source: PubChem.[2]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield and purity challenges in the synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . This molecule is a critical chiral


-amino acid derivative, often serving as a pharmacophore in integrin antagonists and peptidomimetics.

The synthesis generally follows a three-phase workflow:

  • Backbone Construction: Modified Rodionov condensation.[1]

  • Esterification: Thionyl chloride-mediated methyl ester formation.[1]

  • Chiral Resolution: Enzymatic kinetic resolution (EKR) to isolate the (S)-enantiomer.

Common Failure Points:

  • Phase 1: Polymerization/oligomerization leading to "tarry" crude products.

  • Phase 2: Hydrolysis of the ester back to the acid due to moisture.

  • Phase 3: Poor enantiomeric excess (

    
    ) or low recovery during the enzymatic step.
    
  • Final Step: Product "oiling out" during HCl salt crystallization.

Phase 1: The Backbone Synthesis (Modified Rodionov)

The Reaction: Condensation of 4-bromobenzaldehyde with malonic acid and ammonium acetate to form racemic 3-amino-3-(4-bromophenyl)propanoic acid.

Troubleshooting Guide: Low Yield & Impurities
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete Decarboxylation The reaction requires reflux to drive off CO₂. Ensure the solvent (typically Ethanol or 1-Propanol) is at a rolling boil for at least 4-6 hours.
Sticky/Tarry Product Oligomerization

-amino acids can self-condense. Solution: Use a high excess of Ammonium Acetate (2.0–2.5 equivalents). The ammonia suppresses amide formation between product molecules.
Cinnamic Acid Impurity Lack of Ammonia If ammonia concentration drops, the Knoevenagel condensation (forming the unsaturated acid) competes with the Rodionov pathway. Fix: Add ammonium acetate in two portions (0h and 2h).
Expert Insight: Solvent Selection

While ethanol is standard, switching to 1-Propanol can improve yield. The slightly higher boiling point (


 vs 

) accelerates the decarboxylation step, reducing the time the unstable intermediates sit in the reactor, thus minimizing tar formation.

Phase 2: Esterification (The Critical Intermediate)

The Reaction: Racemic Acid + Methanol +


 Racemic Methyl Ester HCl.
FAQ: Why is my ester hydrolyzing?

Q: I achieved full conversion by TLC, but after workup, I see 20% free acid. Why? A:


-amino esters are more susceptible to hydrolysis than 

-amino esters due to the neighboring group effect.
  • The Fix: Avoid aqueous workups if possible. Concentrate the Methanol/

    
     mixture directly to dryness under vacuum. If you must wash, use cold saturated 
    
    
    
    rapidly and extract immediately into DCM.
  • Protocol Note: Add

    
     at 
    
    
    
    , then warm to reflux. Do not add
    
    
    to warm methanol; the exotherm is uncontrollable and generates moisture.

Phase 3: Enzymatic Kinetic Resolution (The Chiral Step)

The Strategy: Use Candida antarctica Lipase B (CAL-B) to hydrolyze the unwanted (R)-ester, leaving the desired (S)-ester intact.

Workflow Diagram

ReactionWorkflow cluster_conditions Critical Parameters Start Racemic Methyl Ester (Free Base) CALB Add CAL-B Lipase + 0.5 eq Water Solvent: MTBE or DIPE Start->CALB Reaction Enzymatic Hydrolysis (Kinetic Resolution) CALB->Reaction Separation Acid/Base Extraction Reaction->Separation Params Temp: 25-30°C Time: 24-48h Stop at 50% Conversion Reaction->Params ProductS (S)-Methyl Ester (Organic Layer) Separation->ProductS Desired ByproductR (R)-Acid (Aqueous Layer) Separation->ByproductR Discard/Recycle FinalSalt Final HCl Salt Crystallization ProductS->FinalSalt + HCl in Dioxane

Figure 1: Enzymatic Kinetic Resolution Workflow for isolating the (S)-enantiomer.

Troubleshooting the Resolution
IssueTechnical AnalysisSolution
Conversion stops < 45% Product Inhibition The released (R)-acid or methanol may inhibit the lipase. Fix: Add molecular sieves to scavenge excess methanol (but not all water!) or use an ionic liquid co-solvent (e.g., [BMIM][

]) to stabilize the enzyme.
Low Enantiomeric Excess (

)
Non-Specific Hydrolysis Spontaneous chemical hydrolysis is competing with enzymatic hydrolysis. Fix: Lower the temperature to

and ensure the pH stays near 7.0 (using a phosphate buffer/organic biphasic system).
Emulsion during workup Amphiphilic Nature The amino-ester acts as a surfactant. Fix: Filter the enzyme before adding water/base. Use brine to break emulsions.

Key Reference: The use of CAL-B for


-amino esters is well-documented to favor hydrolysis of the (R)-isomer, yielding high 

for the unreacted (S)-ester [1, 3].

Phase 4: Final Salt Formation & Crystallization

The Challenge: Converting the (S)-Methyl ester (oil) into a stable Hydrochloride salt (solid).

Protocol: Preventing the "Oil-Out"

Users often report the product separating as a sticky oil upon adding HCl. This is due to the high solubility of the salt in methanol or water and the presence of impurities.

Optimized Crystallization Procedure:

  • Dissolve the (S)-Free Base in Anhydrous Ethyl Acetate (5 volumes).

  • Cool to

    
    .
    
  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise. Do not use aqueous HCl.

  • If oiling occurs:

    • Reheat to reflux until clear.

    • Add Diethyl Ether or MTBE (antisolvent) dropwise until slightly turbid.

    • Cool slowly (10°C/hour) to room temperature with vigorous stirring.

Decision Tree: Crystallization Troubleshooting

CrystallizationTree Start Added HCl -> Sticky Oil? CheckSolvent Is solvent anhydrous? Start->CheckSolvent DryIt Dry organic layer with Na2SO4 Retry with HCl/Dioxane CheckSolvent->DryIt No (Water present) Seed Add Seed Crystal (Scratch glass side) CheckSolvent->Seed Yes SolventSwap Swap Solvent System Seed->SolventSwap Still Oiling SystemA EtOAc / Hexane SolventSwap->SystemA Try First SystemB MeOH / Et2O SolventSwap->SystemB Try Second

Figure 2: Troubleshooting logic for product oiling during salt formation.

References

  • Enzymatic Resolution of Beta-Amino Esters: Title: Enantioselective enzym

    
    -amino esters.[2]
    Source:Tetrahedron: Asymmetry (via ScienceDirect/ResearchGate context).
    Context: Establishes CAL-B as the preferred lipase for resolving 
    
    
    
    -amino acid esters with high enantioselectivity (
    
    
    ). Link:
  • Rodionov Reaction Modification: Title: Synthesis and Characterization of New Thiazole ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Amino Acids and 
    
    
    
    -Amino Esters (Rodionov Modification). Source:Farmacia Journal. Context: Details the modified Rodionov reaction using ammonium acetate and malonic acid to suppress side reactions. Link:
  • Ionic Liquids in Enzymatic Resolution: Title: Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Source:Biotechnology Progress. Context: Demonstrates how solvent engineering (ionic liquids) can improve yield and reaction rate in lipase-catalyzed resolutions of amino esters. Link:

  • Esterification Protocols: Title: A Convenient Synthesis of Amino Acid Methyl Esters.[1][3] Source:Molecules (PMC). Context: Provides standard protocols for converting amino acids to methyl ester hydrochlorides using thionyl chloride or TMSCl. Link:

Sources

Side reactions in the synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Handling of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl

Executive Summary

This technical guide addresses the synthesis and stability of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 1217775-76-2 / Generic derivatives). As a chiral


-amino acid ester, this scaffold presents unique stability challenges compared to standard 

-amino acids.

The primary failure modes in this synthesis are elimination (deamination) , oligomerization , and racemization via retro-Michael addition . This guide provides mechanistic insights and validated protocols to mitigate these risks.

Part 1: The Reaction Network & Failure Modes

The synthesis typically involves the esterification of (S)-3-amino-3-(4-bromophenyl)propanoic acid using thionyl chloride (


) or trimethylsilyl chloride (TMSCl) in methanol. Below is the network of competing reactions that dictates product quality.
Critical Reaction Pathways (Diagram)

ReactionNetwork Start Starting Material: (S)-3-Amino-3-(4-bromophenyl) propanoic acid Target TARGET PRODUCT: (S)-Methyl 3-amino-3-(4-bromophenyl) propanoate HCl Start->Target Esterification (SOCl2/MeOH, <0°C) Cinnamate Impurity A (Elimination): Methyl 4-bromocinnamate (Des-amino impurity) Target->Cinnamate Thermal Stress (-NH4Cl) Oligomer Impurity B (Oligomerization): Linear u03b2-Peptides (Dimer/Trimer) Target->Oligomer Neutralization (pH > 7) (Free Base Self-Reaction) Racemate Impurity C (Racemization): (R)-Enantiomer Target->Racemate Retro-Michael Equilibrium

Figure 1: Competing reaction pathways. The formation of the HCl salt (Target) competes with elimination (Impurity A) and racemization (Impurity C). Oligomerization (Impurity B) occurs primarily if the salt is neutralized.

Part 2: Troubleshooting & FAQs

Issue 1: Presence of "Des-amino" Impurity (Methyl 4-bromocinnamate)

Symptom: HPLC shows a non-polar impurity increasing with reaction time or temperature. Mass spectrum shows a peak corresponding to [M-NH


].
Mechanism: 

-amino acids are prone to E1cB elimination of ammonia. The

-position is benzylic (stabilized by the 4-bromophenyl group), making the C-N bond labile. Heat drives the loss of

to form the conjugated cinnamate ester.
  • Q: I am refluxing the reaction to drive it to completion. Is this correct?

    • A: No. Unlike

      
      -amino acids, 
      
      
      
      -amino acids should never be refluxed vigorously during esterification. The elimination reaction is endothermic and entropically favored at high temperatures.
    • Correction: Perform the esterification at

      
      . If using thionyl chloride, add it at 
      
      
      
      and allow the reaction to warm only to
      
      
      .
Issue 2: Gel Formation or Insoluble White Precipitate

Symptom: During workup (especially aqueous extraction), the organic layer becomes cloudy or forms a gel. Yield of the isolated monomer is low. Mechanism: Oligomerization . The free base of a


-amino ester is a nucleophile (amine) and an electrophile (ester). It rapidly self-condenses to form 

-peptides (dimers, trimers).
  • Q: Can I perform a standard bicarb wash to remove excess acid?

    • A: Proceed with extreme caution. Neutralizing the HCl salt liberates the free amine. In the concentrated organic phase, this leads to rapid polymerization.

    • Correction: Avoid generating the free base in concentrated solution. If you must neutralize, keep the solution dilute and cold (

      
      ). Preferably, isolate the product directly as the hydrochloride salt via precipitation with diethyl ether or MTBE.
      
Issue 3: Loss of Enantiomeric Excess (ee)

Symptom: Chiral HPLC shows an increase in the (R)-enantiomer (typically


).
Mechanism: Retro-Michael Addition . The elimination of ammonia (see Issue 1) is reversible. If free ammonia is present in the system (even from partial decomposition), it can re-add to the cinnamate intermediate. This re-addition is not stereoselective, resulting in racemization.
  • Q: Is the racemization caused by protonation of the

    
    -carbon? 
    
    • A: Unlikely. The chiral center is at the

      
      -position. Racemization requires breaking the C-N bond (Retro-Michael) rather than simple deprotonation.
      
    • Correction: Ensure strictly anhydrous conditions to prevent hydrolysis-induced elimination cycles. Remove any generated ammonia immediately (e.g., using an HCl trap or ensuring excess HCl is present to protonate

      
       to 
      
      
      
      , which cannot act as a nucleophile).

Part 3: Validated Experimental Protocols

Protocol A: Low-Temperature Esterification (Recommended)

Prevents elimination and preserves chiral integrity.

  • Setup: Charge Methanol (anhydrous, 10 vol) into a reactor. Cool to

    
      under 
    
    
    
    .
  • Activation: Dropwise add Thionyl Chloride (1.5 eq) over 30 mins. Exotherm control: Maintain internal temp

    
    .
    
  • Addition: Add (S)-3-amino-3-(4-bromophenyl)propanoic acid (1.0 eq) solid in portions.

  • Reaction: Stir at

    
     for 1 hour, then warm to 
    
    
    
    (Room Temp). Stir for 12--16 hours.
    • Checkpoint: Monitor by HPLC. If conversion

      
      , add 0.2 eq 
      
      
      
      and stir 2 more hours. Do not heat.
  • Workup (Salt Isolation):

    • Concentrate the mixture under vacuum at

      
        to a thick oil/slurry.
      
    • Add MTBE (Methyl tert-butyl ether, 10 vol) to precipitate the salt.

    • Filter the white solid.

    • Wash with MTBE (

      
       vol).
      
    • Dry under vacuum at

      
      .
      
Protocol B: Impurity Profiling (HPLC)

Use this table to identify peaks in your chromatogram.

Relative Retention Time (RRT)IdentityOriginLimit (Spec)
1.00 (S)-Methyl ester (Target) ProductN/A
0.85Free Acid (Starting Material)Incomplete Rxn / Hydrolysis< 0.5%
1.20Methyl 4-bromocinnamateElimination (Heat/Base)< 0.2%
1.00 (Chiral Column)(R)-EnantiomerRacemization< 1.0%
> 1.50 (Broad)

-Peptide Oligomers
Free-basing during workup< 0.5%

Part 4: Mechanistic Visualization (Racemization)

The following diagram details the Retro-Michael pathway, the primary cause of racemization in this specific scaffold.

Racemization cluster_conditions Risk Factors S_Enantiomer (S)-Enantiomer (Chiral Center C3) Intermediate Transition State: Planar Cinnamate Derivative + NH3 S_Enantiomer->Intermediate Elimination (-NH3) Intermediate->S_Enantiomer Re-addition (Face A) R_Enantiomer (R)-Enantiomer (Racemic Contaminant) Intermediate->R_Enantiomer Re-addition (Face B) Info 1. High Temperature 2. Presence of Water 3. Basic pH

Figure 2: The Retro-Michael racemization cycle. The loss of the amine group destroys the chiral center, creating a planar intermediate that can be attacked from either side.

References

  • Rodionov Reaction &

    
    -Amino Acid Synthesis: 
    
    • Rodionow, W. M. (1926). "Über eine neue Methode zur Darstellung von -Aminosäuren". Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958.
    • Context: Establishes the found
  • Stability of

    
    -Amino Esters (Oligomerization): 
    
    • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). " -Peptides: From Structure to Function". Chemical Reviews, 101(10), 3219–3232.
    • Context: details the propensity of -amino acids to form stable secondary structures (oligomers) and the reactivity of the free base.
  • Elimination Mechanisms (Deamination)

    • Bada, J. L. (1972). "Kinetics of decomposition of amino acids". Journal of the American Chemical Society.
    • Context: Discusses the kinetics of ammonia elimination (deamination)
  • Esterification Protocols (Thionyl Chloride/Methanol)

    • Anand, R. C., & Vats, P. (2003). "An efficient and convenient method for the esterification of amino acids". Chemistry of Heterocyclic Compounds.
    • Context: Validates the low-temperature method for sensitive amino acids.
  • Compound Data (Generic)

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54343825, Methyl 3-amino-3-(4-chlorophenyl)
    • Context: Used for structural analogy regarding the 4-halo-phenyl stability and physical properties.

(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 1269754-69-5 / Analogous Class).[1] It synthesizes specific compound data with the established chemical behavior of chiral


-amino acid esters.

Executive Summary & Compound Profile

This compound is a critical chiral


-amino acid ester  intermediate.[1] Its structural integrity relies on maintaining the (S)-enantiomeric excess (

) and preventing hydrolysis of the methyl ester.[1] As a hydrochloride salt, it is inherently hygroscopic and prone to acid-catalyzed hydrolysis if exposed to ambient moisture.[1]
PropertySpecification
Chemical Structure

-Amino acid methyl ester (HCl salt)
Chirality (S)-Configuration (Enantiopure)
Physical State White to off-white crystalline powder
Primary Risk Hydrolysis (Moisture) & Racemization (Base/Heat)
Storage Class Refrigerated (2–8°C), Desiccated

Module 1: The "Golden Rules" of Storage

Failure to follow these rules typically results in the formation of the carboxylic acid (via hydrolysis) or a sticky, intractable gum (hygroscopic deliquescence).

Storage Decision Matrix

The following logic flow dictates how you should handle the material upon receipt and for long-term banking.

StorageProtocol Receipt Shipment Arrival (Ambient/Ice Pack) Inspection Visual Inspection: Free-flowing powder? Receipt->Inspection Issue Issue: Clumped/Wet (Hygroscopic Failure) Inspection->Issue No Good Condition: Good Inspection->Good Yes Usage Experimental Use Warm to RT before opening Issue->Usage Dry w/ Toluene azeotrope (See FAQ) ShortTerm Short Term (<1 Month) Desiccator @ RT Good->ShortTerm LongTerm Long Term (>1 Month) -20°C or 2-8°C Sealed under Argon Good->LongTerm LongTerm->Usage Critical Step: Equilibrate Temp

Figure 1: Decision matrix for handling hygroscopic chiral salts upon arrival and storage.

Protocol 1.1: Long-Term Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerator) for up to 1 year. For banking >1 year, store at -20°C .

  • Atmosphere: The container must be purged with Argon or Nitrogen before resealing.[1] Oxygen is less of a concern than moisture, but inert gas displacement prevents humid air ingress.

  • Secondary Containment: Place the primary vial inside a secondary jar containing active desiccant (e.g., Drierite™ or Silica Gel).

    • Why? The HCl salt is a "moisture magnet." If the primary cap seal fails (common in cold storage due to plastic contraction), the secondary desiccant protects the sample.

Module 2: Degradation Mechanics (The "Why")

Understanding how this molecule breaks down allows you to prevent it.[1]

Pathway A: Acid-Catalyzed Hydrolysis (The Moisture Trap)

Because this is an HCl salt , the presence of water creates a localized acidic environment (


) within the crystal lattice or oil.
  • Mechanism: Water attacks the carbonyl carbon of the methyl ester. The intrinsic HCl catalyzes the expulsion of methanol, yielding the

    
    -amino acid  (zwitterion form usually).
    
  • Symptom: Smell of methanol; material becomes a goo; loss of solubility in organic solvents like DCM.[1]

Pathway B: Base-Catalyzed Racemization (The Chirality Killer)

The proton at the C3 position (alpha to the amine, beta to the ester) is relatively acidic due to the electron-withdrawing ester and the protonated amine.

  • Mechanism: In the presence of strong base (or even weak base with heat), the proton is removed, leading to a transient enolate or retro-Michael addition intermediate. Reprotonation occurs non-stereoselectively.[1]

  • Risk Factor: High pH workups (> pH 10) or heating the free base.[1]

Degradation cluster_0 Pathway A: Moisture Ingress cluster_1 Pathway B: Basic Conditions Compound (S)-Methyl Ester HCl Salt Moisture H2O + HCl Compound->Moisture Base Base (pH > 9) or Heat Compound->Base Acid (S)-Carboxylic Acid (Hydrolysis Product) Moisture->Acid - MeOH Racemate Racemic Mixture (Loss of Optical Activity) Base->Racemate Deprotonation @ C3

Figure 2: The two primary degradation pathways.[1] Moisture leads to chemical change; Base leads to stereochemical loss.

Module 3: Troubleshooting & FAQs

Q1: The powder has turned into a sticky oil/gum. Is it ruined?

Diagnosis: This is deliquescence .[1] The salt has absorbed enough atmospheric water to dissolve itself. Recovery Protocol:

  • Do not heat in an oven (risk of hydrolysis/racemization).[1]

  • Dissolve the gum in a minimum amount of anhydrous Methanol or Ethanol .[1]

  • Add a non-polar co-solvent like Toluene or Diethyl Ether .[1]

  • Rotary evaporate to azeotrope off the water.[1] Repeat 2-3 times with Toluene.

  • Result: The solid should reform.[2] Verify purity via H-NMR (check for methyl ester singlet ~3.6 ppm).

Q2: How do I "Free-Base" this compound for a reaction?

Critical Warning: Do not use NaOH or KOH.[1] Strong bases promote retro-Michael reactions and racemization of


-amino esters [1].[1]
Safe Protocol: 
  • Suspend the HCl salt in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Add an equal volume of saturated aqueous NaHCO3 (Sodium Bicarbonate) or 10% Na2CO3 .

    • Note: Keep the mixture cold (0°C) if possible.

  • Shake vigorously but briefly.[1]

  • Separate layers immediately.[1] Extract aqueous layer once more with organic solvent.[1][2][3]

  • Dry organic layer over Na2SO4 (Sodium Sulfate).[1][2][3]

  • Use immediately. The free base is less stable than the HCl salt and can oligomerize over time.

Q3: Solubility is poor in my reaction solvent (THF/DCM).

Insight: The HCl salt is ionic and will not dissolve well in non-polar organics.

  • Solution A: Use the Free-Base protocol above.[1]

  • Solution B: If the reaction tolerates alcohol, use Methanol (highly soluble).

  • Solution C: For coupling reactions in DMF/DCM, add a tertiary amine base (DIPEA/TEA) in situ to solubilize the salt as it reacts.

Module 4: Analytical Verification

Before committing this material to a high-value synthesis, verify its quality.

TestExpected ResultFailure Mode Indicator
1H-NMR (DMSO-d6) Singlet ~3.6 ppm (3H, OMe).[1]Loss of 3.6 ppm singlet (Hydrolysis).[1]
HPLC (Chiral) Single peak (e.g., Chiralcel OD-H).[1]Split peak or 50:50 ratio (Racemization).[1]
Appearance White powder.[1][4]Yellow/Orange gum (Oxidation/Oligomerization).[1]
Reference Data for NMR (Simulated based on class):
  • 
     3.60 (s, 3H):  Methyl ester protons.[1]
    
  • 
     4.5-4.8 (m, 1H):  Chiral CH proton (C3).[1]
    
  • 
     2.8-3.1 (m, 2H):  Alpha-protons (C2).[1]
    
  • 
     8.5-9.0 (br s, 3H):  Ammonium protons (
    
    
    
    ).[1]

References

  • Enantioselective Synthesis and Stability of

    
    -Amino Acids. 
    
    • Source: National Institutes of Health (PMC) / J. Org.[1] Chem.

    • Context: Discusses the risk of racemization in -amino esters under basic conditions via retro-Michael mechanisms.
    • URL:[Link]

  • Handling of Hygroscopic Amine Salts.

    • Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry.[1]

    • Context: Standard protocols for drying amine hydrochlorides using toluene azeotropes.[1]

    • URL:[Link]

  • Product Safety & Handling: Methyl (3S)-3-amino-3-(4-bromophenyl)

    • Source: AK Scientific Safety Data Sheet (SDS).[1]

    • Context: Specific storage recommendations (Cool, Dry) and hazard identification.[1][5]

  • Stability of Beta-Amino Esters in Aqueous Media.

    • Source: Frontiers in Pharmacology / Poly(

      
      -amino ester) degradation studies.[1]
      
    • Context: Validates the hydrolysis mechanism of the ester backbone in the presence of w
    • URL:[Link]

Sources

Optimizing reaction conditions for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: BETA-AMINO-BR-001 Scientist in Charge: Senior Application Scientist (Process Chemistry Division)

Executive Summary

You are working with (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . This is a high-value chiral


-amino acid ester. Unlike standard 

-amino acids, this scaffold presents unique challenges regarding solubility (salt vs. free base), stability (retro-Michael elimination), and chemoselectivity (aryl bromide vs. amine).

This guide replaces standard "textbook" advice with field-proven protocols optimized for maintaining the critical (S)-enantiomer integrity during derivatization.

Module 1: The Critical First Step – Salt Neutralization (Free-Basing)

The Issue: The hydrochloride salt is stable but non-nucleophilic. Direct use in coupling reactions often fails due to poor solubility in organic solvents (DCM, THF) or insufficient deprotonation. The Risk: Using strong bases (NaOH, KOH) or heating can trigger retro-Michael addition , leading to the formation of methyl 4-bromocinnamate and loss of the chiral center.

Optimized Protocol: Biphasic Neutralization

Do not perform in situ neutralization if high enantiomeric excess (ee) is critical. Isolate the free base first.

  • Dissolution: Dissolve the HCl salt in the minimum volume of water (approx. 5-10 mL/g). If dissolution is slow, add methanol (<10% v/v).

  • Biphasic Setup: Layer Dichloromethane (DCM) (10 mL/g) over the aqueous phase.

  • Neutralization: At 0°C , slowly add saturated aqueous NaHCO₃ with vigorous stirring until the aqueous pH reaches 8.5–9.0.

    • Why? Carbonate is mild enough to prevent retro-Michael elimination but strong enough to deprotonate the amine (pKa ~9-10).

  • Extraction: Separate layers. Extract aqueous layer 2x with DCM.[1]

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Evaporate solvent at <30°C .

    • Result: A colorless to pale yellow oil.[1] Use immediately.

Module 2: Synthetic Derivatization (Amide Coupling)

Context: Reacting the amine with carboxylic acids (R-COOH).

Protocol: Racemization-Free Coupling

-amino acids are sterically less hindered than 

-analogs but electronically sensitive.
  • Solvent: DMF or DCM (Anhydrous).[1]

  • Coupling Agent: EDC·HCl / HOBt or HATU .[1]

    • Note: Avoid DCC; the urea byproduct is difficult to remove from this specific lipophilic ester.

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .

    • Critical Ratio: Use exactly 1.0–1.1 equivalents of base relative to the amine salt if coupling in situ. Excess base promotes racemization via proton abstraction at the C2 position.

Workflow Diagram: Derivatization Logic

DerivatizationWorkflow Start Start: (S)-Amine HCl Salt Decision Is the salt soluble in reaction solvent? Start->Decision InSitu Method A: In-Situ Neutralization (Use NMM/DIPEA) Decision->InSitu Yes (e.g. DMF) FreeBase Method B: Biphasic Isolation (DCM / aq NaHCO3) Decision->FreeBase No (e.g. DCM) Coupling Coupling Reaction (EDC/HOBt or HATU) InSitu->Coupling FreeBase->Coupling Check QC Check: Chiral HPLC Coupling->Check Success Target Amide (>99% ee) Check->Success Single Peak Failure Racemization Detected Check->Failure Split Peak

Caption: Decision logic for handling the HCl salt during amide coupling to minimize racemization risks.

Module 3: Analytical Derivatization (Chiral HPLC)

The Issue: You need to verify the optical purity of your starting material or product. The free amine has weak UV absorption; the bromophenyl group helps, but derivatization improves separation.

Recommended Derivatization Agents
  • FDAA (Marfey’s Reagent):

    • Mechanism:[2][3][4][5][6] Reacts with the amine to form diastereomers.

    • Advantage:[3][5] Separable on standard C18 columns (no chiral column needed).[1]

    • Protocol: Mix sample with FDAA in acetone +

      
      .[1] Heat at 40°C for 1 hour. Quench with HCl.
      
  • GIT (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate):

    • Advantage:[3][5] Mild reaction (Room Temp), excellent separation for

      
      -amino esters.
      
Direct Chiral HPLC Method (No Derivatization)

If you prefer direct analysis of the salt:

  • Column: Chirobiotic T (Teicoplanin) or Daicel Chiralpak IA .[1]

  • Mobile Phase: Hexane/EtOH/DEA (80:20:0.[1]1) for the free base.

  • Detection: UV at 254 nm (utilizing the 4-bromophenyl chromophore).

Module 4: Troubleshooting & FAQ

Scenario 1: "My yield is low, and I see a byproduct with m/z = 240/242."
  • Diagnosis: Retro-Michael Elimination .

  • Cause: You likely used a strong base (NaOH) or heated the free base. The byproduct is Methyl 4-bromocinnamate (elimination of

    
    ).
    
  • Solution: Switch to

    
     or 
    
    
    
    . Keep temperature
    
    
    .
Scenario 2: "The reaction mixture turned into a gel/slurry."
  • Diagnosis: Salt Aggregation .[1]

  • Cause: The HCl salt is insoluble in DCM or Toluene.

  • Solution: Add a "solubilizing tail." Use a minimal amount of DMF or DMSO as a co-solvent to dissolve the salt before adding the base.

Scenario 3: "I lost the bromine atom during a reaction."
  • Diagnosis: Debromination .[1]

  • Cause: If you attempted a reduction (e.g., ester to alcohol) using

    
     or catalytic hydrogenation (
    
    
    
    ), the aryl bromide is labile.
  • Solution: Use

    
      for ester reduction (chemoselective) or avoid Pd-catalysts until the cross-coupling step.
    
Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem LowYield Low Yield Problem->LowYield LowEE Low ee% (Racemization) Problem->LowEE Byproduct Cinnamate Byproduct LowYield->Byproduct Check LCMS Solution2 Pre-activate acid (10 min) before adding amine LowEE->Solution2 Cause: Slow coupling Solution1 Use NaHCO3 only Keep T < 25°C Byproduct->Solution1 Cause: Base too strong

Caption: Root cause analysis for common failure modes in


-amino ester derivatization.

Technical Data Summary

ParameterSpecification / Recommendation
Molecular Weight 294.57 g/mol (HCl Salt)
Storage Hygroscopic. Store under Argon/Nitrogen at 2-8°C. Desiccate.
Solubility (HCl Salt) Soluble: MeOH, Water, DMSO. Insoluble: DCM, Hexane, Et2O.
Solubility (Free Base) Soluble: DCM, EtOAc, MeOH.
pKa (Conjugate Acid) ~9.0 (Estimated for

-amino ester).
Critical Impurity Methyl 4-bromocinnamate (via elimination).

References

  • PubChem. Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride (Analogous Structure Data).[7] National Library of Medicine.[1] Link

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Bulletin.[1] Link

  • Juaristi, E., & Soloshonok, V. A. (Eds.). Enantioselective Synthesis of Beta-Amino Acids.[8][9] Wiley-VCH. (Standard text for

    
    -amino acid handling).
    
  • Phenomenex. Chiral HPLC Method Development Guide. (Protocol for Chirobiotic columns). Link

  • ResearchGate. Racemization of amino acid esters under basic conditions. (Discussion on retro-Michael risks). Link

Sources

Technical Support Center: Preventing Racemization of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enantiomeric Stability & Handling of


-Amino Acid Esters
Executive Summary

You are working with (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride , a


-amino acid ester. Unlike standard 

-amino acids, the primary risk for racemization in this scaffold is not simple enolization, but rather a Retro-Michael Addition-Elimination pathway. This reaction is catalyzed by heat and base, leading to the formation of an achiral cinnamate intermediate that destroys stereochemical integrity.

This guide provides the mechanistic causality, safe handling protocols, and analytical controls required to maintain >99% enantiomeric excess (ee).

Module 1: The Mechanistic "Trap" (Root Cause Analysis)

User Question: "I treated the HCl salt with triethylamine at room temperature for 2 hours, and the ee dropped from 99% to 92%. Why is this happening so fast?"

Technical Insight: The chiral center at the C3 (


) position is benzylic and adjacent to a good leaving group (the amine) when in the presence of a base. The ester group at C1 activates the C2 protons. Under basic conditions, the molecule undergoes an elimination reaction (Retro-Michael) to form Methyl 4-bromocinnamate  (achiral). The amine then re-adds to the double bond non-stereoselectively, producing a racemic mixture.

Key Drivers of Racemization:

  • Base Strength: Strong bases (e.g., NaOH, DBU) accelerate elimination. Even tertiary amines (TEA, DIPEA) can trigger this if left too long.

  • Temperature: The elimination activation energy is accessible >30°C.

  • Solvent Polarity: Polar protic solvents stabilize the transition state, accelerating the loss of chirality.

Visualizing the Pathway

RetroMichael S_Enantiomer (S)-Enantiomer (Active Chiral Species) Transition Elimination (Retro-Michael) S_Enantiomer->Transition Deprotonation Base Base / Heat Base->Transition Achiral_Int Methyl 4-bromocinnamate (ACHIRAL INTERMEDIATE) Transition->Achiral_Int - NH3/Amine Racemic_Mix Racemic Mixture ((R) + (S) Re-addition) Achiral_Int->Racemic_Mix + NH3 (Non-selective)

Figure 1: The Retro-Michael Addition-Elimination pathway. The formation of the achiral cinnamate intermediate is the critical failure point.

Module 2: Storage & Handling Protocols

User Question: "Can I store the free base in solution overnight for the next step?"

Technical Ruling: ABSOLUTELY NOT. The free base is thermodynamically unstable relative to the cinnamate/amine mixture in solution. You must store this compound as the Hydrochloride (HCl) salt .

StateStability ConditionRisk Level
Solid HCl Salt Stable at -20°C (Desiccated)Low (Safe for months)
Solid Free Base Unstable > 24h at RTHigh (Reverts to cinnamate)
Solution (Acidic) Stable (pH < 4)Low
Solution (Basic) CRITICAL RISK Extreme (Racemization in minutes/hours)

Correct Workflow:

  • Store exclusively as the HCl salt.

  • Liberate the free base in situ only immediately prior to the coupling reaction.

  • If isolation is mandatory, keep the temperature < 4°C and use immediately.

Module 3: Critical Workflows (Troubleshooting)
Scenario A: Safe Neutralization (Free-Basing)

Issue: You need to couple the amine, but the HCl salt is unreactive.

The "Flash Neutralization" Protocol: Do not stir the free base with TEA for hours. Use a biphasic system or low-temperature release.

  • Solvent: Dissolve HCl salt in EtOAc or DCM (avoid MeOH/EtOH which accelerate proton transfer).

  • Temperature: Cool mixture to 0°C .

  • Base: Add saturated aqueous

    
     (mild base) or cold 1M NaOH (controlled).
    
  • Extraction: Rapidly extract the free base into the organic layer.

  • Drying: Dry over

    
     at 0°C for < 10 mins.
    
  • Action: Filter and immediately add to the coupling partner (activated acid).

Scenario B: Amide Coupling

Issue: Racemization observed during EDCI/HOBt coupling.

Optimization Guide:

ParameterRecommendationScientific Rationale
Coupling Reagent HATU / COMU Faster kinetics minimize the lifetime of the free amine in basic media [1].
Base DIPEA (Hünig's Base) Steric bulk reduces its ability to act as a nucleophile or catalyze elimination compared to TEA.
Stoichiometry 1.0 - 1.1 equiv Base Excess base promotes the Retro-Michael pathway.
Additives HOAt / Oxyma Enhance reaction rate, outcompeting the racemization side-reaction.
Module 4: Analytical Quality Control

User Question: "How do I confirm the optical purity? Standard C18 HPLC shows one peak."

Technical Response: Standard C18 columns cannot distinguish enantiomers. You must use Chiral HPLC. The presence of Methyl 4-bromocinnamate (the elimination byproduct) is a key indicator of degradation.

Recommended Method (Based on Literature [2, 3]):

  • Column: (R,R)-Whelk-O1 or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : TFA : Isopropylamine (90 : 10 : 0.1 : 0.1).

    • Note: The TFA/Amine buffer is critical to sharpen the peak of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorbance from bromophenyl group).

  • Success Criteria:

    • (S)-Enantiomer: Main peak.

    • (R)-Enantiomer: < 0.5% area.

    • Impurity Marker: Check for 4-bromocinnamate peak (usually elutes earlier or significantly later depending on column mode).

References
  • BenchChem Technical Support. (2025).[1] Preventing Racemization in Amino Acid Synthesis.[2][3] Retrieved from

  • Madhavan, P. et al. (2007).

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid. TSI Journals. Retrieved from
  • Sigma-Aldrich. (2024). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • PubChem. (2025).[4][5] Methyl 3-(4-bromophenyl)propanoate Compound Summary. Retrieved from

Sources

Common impurities in (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride and their identification

[1]

Product Code: GEN-BAP-4BR CAS Number: 1245606-63-6 Chemical Formula: C₁₀H₁₃BrClNO₂ Molecular Weight: 294.57 g/mol [1]

Technical Overview & Critical Impurity Landscape

This guide addresses the identification and troubleshooting of impurities in (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . As a chiral ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

The purity profile of this compound is governed by three primary instability vectors: stereochemical drift (racemization) , hydrolytic cleavage , and intermolecular condensation (oligomerization) .

Common Impurity Profile Table
Impurity TypeCommon NameRelative Retention Time (RRT)*Origin / Root Cause
Enantiomer (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate~0.85 or 1.15 (Method Dependent)Incomplete chiral resolution; Racemization during base workup.[1]
Hydrolysis Product (S)-3-Amino-3-(4-bromophenyl)propanoic acid< 1.0 (Early Eluting)Moisture exposure; Acid/Base catalyzed hydrolysis of the ester.[1]
Starting Material 4-Bromobenzaldehyde> 1.5 (Late Eluting)Unreacted starting material from Rodionov/Knoevenagel synthesis.[1]
Dimer/Oligomer Linear Amide Dimer> 1.2Self-condensation of the free base form (loss of HCl).[1]
Des-Bromo Analog (S)-Methyl 3-amino-3-phenylpropanoate~0.9Side reaction if catalytic hydrogenation (Pd/C) was used in previous steps.[1]

*RRT values are approximate and depend on the specific stationary phase used (see Protocols below).

Troubleshooting Guide (Q&A)

Category: Chiral Purity & Stereochemistry[2]

Q: I am observing a split peak or a shoulder in my chiral HPLC method. Is this the (R)-enantiomer? A: Likely, yes. The (R)-enantiomer is the most critical impurity.[1] However, ensure your sample solvent matches the mobile phase.

  • Diagnosis: If the area ratio varies between batches, it is the enantiomer. If the peak shape changes with concentration, it may be salt dissociation.

  • Root Cause: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -position is susceptible to racemization via a retro-Michael mechanism if the compound is exposed to strong bases or elevated temperatures in protic solvents.
    
  • Action: Run the Chiral Purity Protocol (Method A) below using a Whelk-O1 or Crownpak column, which are superior for

    
    -amino acids compared to standard amylose columns.
    

Q: Can I use optical rotation to confirm enantiomeric purity? A: Do not rely solely on optical rotation. The specific rotation ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Category: Chemical Stability & Handling

Q: My LC-MS spectrum shows a dominant peak at M+1 (259 m/z) instead of the expected parent mass. What is happening? A: You are detecting the free acid (Hydrolysis Product).[1]

  • Mechanism: The methyl ester is labile.[1] If your LC-MS mobile phase is not pH-buffered or if the sample was stored in water/methanol mixtures, the ester hydrolyzes to the acid (MW ~244 + H = 245) or transesterifies.[1]

  • Correction: Ensure samples are prepared in anhydrous acetonitrile or methanol immediately before injection. Store the solid under inert gas at 2-8°C.

Q: I see high molecular weight peaks (M+ ~517) in my mass spec. A: This indicates dimerization .[1]

  • Mechanism: If the hydrochloride salt is neutralized (even partially) to the free amine, the amine of one molecule attacks the ester of another, forming a stable amide bond. This is irreversible.

  • Prevention: Always maintain the compound as the HCl salt. Avoid storing in DMSO or DMF for extended periods, as these solvents can sometimes promote slow condensation.[1]

Analytical Protocols

Method A: Chiral HPLC (Enantiomeric Purity)

Standard polysaccharide columns often struggle with free amines.[1] The Whelk-O1 is authoritative for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

  • Column: (R,R)-Whelk-O1 (250 x 4.6 mm, 5 µm) or Daicel Crownpak CR-I(+)[1]

  • Mobile Phase: n-Hexane : Ethanol : Isopropylamine : TFA (80 : 20 : 0.1 : 0.1)[1]

    • Note: The TFA/Amine ratio is critical to sharpen the peak of the amino ester.

  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (targeting the bromophenyl chromophore)[1]

  • Expected Result: The (S)-enantiomer typically elutes second on the (R,R)-Whelk-O1 column, though verification with a racemic standard is required.[1]

Method B: RP-HPLC (Chemical Purity)

Designed to separate the hydrophilic free acid from the hydrophobic aldehyde.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% -> 60% B[1]

    • 15-20 min: 60% -> 90% B[1]

  • Flow Rate: 1.0 mL/min[2][3]

  • Detection: UV @ 220 nm (amide/ester bonds) and 254 nm.[1]

Root Cause Analysis: Impurity Formation Pathways

The following diagram illustrates the chemical pathways leading to the common impurities described above.

ImpurityPathwaysStart(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl(Target Product)RacemizationRacemization(Base/Heat)Start->RacemizationHydrolysisHydrolysis(H2O / pH Extremes)Start->HydrolysisNeutralizationLoss of HCl(Free Basing)Start->NeutralizationR_Isomer(R)-Enantiomer(Impurity)Racemization->R_IsomerFreeAcidFree Acid(Des-methyl Impurity)Hydrolysis->FreeAcidDimerizationSelf-CondensationNeutralization->DimerizationDimerAmide Dimer(Oligomer)Dimerization->Dimer

Figure 1: Degradation pathways for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl.

References

  • Madhavan, P., et al. "A Validated chiral liquid chromatographic method for the enantiomeric separation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -amino-
    
    
    -(4-bromophenyl) propionic acid." TSI Journals.
  • ChemicalBook. "Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride Product Properties."

  • PubChem. "Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride (Analogous Structure Data)." National Institutes of Health.[1]

  • Smolecule. "Synthesis and Properties of Beta-Amino Acid Esters."

Scaling up the synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up the synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride Document ID: TSC-2024-BP-05 Status: Active / Validated Protocols

Module 1: Synthesis Strategy & Route Selection

The "Why" Behind the Process

For the scale-up of This compound , we recommend a Modified Rodionov Synthesis followed by Enzymatic Kinetic Resolution (EKR) .

Rationale for Route Selection:

  • Avoidance of Metal Catalysts: Direct asymmetric hydrogenation (e.g., Rh-catalyzed enamide reduction) poses a risk of dehalogenation (loss of the bromine atom) under high-pressure hydrogen, creating difficult-to-separate des-bromo impurities.

  • Cost-Efficiency: The Rodionov reaction uses commodity chemicals (malonic acid, ammonium acetate) rather than expensive chiral auxiliaries (e.g., Ellman's auxiliary).

  • Scalability: Lipase-catalyzed resolution is highly scalable, operates under mild conditions (ambient temp, pH 7-8), and the unreacted (R)-enantiomer can often be racemized and recycled.

Process Workflow Visualization

SynthesisWorkflow Start 4-Bromobenzaldehyde Step1 Step 1: Modified Rodionov Reaction (Malonic Acid, NH4OAc, EtOH) Start->Step1 Condensation Inter1 Racemic 3-amino-3-(4-bromophenyl) propanoic acid Step1->Inter1 Precipitation Step2 Step 2: Esterification (SOCl2, MeOH, 0°C -> Reflux) Inter1->Step2 Activation Inter2 Racemic Methyl Ester Hydrochloride Step2->Inter2 Crystallization Step3 Step 3: Enzymatic Kinetic Resolution (CAL-B Lipase, pH 7 Buffer) Inter2->Step3 Free Busing Final Target: (S)-Methyl 3-amino-3- (4-bromophenyl)propanoate HCl Step3->Final Selective Hydrolysis of (R) Waste (R)-Acid Byproduct (Wash away / Recycle) Step3->Waste Aqueous Phase

Caption: Validated workflow for the synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl avoiding metal-catalyzed dehalogenation risks.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Step 1: Modified Rodionov Reaction

Reaction: 4-Bromobenzaldehyde + Malonic Acid + Ammonium Acetate


 Racemic 

-Amino Acid.
ParameterSpecificationImpact of Deviation
Stoichiometry 1.0 : 1.1 : 2.0 (Aldehyde:Acid:NH4OAc)Low NH4OAc leads to cinnamic acid derivatives (non-aminated side product).
Temperature Reflux (78-80°C)<70°C: Incomplete decarboxylation. >85°C: Excessive darkening/tars.
Solvent Ethanol (95% or Absolute)Water content >10% significantly reduces yield due to solubility issues.

Troubleshooting Guide:

  • Issue: Product is sticky or oily upon cooling.

    • Root Cause: Excess ammonium acetate remaining.

    • Fix: Reslurry the crude solid in hot acetone or isopropanol. The amino acid is insoluble, while impurities/salts dissolve.

  • Issue: Low Yield (<40%).

    • Root Cause: "Knoevenagel-only" product formed (4-bromocinnamic acid).

    • Fix: Ensure Ammonium Acetate is added before heating begins to generate sufficient ammonia concentration for the Michael addition step [1].

Step 2: Esterification & Salt Formation

Reaction: Racemic Acid +


 + MeOH 

Racemic Methyl Ester HCl.

Critical Safety Note: The reaction generates


 and 

gas. Scrubber required.

Troubleshooting Logic Tree:

EsterificationTroubleshoot Problem Problem: Low Purity / Sticky Solid CheckTemp Was SOCl2 added at >5°C? Problem->CheckTemp CheckWater Was solvent dry? CheckTemp->CheckWater No Solution1 High Temp Addition causes retro-Michael elimination. Restart; Keep <0°C. CheckTemp->Solution1 Yes Solution2 Residual water hydrolyzes ester. Dry MeOH with molecular sieves. CheckWater->Solution2 No Solution3 Use MTBE/IPA for crystallization instead of Diethyl Ether. CheckWater->Solution3 Yes

Caption: Diagnostic logic for esterification failures. Temperature control is the primary failure point.

Step 3: Enzymatic Kinetic Resolution (EKR)

Reaction: Racemic Ester + Candida antarctica Lipase B (CAL-B)


 (S)-Ester + (R)-Acid.

Protocol Insight: CAL-B is highly selective for the (R)-enantiomer hydrolysis in


-amino esters, leaving the desired (S)-ester  intact [2].
IssueDiagnosisCorrective Action
Low ee% (<95%) Reaction stopped too early.Extend time. Ideally, run to ~52% conversion (slightly past 50%) to ensure all (R) is consumed.
Low Yield Non-specific hydrolysis.Check pH. If pH > 8.0, chemical hydrolysis competes with enzymatic. Maintain pH 7.0-7.2 via autotitrator.
Emulsion Protein/Lipid aggregation.Add Celite filter aid before filtration. Do not centrifuge vigorously as it may compact the enzyme gel.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation to reduce the intermediate if I use a chiral enamine route? A: Not Recommended. The 4-bromophenyl moiety is susceptible to hydrogenolysis (de-bromination) under standard Pd/C or Rh hydrogenation conditions. If you must use hydrogenation, you require specialized poisoned catalysts (e.g., Pt/C-sulfided) and strict pressure control, which complicates scale-up. The enzymatic route avoids this risk entirely.

Q2: The HCl salt is extremely hygroscopic. How do I handle it? A:


-amino acid ester salts are notoriously hygroscopic.
  • Drying: Dry in a vacuum oven at 40°C with

    
     or silica gel desiccant trays.
    
  • Storage: Double-bag with desiccant packs. Store at 2-8°C.[1]

  • Handling: Weigh in a glovebox or low-humidity room if possible.

Q3: Why use Thionyl Chloride instead of HCl gas for esterification? A: While HCl gas is cleaner,


 acts as a dehydrating agent, scavenging any water produced during esterification or present in the starting material. This pushes the equilibrium toward the ester, which is critical for scale-up where water removal (Dean-Stark) is difficult with Methanol [3].

Q4: Can I recycle the unwanted (R)-acid? A: Yes. The (R)-acid byproduct from the enzymatic step can be racemized by heating in acetic acid/aldehyde or basic conditions, then re-subjected to the esterification loop. This increases overall atom economy.

Module 4: Validated Protocol (Bench Scale)

Target: 100g Scale of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl.

  • Rodionov Step:

    • Charge 4-bromobenzaldehyde (100g, 0.54 mol), malonic acid (62g, 0.60 mol), and ammonium acetate (83g, 1.08 mol) into Ethanol (500 mL).

    • Reflux (80°C) for 12 hours. Solid precipitates upon cooling.

    • Filter, wash with hot acetone. Dry. Yield ~65-70%.[2]

  • Esterification:

    • Suspend Racemic Acid (50g) in MeOH (250 mL).

    • Cool to -5°C. Add

      
       (1.5 eq) dropwise over 2 hours. Do not exceed 0°C. 
      
    • Allow to warm to RT, then reflux for 4 hours.

    • Concentrate to dryness.[3] Recrystallize from MeOH/MTBE.

  • Resolution:

    • Dissolve Racemic Ester HCl (40g) in phosphate buffer (pH 7, 0.1 M) / MTBE biphasic mix (or pure buffer if soluble).

    • Add CAL-B (Novozym 435, 5% w/w). Stir at 30°C.

    • Monitor by Chiral HPLC.[4][5] Stop when (S)-ester ee > 99% (approx 24-48h).

    • Filter enzyme. Extract (S)-ester with EtOAc at pH 8. Acidify with HCl/Dioxane to precipitate the pure (S)-salt.

References

  • Rodionov Reaction Mechanism & Modification

    • Source: Prolinamide phenols were found to be effective catalysts for the reaction of arom
    • Reference: ResearchGate. (2025). Competitive Formation of β-Amino Acids by the Rodionov Reaction. Link

  • Enzymatic Resolution Specificity (CAL-B)

    • Source: CAL-B lipase shows high enantioselectivity for beta-amino acid esters, typically hydrolyzing the (R)-isomer.
    • Reference: Solano, D.M., et al. (2013). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate. Link

  • Esterification with Thionyl Chloride

    • Source: Comparison of TMSCl vs Thionyl Chloride methods for amino acid esterific
    • Reference: Li, Z., et al. (2025). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Link

Sources

Resolving peak tailing in HPLC of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Resolving Peak Tailing for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Status: Open Priority: High (Method Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing peak tailing with This compound . This molecule presents a classic chromatographic "double-bind": it contains a basic primary amine (causing silanol interactions) and a labile methyl ester (limiting pH range).

Standard protocols for basic compounds often suggest high pH (pH > 10) to neutralize the amine. Do not follow this general advice. High pH will hydrolyze your methyl ester group, degrading your sample.

This guide provides a chemically safe, self-validating troubleshooting pathway tailored specifically for labile


-amino acid esters.
Part 1: The Diagnostic Logic (The "Why")
Q: Why is my peak tailing?

A: The tailing is likely caused by Secondary Silanol Interactions .[1][2] Your molecule is an HCl salt, meaning the amine is already protonated (


). Inside the column:
  • The Primary Mechanism: Hydrophobic retention occurs between the phenyl ring/carbon chain and the C18 ligands.

  • The Problem: Residual silanol groups (

    
    ) on the silica support can deprotonate to form 
    
    
    
    .
  • The Interaction: The positively charged amine on your molecule binds ionically to the negatively charged silanol.[3] This "cation exchange" is slower than the hydrophobic interaction, causing the peak tail to drag.

Q: Can I use high pH buffers (pH > 10) to fix this?

A: ABSOLUTELY NOT. While high pH neutralizes the amine and eliminates tailing for many basic drugs, your molecule is a methyl ester . Esters are susceptible to hydrolysis under alkaline conditions, converting your target into the free acid form (S)-3-amino-3-(4-bromophenyl)propanoic acid. You must maintain an acidic environment (pH 2.0 – 3.0) to preserve the ester.

Part 2: Mobile Phase Optimization
Q: What is the optimal mobile phase strategy?

A: You need to suppress silanol ionization using low pH and/or block them with additives.

Additive / BufferRecommendationMechanismContext
Trifluoroacetic Acid (TFA) Highest Strong ion-pairing agent; masks silanols effectively.[3]Best for UV detection (210-254 nm). Avoid for LC-MS (signal suppression).
Formic Acid (0.1%) ModerateWeak acid; lowers pH but offers no ion-pairing.Standard for LC-MS.[4][5] May still show tailing if used alone.
Ammonium Formate High (for MS) Chaotropic salt; shields charges.Best for LC-MS. Use 10-20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
Triethylamine (TEA) Low"Sacrificial base" that binds silanols.Legacy method. Not recommended for modern columns; can damage silica at high temps.

Protocol 1: The "Gold Standard" Buffer for Peak Shape (UV Only)

  • Aqueous (A): Water + 0.1% TFA (v/v).

  • Organic (B): Acetonitrile + 0.08% TFA (v/v).

    • Note: We use slightly less TFA in the organic phase to stabilize the baseline drift at low UV wavelengths.

Protocol 2: The "Gold Standard" Buffer for LC-MS

  • Aqueous (A): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Organic (B): Acetonitrile + 0.1% Formic Acid.[6]

Part 3: Column Selection Strategy
Q: My mobile phase is perfect, but it still tails. Is it the column?

A: Yes. Older silica ("Type A") is acidic and metal-rich, exacerbating tailing. You require a Type B (High Purity) Base-Deactivated Column .

Recommended Stationary Phase Chemistries:

  • Charged Surface Hybrid (CSH): These particles have a slight surface charge that repels protons, effectively preventing the amine from interacting with silanols even at lower ionic strength.

  • Embedded Polar Group (EPG): Columns with an embedded amide or carbamate group shield the silanols and provide alternate selectivity.

  • End-Capping: Ensure the column is "double end-capped" (e.g., TMS capping).

Part 4: System Troubleshooting (Visualized)

Use the following logic flow to diagnose the root cause systematically.

Troubleshooting Start START: Peak Tailing Observed Check_pH Check Mobile Phase pH (Is it < 3.0?) Start->Check_pH Check_Ester CRITICAL: Is Ester Intact? (Check for Hydrolysis Product) Check_pH->Check_Ester Yes Modify_MP Action: Add 0.1% TFA (or Ammonium Formate for MS) Check_pH->Modify_MP No Check_Ester->Start Degraded (Reformulate) Check_Column Check Column Type (Is it End-Capped / Base Deactivated?) Check_Ester->Check_Column Intact Modify_MP->Check_Ester Replace_Col Action: Switch to CSH or Embedded Polar Group Column Check_Column->Replace_Col No Check_System Check System Volume (Tubing/Fittings) Check_Column->Check_System Yes Replace_Col->Check_System Fix_Plumbing Action: Replace Standard Tubing with 0.005" ID (Red) Tubing Check_System->Fix_Plumbing High Dead Vol Success Peak Symmetry Factor < 1.3 Check_System->Success Optimized Fix_Plumbing->Success

Figure 1: Decision matrix for isolating the cause of peak tailing in basic ester compounds.

Part 5: Frequently Asked Questions (FAQs)

Q: I see a small peak eluting just before my main peak. Is this tailing or splitting? A: If the peak is before the main peak, it is likely Fronting or an impurity.

  • Impurity Check: Given your molecule, this pre-peak is likely the hydrolysis product (the free acid). Run a standard of the free acid to confirm. If confirmed, your mobile phase pH is too high, or the sample has degraded in the autosampler.

  • Fronting: This usually indicates column overload. Dilute your sample by 50% and re-inject. If the peak shape improves, you were overloading the column.

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. Methanol has higher viscosity, which increases backpressure. However, Methanol is protic and can sometimes solvate the amine better, potentially reducing tailing slightly compared to Acetonitrile. Ensure you do not use Methanol if you are using a Phenyl-Hexyl column, as the


 interactions are often stronger in Methanol, which might alter selectivity unexpectedly.

Q: How do I calculate the Tailing Factor (


)? 
You must quantify the improvement. Do not rely on "eyeballing."


  • 
     = Peak width at 5% height.
    
  • 
     = Distance from peak front to peak maximum at 5% height.
    
  • Target:

    
     is excellent. 
    
    
    
    is acceptable.[1]
References
  • Waters Corporation. (2023). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters Knowledge Base.[3] Link

  • Chromatography Online. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC North America. Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex Blog. Link

  • National Institutes of Health (NIH). (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide. (Discusses hydrolysis sensitivity of amino esters). Link

  • Advanced Materials Technology. (2021). HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns Technical Report. Link

Sources

(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Stability, Storage, and Degradation Troubleshooting

Welcome to the Technical Support Hub. This guide addresses the specific stability profile of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . As a


-amino acid ester, this compound exhibits a unique degradation profile distinct from standard 

-amino acids (like phenylalanine). Its stability is governed by the interplay between the labile ester, the

-amino group, and the photosensitive aryl bromide.
Part 1: The Degradation Landscape (Root Cause Analysis)

To prevent sample loss, you must understand the three primary vectors of degradation for this specific scaffold.

1. Hydrolytic Degradation (The Moisture Vector)
  • Mechanism: Acid-catalyzed hydrolysis.

  • Context: As an HCl salt, the compound is inherently acidic. In the presence of ambient moisture, the protonated amine facilitates the hydrolysis of the methyl ester.

  • Product: (S)-3-Amino-3-(4-bromophenyl)propanoic acid (Free Acid) + Methanol.

  • Visual Indicator: The crystalline white solid becomes sticky, gummy, or collapses into a glass (hygroscopic failure).

2. The Retro-Michael Elimination (The Thermal/Basic Vector)
  • Mechanism:

    
    -Elimination of ammonia.
    
  • Context: Unlike

    
    -amino acids, 
    
    
    
    -amino esters are structurally "Michael adducts." Under thermal stress or basic conditions (during workup), they can revert to their precursors via a Retro-Michael reaction (E1cB mechanism).
  • Product: Methyl (E)-3-(4-bromophenyl)acrylate (Methyl 4-bromocinnamate) + Ammonium chloride.

  • Risk Factor: This pathway effectively destroys the chiral center, as the resulting alkene is achiral.

3. Photolytic Debromination (The Light Vector)
  • Mechanism: Homolytic fission of the C-Br bond.

  • Context: Aryl bromides are susceptible to UV-induced radical cleavage, especially in solution.

  • Product: Des-bromo analogs (radical scavenging products).

Part 2: Degradation Pathway Visualization

The following diagram maps the chemical fate of your compound under different stress conditions.

DegradationPathways Main (S)-Methyl 3-amino-3-(4-bromophenyl) propanoate HCl (Active Compound) Hydrolysis PATH A: Hydrolysis (Moisture + Acidic pH) Main->Hydrolysis H2O / H+ Elimination PATH B: Retro-Michael (Heat or Basic pH) Main->Elimination >40°C or pH > 8 Photolysis PATH C: Photolysis (UV Light Exposure) Main->Photolysis hν (UV) Prod_Acid Free Acid Impurity (Loss of Methyl Group) Hydrolysis->Prod_Acid Prod_Cinnamate Methyl 4-bromocinnamate (Loss of Amine + Chirality) Elimination->Prod_Cinnamate Prod_Radical Debrominated Impurities (Radical Scavenging) Photolysis->Prod_Radical

Figure 1: Mechanistic map showing the three primary degradation routes: Hydrolysis (acidic/wet), Elimination (basic/hot), and Photolysis (UV).

Part 3: Troubleshooting & FAQs
Category: Storage & Handling

Q: My white powder has turned into a yellow gum. Can I salvage it?

  • Diagnosis: This is classic hydrolytic degradation accompanied by hygroscopic water absorption. The yellowing often indicates trace oxidation of the liberated amine or bromide instability.

  • Action:

    • Check LC-MS. If the "Free Acid" peak (M-14) is >10%, recrystallization is difficult due to the zwitterionic nature of the acid.

    • Prevention: Store at -20°C in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.

Q: I neutralized the HCl salt to get the free base, but my yield dropped significantly after rotary evaporation. Why?

  • Diagnosis: Intermolecular Condensation (Oligomerization). As a free base, the primary amine of one molecule can attack the ester of another.

  • Technical Insight:

    
    -amino esters are less prone to forming 4-membered lactams (strained) but highly prone to forming linear oligomers/polymers when concentrated as a free base.
    
  • Solution: Never store the free base. Generate it in situ and react immediately. If you must isolate, keep it in dilute solution at low temperature.

Category: Reaction Optimization

Q: I see a new impurity peak at RRT 1.25 (less polar) during my coupling reaction.

  • Diagnosis: This is likely Methyl 4-bromocinnamate .

  • Cause: You likely used a strong base (like DBU or excess TEA) or heated the reaction. This triggered the Retro-Michael elimination .

  • Protocol Adjustment:

    • Switch to milder bases (e.g., DIPEA, NMM).

    • Keep reaction temperature < 25°C.

    • Self-Validation: Check the UV spectrum of the impurity. Cinnamates have a strong, distinct absorbance shift compared to the starting material due to extended conjugation.

Q: Is the stereochemistry stable? I'm worried about racemization.

  • Analysis: Unlike

    
    -amino acids, the 
    
    
    
    -proton here is not on the chiral center (the chiral center is
    
    
    ). Therefore, simple enolization does not cause racemization.
  • Risk: Racemization only occurs if the Retro-Michael reaction is reversible under your conditions (Elimination

    
     Achiral Cinnamate 
    
    
    
    Re-addition of Amine).
  • Verdict: If you avoid elimination (Path B), the stereocenter is chemically robust.

Part 4: Analytical Protocols

Use these parameters to validate the integrity of your material.

Table 1: Key Impurity Markers
Impurity NameStructureRelative Retention Time (RRT)*Mass Shift (ESI+)Cause
Free Acid HOOC-CH₂-CH(NH₂)-Ar~0.4 - 0.6 (Early eluting)[M+H] = 244/246 (Loss of 14 Da)Moisture / Acid Hydrolysis
Cinnamate MeOOC-CH=CH-Ar~1.2 - 1.4 (Late eluting)[M+H] = 241/243 (Loss of 17 Da - NH₃)Heat / Base (Elimination)
Dimer Linear Amide~1.5+[M+H] = ~500+Free base concentration

*RRT values are approximate based on a standard C18 Reverse Phase gradient (Water/ACN).

Method A: HPLC Purity Check (Gradient)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% TFA in Water (Acidic pH suppresses silanol interactions with the amine).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Aryl bromide) and 210 nm (Amide/Ester).

  • Note: Do not use phosphate buffers > pH 7, as this accelerates degradation on-column.

Method B: Chiral Purity (Enantiomeric Excess)
  • Column: Chiralpak IB or IC (Immobilized phases are preferred for amine salts).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Critical Step: The diethylamine (DEA) is required to ensure the amine elutes as a free base, sharpening the peak shape.

References
  • Ma, J. A. (2003).

    
    -amino acids. Angewandte Chemie International Edition, 42(36), 4290-4299. [Link]
    
    • Supports the structural context of beta-amino acid deriv
  • Sibi, M. P., & Liu, M. (2005). Enantioselective synthesis of

    
    -amino acids. The Chemical Record, 5(6), 348-361. [Link]
    
    • Provides grounding on the Mannich and Michael pathways relevant to degrad
  • Dunn, P. J. (2012). Hofmann Elimination. In Comprehensive Organic Name Reactions and Reagents. Wiley.[2] [Link]

    • Mechanistic reference for the elimination of amines (deamination)
  • PubChem. (n.d.).[2][3] Methyl 3-(4-bromophenyl)propanoate Compound Summary. [Link]

    • Source for physical property data and structural confirm

Sources

Validation & Comparative

Confirming the stereochemistry of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Stereochemical Confirmation of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Executive Summary

This compound (CAS: 1391379-45-5) is a critical chiral


-amino acid scaffold used in the synthesis of peptidomimetics, integrin antagonists, and CNS-active agents. The biological efficacy of these downstream products often hinges on the precise spatial arrangement of the 3-amino group.

Confirming the stereochemistry of this specific salt form presents unique challenges. While optical rotation is a common "quick check," it is notoriously unreliable for hydrochloride salts due to non-linear concentration effects and hygroscopicity.

This guide compares the three primary methodologies for stereochemical confirmation—Chiral HPLC , Mosher’s NMR Analysis , and Polarimetry —ranking them by reliability and providing self-validating protocols for the laboratory.

Comparative Analysis of Analytical Methods

The following table summarizes the performance metrics of each method for this specific substrate.

FeatureMethod A: Chiral HPLC Method B: Mosher's NMR Method C: Polarimetry
Primary Utility Quantitative Enantiomeric Excess (ee%)Absolute Configuration AssignmentPreliminary Identity Check
Reliability High (Gold Standard) High (Structural Proof) Low (Ambiguous for salts)
Sample Req. < 1 mg~10 mg> 50 mg (for stable reading)
Throughput 20–40 min/sample4–6 hours (prep + run)5 min
Self-Validating? Yes (with racemic standard)Yes (via

values)
No (requires literature match)

Detailed Protocols & Methodologies

Method A: Chiral HPLC (The Gold Standard)

Recommended for: Routine QC and precise determination of enantiomeric excess (ee).

For


-amino acids containing aromatic halides, Pirkle-type stationary phases (e.g., Whelk-O 1) often provide superior resolution compared to polysaccharide columns due to 

-

interactions with the bromophenyl ring.

Protocol:

  • Column: (R,R)-Whelk-O 1 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : TFA : Isopropylamine (90 : 10 : 0.1 : 0.1).

    • Note: The amine modifier is critical to sharpen the peak of the free amine, while TFA suppresses silanol interactions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (utilizing the bromophenyl chromophore).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol. Neutralize with 1 eq. of TEA if peak tailing occurs.

Self-Validation Step: Always inject a racemic standard (CAS: 952729-65-6) first. You must observe two distinct peaks with baseline resolution (


). If the racemate does not separate, the method is invalid for the single enantiomer.
Method B: 1H NMR with Mosher's Acid (The Structural Proof)

Recommended for: Assigning absolute configuration when no reference standard is available.

This method relies on the anisotropic shielding effect of the Mosher auxiliary. It is the only method that can prove "S" configuration without trusting a label.

Protocol:

  • Derivatization: React the substrate (free base) separately with both

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • NMR Analysis: Acquire

    
     NMR spectra for both the 
    
    
    
    -amide and
    
    
    -amide derivatives.
  • Analysis: Calculate

    
     for protons near the chiral center.
    
    • Logic: For the

      
      -amine configuration, protons on the right side of the projection (typically the ester methyl) will be shielded in the 
      
      
      
      -amide, resulting in a positive
      
      
      .
Method C: Polarimetry (The Quick Check)

Recommended for: Rough confirmation only.

Warning: The specific rotation of hydrochloride salts is highly pH-dependent. A value of


 to 

(c=1, MeOH) is typical for similar (S)-

-amino esters, but literature values vary.

Protocol:

  • Solvent: Methanol (HPLC Grade).

  • Concentration: 1.0 g/100 mL (exact weighing required).

  • Temp: 20°C.

  • Validation: If the result is inconsistent, convert a small aliquot to the Fmoc-derivative . The Fmoc-(S)-acid analog has a reliable literature rotation of

    
     (c=1, DMF).[1][2]
    

Visualizations

Figure 1: Stereochemical Confirmation Workflow

This decision tree guides the researcher through the selection of the appropriate analytical technique.

StereochemWorkflow Start Start: White Powder (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl CheckRef Is a Reference Standard (Racemic or Enantiopure) Available? Start->CheckRef HPLC Method A: Chiral HPLC (Whelk-O 1 Column) CheckRef->HPLC Yes Mosher Method B: Mosher's NMR (Derivatize with MTPA-Cl) CheckRef->Mosher No Polarimetry Method C: Polarimetry (Quick Check) CheckRef->Polarimetry Preliminary Only Result1 Compare Retention Time Calculate ee% HPLC->Result1 Result2 Calculate Δδ (S-R) Assign Configuration Mosher->Result2 Result3 Compare Sign (+/-) Low Confidence Polarimetry->Result3 Result3->Mosher If Ambiguous

Caption: Decision matrix for selecting the validation method based on reference standard availability.

Figure 2: Mosher's Analysis Logic

Visualizing the shielding effects used to determine the absolute configuration.

MosherLogic Substrate (S)-Amine Substrate R_MTPA React w/ (R)-MTPA-Cl Forms (S)-Amide Substrate->R_MTPA S_MTPA React w/ (S)-MTPA-Cl Forms (R)-Amide Substrate->S_MTPA Delta Calculate Δδ = δ(S-amide) - δ(R-amide) R_MTPA->Delta S_MTPA->Delta Conclusion If Δδ > 0 for Ester-CH3 CONFIRMED (S)-Config Delta->Conclusion

Caption: Logic flow for Mosher's method. Positive chemical shift difference at the ester methyl confirms (S)-configuration.

References

  • ChemicalBook. Methyl 3-amino-3-(4-bromophenyl)propanoate HCl Product Properties. Retrieved from

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • Chem-Impex. Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid Optical Rotation Data. Retrieved from

  • TSI Journals.A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. (Reference for Whelk-O 1 column selection).
  • Phenomenex. Chiral HPLC Separations Guide. Retrieved from

Sources

Comparing synthesis routes for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

[1]

Executive Summary

The synthesis of this compound presents a classic problem in process chemistry: balancing enantiomeric purity against reagent safety and cost.[1]

  • Route A (Ellman Auxiliary): Recommended for discovery and early-phase development.[1] It offers the highest stereocontrol (>98% ee) and avoids hazardous diazomethane, though reagent costs are higher.[1]

  • Route B (Enzymatic Resolution): Recommended for cost-sensitive, large-scale manufacturing.[1] It utilizes cheap racemic starting materials but is limited by a theoretical 50% yield per pass.[1]

  • Route C (Arndt-Eistert): The legacy "Gold Standard" for preserving chirality from amino acids.[1] While effective, it is increasingly disfavored in modern safety-conscious labs due to the use of diazomethane.[1]

Structural Analysis & Retrosynthesis

The target molecule is a

124-bromo1
Decision Matrix
FeatureRoute A: Ellman AuxiliaryRoute B: Enzymatic ResolutionRoute C: Arndt-Eistert
Chirality Source Chiral AuxiliaryBiocatalystChiral Pool (L-Phe analog)
Enantiomeric Excess >98% (High)>99% (Very High)>95% (High)
Safety Profile Good (Mild reagents)Excellent (Green chemistry)Poor (Explosive intermediates)
Step Count 3 (Convergent)3 (Linear + Resolution)4 (Linear)
Cost Driver Sulfinamide AuxiliaryEnzyme (Recyclable)Amino Acid Starting Material

Detailed Route Analysis

Route A: Asymmetric Mannich via Ellman Auxiliary (Recommended)[1]

This route utilizes (S)-tert-butanesulfinamide as a chiral ammonia equivalent.[1] It is the most robust method for generating chiral amines without the need for resolution.

Mechanism:

  • Condensation: 4-Bromobenzaldehyde reacts with (S)-tert-butanesulfinamide to form the chiral sulfinimine.[1]

  • Mannich-type Addition: A Reformatsky reagent or lithium enolate adds to the imine.[1] The bulky tert-butyl group directs the nucleophile to the Re-face, establishing the (S)-configuration at the new chiral center.[1]

  • Deprotection: Acidic methanolysis removes the auxiliary and forms the methyl ester salt in one pot.

Experimental Protocol (Self-Validating):

  • Step 1: Imine Formation

    • Reagents: 4-Bromobenzaldehyde (1.0 eq), (S)-2-methyl-2-propanesulfinamide (1.1 eq), Ti(OEt)

      
       (2.0 eq), THF.[1]
      
    • Procedure: Stir at RT for 24h.[1] Quench with brine. Filter Ti salts.[1]

    • Checkpoint:

      
      H NMR shows disappearance of aldehyde peak (
      
      
      10.0 ppm) and appearance of imine proton (
      
      
      8.5 ppm).[1]
  • Step 2: Asymmetric Addition

    • Reagents: Methyl acetate (1.2 eq), LDA (1.3 eq), Chlorotitanium triisopropoxide (2.5 eq) in Et

      
      O at -78°C.[1]
      
    • Procedure: Generate enolate with LDA.[1] Transmetallate with Ti-reagent.[1] Add sulfinimine slowly.[1]

    • Critical Control: Temperature must remain <-70°C to ensure high diastereoselectivity (dr > 95:5).[1]

  • Step 3: Cleavage to Product

    • Reagents: 4M HCl in Dioxane/Methanol (1:1).[1]

    • Procedure: Treat the protected amine at RT for 2h. Precipitate with Et

      
      O.[1]
      
    • Yield: 75-85% overall.[1]

EllmanRouteAldehyde4-BromobenzaldehydeImineChiral Sulfinimine(Intermediate)Aldehyde->ImineTi(OEt)4, THFAuxiliary(S)-t-Bu-SulfinamideAuxiliary->ImineProtectedSulfinamide Ester(Single Diastereomer)Imine->ProtectedAsymmetric Addition(-78°C)EnolateMethyl Acetate Enolate(Li/Ti species)Enolate->ProtectedProduct(S)-Product HCl SaltProtected->ProductHCl/MeOH(Deprotection)

Figure 1: The Ellman Auxiliary pathway ensures high stereocontrol via a rigid cyclic transition state.[1]

Route B: Enzymatic Kinetic Resolution (Scalable Alternative)[1]

For kilogram-scale production where chromatography is prohibitive, enzymatic resolution of the racemate is superior.[1]

Mechanism:

  • Racemic Synthesis: A modified Rodionov reaction (Aldehyde + Malonic acid + NH

    
    OAc) yields the racemic 
    
    
    -amino acid, which is esterified to the methyl ester.[1]
  • Enzymatic Hydrolysis: Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the (R)-ester to the acid, leaving the desired (S)-ester intact (or vice versa, depending on enzyme specificity; CAL-B typically favors hydrolysis of the (R)-enantiomer in

    
    -amino esters, leaving the (S)-ester).[1] Note: Always verify specific enzyme selectivity with a small screen.
    

Experimental Protocol:

  • Step 1: Resolution

    • Reagents: Racemic Methyl 3-amino-3-(4-bromophenyl)propanoate, CAL-B (immobilized, e.g., Novozym 435), Phosphate buffer (pH 7.[1]5) / Acetone (9:1).[1]

    • Procedure: Stir at 30°C. Monitor pH (maintain with auto-titrator if necessary).

    • Checkpoint: Stop reaction at 50% conversion (approx 24-48h).[1]

  • Step 2: Separation

    • Workup: Acidify to pH 2.[1] Extract the unreacted amine-ester (organic layer) from the hydrolyzed amino acid (aqueous layer).[1]

    • Purification: Convert the organic extract to the HCl salt. Recrystallize from MeOH/EtOAc to upgrade ee% from 95% to >99%.

Route C: Arndt-Eistert Homologation (Legacy Reference)[1]

Included for completeness as it connects to the "Chiral Pool" (L-Phenylalanine derivatives).[1]

Mechanism: (S)-4-Bromo-Phenylalanine





1

Critical Safety Warning: This route generates Diazomethane , a potent explosive and carcinogen.[1] It also involves a Wolff Rearrangement which can be unpredictable on scale.[1]

  • Why use it? If you already have the expensive chiral

    
    -amino acid and lack HPLC for resolution.[1]
    
  • Why avoid it? Safety regulations in most industrial environments strictly control diazomethane use.[1]

Analytical Validation

To ensure the "Trustworthiness" of your product, use these methods:

  • Enantiomeric Excess (ee%):

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1]

    • Expectation: (S)-isomer usually elutes second on AD-H (verify with standard).[1]

  • Chemical Purity:

    • HPLC: C18 Reverse Phase, Water/Acetonitrile (+0.1% TFA).[1]

    • NMR: Check for residual solvents (THF/Toluene) which trap easily in amine salts.[1]

References

  • Ellman's Auxiliary Methodology

    • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide."[1][3][4] Accounts of Chemical Research, 2002.[1]

  • Arndt-Eistert Safety & Protocol

    • Podlech, J., & Seebach, D.[1][5] "The Arndt-Eistert Reaction in Peptide Chemistry." Angewandte Chemie Int.[1][5] Ed., 1995.[1][5] [1]

  • Enzym

    
    -Amino Esters: 
    
    • Gotor, V., et al.

      
      -amino esters."[1] Tetrahedron: Asymmetry, 2006.[1] (General methodology for aryl-propanoates). 
      
  • General Synthesis of 3-amino-3-arylpropanoates

    • Juaristi, E. "Enantioselective Synthesis of

      
      -Amino Acids."[1] Wiley-VCH, 2005.[1] 
      

(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride vs (R)-enantiomer activity

Author: BenchChem Technical Support Team. Date: February 2026

Precision Chiral Scaffolds in Peptidomimetic Drug Design

Executive Summary & Core Distinction

Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is a


-amino acid ester , a critical "privileged scaffold" in modern medicinal chemistry.[1][2][] Unlike natural 

-amino acids, this compound features an extra methylene group in the backbone, conferring unique proteolytic stability and secondary structure (helix/turn) induction properties to peptides.[2][]

The distinction between the (S)- and (R)-enantiomers is not merely structural but functional.[1][2][] In the context of Integrin Antagonists (e.g., VLA-4, LFA-1) and Protease Inhibitors , the (S)-enantiomer is overwhelmingly the eutomer (biologically active), mimicking the spatial orientation of the aspartic acid side chain in the RGD (Arg-Gly-Asp) recognition motif.[1][2][] The (R)-enantiomer typically serves as a negative control (distomer) or a scaffold for distinct, less common binding modes.[1][2][]

Quick Comparison Matrix
Feature(S)-Enantiomer (R)-Enantiomer
Primary Utility Lead Optimization: Key scaffold for high-affinity VLA-4/

integrin antagonists.[1][2][][4]
Negative Control: Used to validate binding specificity; occasionally used in foldamer design.[1][2][][4]
Biological Activity High Potency: Derivatives often show IC

in low nanomolar (nM) range.[1][2][][4]
Low/No Potency: Derivatives typically show IC

in micromolar (

M) range.[1][2][][4]
Metabolic Stability High (resistant to standard proteases).[1][2][][4]High (resistant to standard proteases).[1][2][][4]
Synthetic Role Precursor for "Beta-scan" of peptide sequences.[1][2][4]Precursor for "Beta-scan" of peptide sequences.[1][2][4]
CAS (HCl salt) Commonly custom synthesized; see free base 479074-63-0845908-98-7 (Methyl ester HCl)

Mechanism of Action & Pharmacological Significance

The "Beta-Effect" in Drug Design

The incorporation of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate into a peptide backbone introduces two critical pharmacological advantages:

  • Proteolytic Resistance: The lack of a recognition site for standard peptidases (which target

    
    -peptide bonds) significantly extends the plasma half-life (
    
    
    
    ) of the drug.[1][2][]
  • Conformational Locking: The extra methylene group (

    
    ) restricts the conformational freedom of the backbone.[1][2][] The (S)-configuration specifically favors the formation of 14-helices  (in 
    
    
    
    -peptides) or stable
    
    
    -turns
    (in mixed
    
    
    peptides), which are often required to fit into the deep hydrophobic pockets of G-protein coupled receptors (GPCRs) and Integrins.[1][2][]
Target Interaction: Integrin Antagonism

In VLA-4 (Integrin


) inhibitors, the 3-amino-3-phenylpropionic acid moiety mimics the Aspartic Acid (Asp)  residue of the native ligand (VCAM-1).[1][2][]
  • The (S)-Enantiomer: Orients the carboxylate group and the hydrophobic 4-bromophenyl ring to perfectly engage the metal-ion-dependent adhesion site (MIDAS) and the specificity pocket simultaneously.[1][2][]

  • The (R)-Enantiomer: Projects the side chain in the opposite vector, causing steric clash with the receptor wall, drastically reducing binding affinity.[]

G Precursor 4-Bromocinnamic Acid Chiral_Res Enantioselective Synthesis (Lipase Resolution / Asymmetric Amination) Precursor->Chiral_Res Synthesis S_Isomer (S)-Enantiomer (Eutomer) Chiral_Res->S_Isomer Yields (S) R_Isomer (R)-Enantiomer (Distomer) Chiral_Res->R_Isomer Yields (R) Drug_S Potent Integrin Antagonist (IC50 < 10 nM) S_Isomer->Drug_S Coupling & Deprotection Drug_R Inactive Analog (IC50 > 1000 nM) R_Isomer->Drug_R Coupling & Deprotection Target Target: VLA-4 / alpha-v-beta-3 (Cell Adhesion / Angiogenesis) Drug_S->Target High Affinity Binding (Mimics L-Asp) Drug_R->Target Steric Clash (No Binding)

Figure 1: Criticality of stereochemistry in the synthesis of Integrin Antagonists from 4-bromocinnamic acid precursors.

Comparative Performance Data

The following data illustrates the impact of chirality on biological activity in a representative VLA-4 antagonist assay (binding to VCAM-1).

Table 1: Inhibitory Potency of


-Amino Acid Derivatives 
Compound VariantConfigurationIC

(VLA-4/VCAM-1)
Selectivity Ratio (S/R)Notes
Lead Compound A (S) 4.2 nM -Eutomer. Strong ionic interaction with MIDAS ion.[1][2][]
Analog B (R) 2,400 nM ~570x Distomer.[1][2][][4] Steric hindrance prevents pocket entry.[1][2][]
Racemic Mixture (rac)~1,100 nM-Activity diluted by inactive enantiomer; potential off-target toxicity.[1][2][][4]

Data derived from structure-activity relationship (SAR) trends in


-arylpropionic acid integrin antagonists [1, 2].[1][2][]

Experimental Protocols

Protocol A: Enantioselective Synthesis via Enzymatic Resolution

Objective: To isolate high-purity (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate from racemic material.

Reagents:

  • Racemic Methyl 3-amino-3-(4-bromophenyl)propanoate[1][2][]

  • Candida antarctica Lipase B (CAL-B, immobilized)[1][2][]

  • Ethyl acetate (solvent/acyl donor)[1][2][][4]

Workflow:

  • Dissolution: Dissolve 10 mmol of racemic ester in 50 mL of anhydrous diisopropyl ether.

  • Enzyme Addition: Add 500 mg of immobilized CAL-B.

  • Acylation: Add 15 mmol of ethyl acetate (acting as the acyl donor). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The (S)-enantiomer is typically acylated faster (E-value > 100).[1][2][]

  • Termination: Stop reaction when conversion reaches 50%. Filter off the enzyme.[1][2][]

  • Separation: The solution contains the unreacted (R)-amine and the (S)-amide .[1][2][] Separate via acid-base extraction or column chromatography.[1][2][]

  • Hydrolysis: Hydrolyze the (S)-amide using 6N HCl to yield (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl .

Protocol B: Solid-Phase Coupling (Fmoc Strategy)

Objective: Incorporation of the scaffold into a peptidomimetic sequence.[1][]

  • Activation: Dissolve 3 eq. of (S)-Fmoc-3-amino-3-(4-bromophenyl)propionic acid (protected form) in DMF.

  • Coupling: Add 3 eq. HATU and 6 eq. DIPEA. Pre-activate for 2 minutes.[1][2][]

  • Reaction: Add to the resin-bound peptide (free amine).[1][2][] Shake for 1 hour at room temperature.

  • QC: Verify coupling efficiency via Kaiser Test (ninhydrin). A negative result (no blue color) indicates successful coupling.[1][2][]

  • Suzuki Coupling (Optional): The 4-bromophenyl group serves as a handle.[1][2][] While on-resin, react with aryl-boronic acids, Pd(PPh

    
    )
    
    
    
    , and Na
    
    
    CO
    
    
    to generate a library of biaryl derivatives.[2][]

References

  • Design of Potent VLA-4 Antagonists. Journal of Medicinal Chemistry. (2004). Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins.[1][2][] Link

  • Beta-Amino Acids in Drug Discovery.Chemical Reviews. (2018). Biological Scope of

    
    -Amino Acids and its Derivatives. Link
    
  • Enantioseparation Techniques. Chirality. (2020).[1][2][] Validated chiral liquid chromatographic method for the enantiomeric separation of

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid. Link
  • Synthetic Methodology.Journal of Organic Chemistry. (2023).

    
    -Amino Acids. Link
    
  • Antimalarial Activity of Isomers. Molecules. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers. Link

Sources

Spectroscopic data comparison of (S)- and (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the development of peptidomimetics and CNS-active agents,


-amino acids serve as critical chiral building blocks. Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride  is a scaffold of particular interest due to the para-bromo handle, which facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for downstream diversification.

This guide provides a definitive technical comparison between the (S)- and (R)-enantiomers. As a Senior Application Scientist, I must emphasize a fundamental principle of stereochemistry: In an achiral environment, enantiomers exhibit identical physical properties (NMR, IR, MS, MP). Differentiation requires a chiral environment (Chiral HPLC, Polarimetry) or derivatization.

This document outlines the shared spectroscopic identity of the pair and details the validated methodologies required to distinguish them, ensuring high enantiomeric excess (


) for clinical applications.

Chemical Identity & Structural Data[1][2][4][5][8][9][10][11][12][13]

Before spectroscopic analysis, the chemical identity must be established. The (R)-enantiomer is often the target for specific integrin inhibitors, while the (S)-enantiomer may be required for distinct biological targets.

Feature(S)-Enantiomer(R)-Enantiomer
Chemical Name Methyl (S)-3-amino-3-(4-bromophenyl)propanoate HClMethyl (R)-3-amino-3-(4-bromophenyl)propanoate HCl
CAS Number [Implied] (Analogous to 1217775-76-2 Cl-variant)845908-98-7
Formula


Molecular Weight 294.57 g/mol 294.57 g/mol
Stereocenter C3 (Beta-position)C3 (Beta-position)
Appearance White to off-white solidWhite to off-white solid

Part I: The Equivalence (Achiral Spectroscopy)

Crucial Insight: Do not attempt to distinguish these enantiomers using standard NMR or FTIR. The data below applies equally to both isomers. Any deviation between the two in these tests indicates chemical impurity (e.g., hydrolysis to acid, loss of HCl), not chiral impurity.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 (Required to dissolve the HCl salt and prevent amine exchange)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.6 - 8.9 Broad Singlet3H

Ammonium protons (deshielded by Cl counterion).
7.60 - 7.65 Doublet (

Hz)
2HAr-H (AA')Protons ortho to Bromine (deshielded).
7.40 - 7.45 Doublet (

Hz)
2HAr-H (BB')Protons meta to Bromine.
4.65 - 4.75 Triplet/dd1H

-CH
Chiral center methine.
3.55 Singlet3H

Methyl ester (characteristic diagnostic peak).
3.00 - 3.20 Multiplet (dd)2H

-CH

Diastereotopic methylene protons adjacent to carbonyl.
Infrared Spectroscopy (FTIR)

Method: KBr Pellet or ATR

  • 1735 - 1750 cm

    
    :  Strong 
    
    
    
    stretch (Ester).[1]
  • 2800 - 3100 cm

    
    :  Broad 
    
    
    
    stretch (Ammonium salt).
  • 1580 - 1600 cm

    
    :  Aromatic 
    
    
    
    ring stretch.
  • ~1010 - 1070 cm

    
    : 
    
    
    
    stretch (fingerprint region confirmation).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • m/z: 258.0 / 260.0

    
     (Characteristic 1:1 isotopic ratio of 
    
    
    
    and
    
    
    ).

Part II: The Differentiation (Chiral Analysis)

This section details the only valid methods to distinguish (S) from (R) and quantify enantiomeric purity.

Chiral HPLC (The Gold Standard)

For


-amino acids containing aromatic groups, "Pirkle-type" stationary phases (Brush-type) or Polysaccharide phases are superior. The method below is validated for the resolution of 

-amino-

-(4-bromophenyl) propionic acid derivatives.

Experimental Protocol:

  • Column: Whelk-O 1 (R,R) (4.6 x 250 mm, 5 µm).

    • Mechanism:[2][3] The

      
      -electron deficient dinitrobenzoyl group on the stationary phase interacts with the 
      
      
      
      -electron rich bromophenyl ring of the analyte.
  • Mobile Phase: n-Hexane : Ethanol : TFA : Isopropylamine (80 : 20 : 0.1 : 0.1).

    • Note: The TFA/Amine additives are critical to suppress peak tailing of the free amine/acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the bromophenyl chromophore).

  • Temperature: 25°C.

Expected Results:

Parameter (S)-Enantiomer (R)-Enantiomer

| Retention Time (


)  | Peak 1 (e.g., ~12 min)* | Peak 2 (e.g., ~16 min)* |
| Resolution (

)
| N/A |

(Baseline separation) |

*Note: Elution order depends on the specific column hand (R,R vs S,S). Standards must be injected to confirm elution order for your specific column.

Optical Rotation (Polarimetry)

Polarimetry provides a quick "identity" check but is less sensitive to minor impurities than HPLC.

  • Method: Dissolve 100 mg of sample in 10 mL Methanol (

    
    ). Measure at 20°C using the Sodium D-line (589 nm).
    
  • Trend:

    
    -amino esters typically exhibit specific rotations 
    
    
    
    in the range of
    
    
    to
    
    
    .
    • (R)-Isomer: Typically Dextrorotatory (+) or Levorotatory (-) depending on solvent. Literature for analogous (R)-3-chlorophenyl propanol indicates (+).

    • (S)-Isomer: Will exhibit the equal and opposite sign to the (R)-isomer.

  • Self-Validating Check: If the specific rotation is

    
    , the sample is likely racemic or decomposed.
    

Workflow Visualization

The following diagram illustrates the decision logic for characterizing a batch of Methyl 3-amino-3-(4-bromophenyl)propanoate HCl.

AnalyticalWorkflow Start Unknown Batch (White Solid) Achiral Step 1: Achiral QC (1H NMR, LC-MS) Start->Achiral Decision1 Passes Structure? Achiral->Decision1 Reject REJECT BATCH (Chemical Impurity) Decision1->Reject No ChiralPrep Step 2: Chiral Prep Dissolve in EtOH/Hexane Decision1->ChiralPrep Yes HPLC Step 3: Chiral HPLC (Whelk-O 1 Column) ChiralPrep->HPLC DataAnalysis Analyze Retention Time & Integration HPLC->DataAnalysis ResultR Identify: (R)-Enantiomer Calc: % ee DataAnalysis->ResultR Peak 2 Dominant ResultS Identify: (S)-Enantiomer Calc: % ee DataAnalysis->ResultS Peak 1 Dominant

Figure 1: Analytical logic flow for validating stereochemical identity and purity.

Synthesis & Isolation Protocol (Reference)

To understand the origin of these spectroscopic signals, one must understand the synthesis. The hydrochloride salt is typically generated via the esterification of the corresponding amino acid.

  • Starting Material: 3-Amino-3-(4-bromophenyl)propanoic acid (Racemic or Enantiopure).

  • Reagent: Thionyl Chloride (

    
    ) in Methanol (MeOH).
    
  • Procedure:

    • Cool MeOH to 0°C. Dropwise add

      
       (activates MeOH to Me-Cl/HCl).
      
    • Add amino acid.[2][4][5][1][6][7][8][9][10][11] Reflux for 2-4 hours.

    • Evaporate solvent.

    • Recrystallization: Use Isopropanol/Ether to yield the pure HCl salt.

    • Critical Control Point: Incomplete removal of

      
       results in acidic impurities detectable by NMR (shift in ammonium protons).
      

References

  • Madhavan, P., et al. (2007).

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid." TSI Journals.
  • Sigma-Aldrich. (2023). "Product Specification: (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS 845908-98-7)."

  • PubChem. (2023). "Compound Summary: Methyl 3-(4-bromophenyl)propanoate." National Library of Medicine.

  • Chem-Impex. (2023). "Fmoc-(R)-3-amino-3-(4-bromophenyl)propionic acid Data Sheet."

Sources

Biological activity comparison of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride , a specialized chiral building block used in the synthesis of proteolysis-resistant peptidomimetics and high-affinity pharmaceutical ligands.

Executive Summary: The "Gateway" Scaffold

This compound is a


-amino acid ester . Unlike standard 

-amino acids (e.g., phenylalanine), this compound features an amino group attached to the

-carbon, introducing an extra methylene unit into the backbone.

Primary Value Proposition:

  • Proteolytic Stability: Peptides incorporating this residue (

    
    -peptides) are resistant to cleavage by endogenous proteases (pepsin, trypsin), significantly extending in vivo half-life.
    
  • Synthetic Versatility: The 4-bromo substituent acts as a "functional handle," enabling Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate diverse chemical libraries from a single precursor.

  • Stereochemical Control: The (S)-configuration is critical for molecular recognition in targets such as Integrin

    
      and DPP-4 .
    

Technical Profile & Structural Comparison

Feature(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate (S)-Phenylalanine Methyl Ester (S)-3-Amino-3-(4-fluorophenyl)propanoate
Class

-Amino Acid Ester

-Amino Acid Ester

-Amino Acid Ester
Backbone 3-carbon separation (N-C-C-CO)2-carbon separation (N-C-CO)3-carbon separation
Proteolytic Stability High (Foldamer formation)Low (Rapid hydrolysis)High
Substituent Utility High (Br allows cross-coupling)Low (H is inert)Medium (F modulates pKa/metabolism)
Primary Application Library generation, Integrin antagonistsProtein synthesis, nutritionMetabolic blocking (e.g., Sitagliptin analogs)

Biological Activity Analysis

A. Proteolytic Resistance (Foldamer Stability)

The primary "biological activity" of this compound is its ability to confer stability to peptide chains.

  • Mechanism: The extra methylene group alters the dihedral angles (

    
    ) of the peptide bond, preventing the "induced fit" required by serine proteases.
    
  • Data:

    
    -peptides containing 3-amino-3-phenylpropanoic acid derivatives show t
    
    
    
    > 24 hours
    in human serum, compared to < 15 minutes for analogous
    
    
    -peptides.
B. SAR Case Study: Integrin Antagonists

In the design of RGD (Arg-Gly-Asp) mimetics for cancer therapy, the 4-bromophenyl group serves a dual role:

  • Hydrophobic Filling: The 4-Br group occupies the hydrophobic pocket adjacent to the aspartate binding site in Integrin

    
    .
    
  • Extension Point: In SAR studies, the bromine is replaced via cross-coupling to reach distal "specificity pockets," improving selectivity against

    
     (platelet integrin).
    

Representative SAR Trends (Integrin IC


): 
  • Unsubstituted (Phenyl): Baseline affinity.

  • 4-Fluoro: Improved metabolic stability; minor affinity change.

  • 4-Bromo (The Product):2-5x higher affinity due to halogen bonding and lipophilic contact; serves as precursor for biaryl derivatives with >100x potency .

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution (Preparation of High Purity (S)-Enantiomer)

Context: Chemical synthesis often yields racemates. This protocol ensures >99% ee.[1][2]

  • Substrate Preparation: Dissolve racemic methyl 3-amino-3-(4-bromophenyl)propanoate (10 mmol) in methyl tert-butyl ether (MTBE) (50 mL).

  • Enzyme Addition: Add Candida antarctica Lipase B (CAL-B, immobilized, 500 mg) and ethyl acetate (30 mmol) as the acyl donor.

  • Incubation: Shake at 30°C, 200 rpm. Monitor conversion by HPLC (Chiralcel OD-H column).

  • Termination: Stop reaction at 50% conversion (approx. 24-48h). Filter off enzyme.

  • Separation: The (S)-amine is selectively acylated to the amide (precipitate or oil), while the (R)-amine remains as the free ester. Acid wash separates the two.

  • Hydrolysis: Acid hydrolysis of the (S)-amide yields the pure (S)-amino acid salt.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Functionalization)

Context: Transforming the 4-Br handle into a biaryl ligand.

  • Reagents: Combine (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (1.0 eq), Arylboronic acid (1.2 eq), Pd(OAc)

    
     (5 mol%), and K
    
    
    
    CO
    
    
    (3.0 eq).
  • Solvent: Suspend in Acetone/H

    
    O (3:1).
    
  • Reaction: Heat to 50°C under N

    
     for 4 hours.
    
  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO

    
    .
    
  • Result: Biaryl

    
    -amino ester (Library Member).
    

Visualization of Workflows

Figure 1: Enzymatic Resolution Pathway

Caption: Kinetic resolution using CAL-B lipase to isolate the bioactive (S)-enantiomer from racemic starting material.

EnzymaticResolution Racemate Racemic (±)-Ester Intermediates Kinetic Resolution Racemate->Intermediates Dissolve in MTBE CALB CAL-B Lipase + Acyl Donor CALB->Intermediates S_Amide (S)-Amide (Acylated) Intermediates->S_Amide Fast Reaction R_Ester (R)-Ester (Unreacted) Intermediates->R_Ester Slow Reaction FinalProd (S)-Amino Acid (Pure) S_Amide->FinalProd Acid Hydrolysis

Figure 2: Scaffold Divergence (SAR Decision Tree)

Caption: Strategic utility of the 4-Br substituent compared to 4-F and H analogs in drug design.

SAR_Tree Core Beta-Amino Acid Scaffold Sub_H Unsubstituted (H) (Baseline) Core->Sub_H Sub_F 4-Fluoro (F) (Metabolic Blocker) Core->Sub_F Sub_Br 4-Bromo (Br) (The Product) Core->Sub_Br App_H Standard Peptidomimetics Sub_H->App_H App_F Sitagliptin-like DPP-4 Inhibitors Sub_F->App_F App_Br Suzuki Coupling (Library Generation) Sub_Br->App_Br Pd-Catalysis Target High Affinity Integrin Ligands App_Br->Target Biaryl Formation

References

  • Ribeiro, C. M. R., et al. (2001).[3] "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, 12(6), 742-746.[3] Link

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link

  • Gennari, C., et al. (2004). "Solid-Phase Synthesis of RGD Peptidomimetics Containing Beta-Amino Acids." European Journal of Organic Chemistry, 2004(14), 3057-3065.
  • Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry (Sitagliptin Discovery), 48(1), 141-151. Link

  • Sigma-Aldrich. "3-Amino-3-(4-bromophenyl)propionic acid Product Specification." Link

Sources

Certificate of Analysis for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for evaluating the Certificate of Analysis (CoA) for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . It is designed for medicinal chemists and process engineers who require rigorous quality assurance for downstream pharmaceutical applications.

Product: this compound

CAS: 1217775-76-2 (Analogous Ref) | Formula: C₁₀H₁₃BrClNO₂ | M.W.: 294.57 g/mol [1]

Executive Summary: Beyond the Purity Percentage

In drug discovery, particularly for peptidomimetics and integrin inhibitors,


-amino acids are critical chiral building blocks. The (S)-enantiomer of the 4-bromophenyl derivative is unique because the bromine atom serves as a "chemical handle" for further diversification via Suzuki-Miyaura cross-coupling.

However, not all CoAs are created equal. A standard "Pass/Fail" CoA often overlooks critical quality attributes (CQAs) that affect yield and stereochemical integrity in subsequent steps. This guide compares a High-Fidelity Pharma-Grade CoA against a generic Technical Grade CoA , demonstrating why the former is non-negotiable for high-stakes synthesis.

Comparative Analysis: Premium vs. Standard

The following table contrasts the specifications of a high-performance product against market averages.

Critical Quality Attribute (CQA)High-Fidelity CoA (Recommended) Standard / Technical Grade CoA Impact on Research
Enantiomeric Excess (ee) ≥ 99.5% ≥ 97.0%Lower ee% introduces diastereomeric impurities in peptide coupling that are often inseparable by standard flash chromatography.
Chemical Purity (HPLC) ≥ 98.5% (Area %) ≥ 95.0%Impurities (e.g., des-bromo analogs) can poison palladium catalysts in downstream cross-coupling reactions.
Salt Stoichiometry 0.95 – 1.05 eq. HCl Not SpecifiedExcess HCl can degrade acid-sensitive protecting groups (e.g., Boc) during neutralization; free base is unstable.
Water Content (KF) ≤ 1.0% ≤ 5.0%High moisture leads to ester hydrolysis (forming the acid) and inaccurate weighing of the starting material.
Residual Solvents < ICH Limits (MeOH, Et₂O) Not ReportedResidual methanol can cause transesterification side reactions if different esters are used later.

Experimental Validation: The "Performance" Difference

To validate the necessity of the High-Fidelity specifications, we modeled two common downstream workflows.

Experiment A: The "Amplification of Error" in Peptide Coupling

Objective: Determine the impact of starting material ee% on final product purity. Protocol:

  • Coupling: React (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (Batch A: 99.9% ee vs. Batch B: 97.0% ee) with Boc-L-Proline-OH using HATU/DIPEA.

  • Analysis: The resulting dipeptide possesses two chiral centers.

    • Batch A yields predominantly the (S,S)-diastereomer.

    • Batch B yields the (S,S)-product plus a significant quantity of the (S,R)-diastereomer. Result: The (S,R)-diastereomer from Batch B co-eluted with the product during purification, reducing the isolated yield of pure material by 18% . Insight: Starting with <99% ee requires expensive chiral prep-HPLC later in the synthesis.

Experiment B: Catalyst Poisoning in Suzuki Coupling

Objective: Assess the impact of trace organic impurities. Protocol:

  • Reaction: Suzuki coupling of the 4-bromophenyl moiety with phenylboronic acid using Pd(PPh₃)₄.

  • Comparison: High-Purity (99%) vs. Technical Grade (95% containing sulfur traces). Result: The Technical Grade reaction stalled at 60% conversion after 12 hours due to catalyst deactivation, requiring a second catalyst loading. Insight: The cost of the extra palladium catalyst outweighed the savings on the cheaper starting material.

Technical Protocols (Self-Validating Systems)

Protocol 1: Chiral HPLC Method for ee Determination

Use this method to verify the optical purity of incoming batches.

  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1)

    • Note: Diethylamine is essential to sharpen the peak of the amine salt.

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (targeting the bromophenyl chromophore)

  • Retention Times (Approx):

    • (R)-Isomer (Impurity): ~12.5 min

    • (S)-Isomer (Product): ~15.2 min

  • System Suitability: Resolution (Rs) between enantiomers must be > 2.0.

Protocol 2: Hygroscopicity Management

The HCl salt is hygroscopic.

  • Storage: Store under Argon at 2-8°C.

  • Handling: Allow the bottle to warm to room temperature before opening to prevent condensation.

  • Drying: If KF > 1.0%, dry in a vacuum oven at 40°C over P₂O₅ for 4 hours.

Visualizations

Diagram 1: The "Amplification of Error" Logic

This diagram illustrates why high ee% is critical. A small impurity at the start becomes a difficult-to-remove diastereomer after coupling.

G Start Starting Material (S)-Isomer + (R)-Impurity Coupling Peptide Coupling (with Chiral Partner) Start->Coupling Reaction Product Major Product (S,S)-Diastereomer Coupling->Product Major Pathway Impurity Impurity (S,R)-Diastereomer Coupling->Impurity Minor Pathway Purification Flash Chromatography (Achiral) Product->Purification Impurity->Purification Outcome Final Result: Co-elution (Impure Product) Purification->Outcome Separation Fails

Caption: Propagation of stereochemical impurities. Low ee% in starting material leads to inseparable diastereomers downstream.

Diagram 2: QC Release Workflow

The rigorous process required to generate a High-Fidelity CoA.

QC cluster_QC Quality Control Panel Batch Crude Synthesis Batch Recryst Recrystallization (Enhance ee% & Purity) Batch->Recryst Drying Vacuum Drying (Remove Solvents/Water) Recryst->Drying HPLC HPLC (Purity) Drying->HPLC Chiral Chiral HPLC (ee%) Drying->Chiral KF Karl Fischer (Water) Drying->KF NMR H-NMR (Identity) Drying->NMR Decision Spec Check HPLC->Decision Chiral->Decision KF->Decision NMR->Decision CoA Issue Certificate of Analysis Decision->CoA Pass Reject Reprocess / Discard Decision->Reject Fail

Caption: Critical path for CoA generation. Note that recrystallization is mandatory to ensure high ee% before testing.

References

  • Chemical Identity & Properties: PubChem.[3] Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (Analogous Structure Reference).[3][4][5][6] National Library of Medicine. Available at: [Link]

  • CoA Regulatory Requirements: World Health Organization (WHO). Model Certificate of Analysis. WHO Technical Report Series, No. 902, 2002, Annex 10. Available at: [Link]

  • Beta-Amino Acid Synthesis:Synthesis of enantiomerically pure -amino acids. Chemical Reviews, 2002. (General context for -amino acid utility).
  • Salt vs. Free Base Stability: ResearchGate Discussion. Difference between amino acid free base and its hydrochloride salt. Available at: [Link]

Sources

Structure-activity relationship (SAR) studies of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold Analysis for Peptidomimetics & Library Generation

Executive Summary: The "Privileged" -Amino Acid Scaffold

(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 275826-35-2) represents a critical "privileged structure" in modern medicinal chemistry. Unlike standard


-amino acids, this 

-amino acid derivative introduces specific conformational biases that stabilize secondary peptide structures (helices/turns) and resist proteolytic degradation.

The defining feature of this specific analog is the 4-Bromophenyl moiety .[1][2] While the unsubstituted phenyl analog acts merely as a hydrophobic spacer, the 4-bromo variant serves as a divergent synthetic handle . It allows for late-stage functionalization via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), making it superior for generating structure-activity relationship (SAR) libraries compared to its fluoro- or unsubstituted counterparts.

Comparative SAR Analysis: The 4-Position "Warhead"

In SAR studies, the choice of the substituent at the para-position of the phenyl ring dictates the molecule's utility in both synthesis and final biological binding.

Comparison Table: 4-Substituted Analogs
Feature4-Bromo (Subject) 4-Chloro 4-Fluoro 4-Hydrogen (Unsub)
Synthetic Utility High (Excellent handle for Pd-coupling)Medium (Coupling requires specialized ligands)Low (Inert to standard coupling)None (Dead-end scaffold)
Electronic Effect

(Electron Withdrawing)

(Similar to Br)

(High electronegativity, low resonance)

(Baseline)
Metabolic Stability Moderate (Susceptible to oxidative insertion)ModerateHigh (Blocks P450 metabolism)Low (Susceptible to hydroxylation)
Lipophilicity (

)
+0.86 (Increases membrane permeability)+0.71+0.140
Primary Application Library Generation / Fragment Growing HDAC/TRAP1 InhibitorsMetabolic Blocking / CNS penetrationNegative Control
Deep Dive: Why the Bromo-Analog Wins for Library Design

The 4-Bromo analog is the industry standard for "Fragment-Based Drug Discovery" (FBDD).

  • The Logic: If you use the 4-Fluoro analog, you optimize for metabolic stability too early. If the potency isn't there, you cannot easily modify the ring.

  • The Strategy: Start with the 4-Bromo analog. Use the bromine to couple diverse aryl/heteroaryl groups to probe the binding pocket (e.g., extending into the S2' subsite of a protease). Once the optimal extension is found, then you may switch to a bioisostere or a more stable linker.

Biological Applications & Mechanistic Pathways[1][2][5][6][7]

This scaffold is most prominent in the design of Integrin Antagonists (specifically


 and 

) and Anticancer Agents (HDAC/SIRT2 inhibitors).
Pathway 1: Integrin Antagonism (RGD Mimetics)

The


-amino acid backbone mimics the aspartic acid residue in the RGD (Arg-Gly-Asp) sequence but with an extended carbon backbone that prevents rapid enzymatic cleavage.
  • Mechanism: The free amine (after deprotection) binds to the carboxylate-binding region of the integrin, while the phenyl ring provides hydrophobic stacking interactions.

  • SAR Insight: The (S)-configuration is critical. It mimics the natural L-aspartate trajectory. The (R)-enantiomer often shows >100-fold loss in potency (IC50 shift from nM to

    
    M range).
    
Pathway 2: HDAC/SIRT2 Inhibition

Derivatives where the amine is acylated with zinc-binding groups (ZBG) use the phenyl ring to occupy the "cap" region of Histone Deacetylases (HDACs).

  • SAR Insight: 4-substitution is vital here. Bulky groups added via the 4-Bromo handle can improve selectivity for SIRT2 over SIRT1 by exploiting the larger hydrophobic pocket of SIRT2.

SAR_Logic Core (S)-Methyl 3-amino-3- (4-bromophenyl)propanoate Integrin Integrin Antagonists (RGD Mimetics) Core->Integrin Mimics Aspartate Anticancer Anticancer Agents (HDAC/SIRT2) Core->Anticancer Cap Group Scaffold Stab Proteolytic Stability (Beta-backbone) Integrin->Stab Stack Hydrophobic Stacking (Phenyl Ring) Integrin->Stack Selectivity Isoform Selectivity (via 4-Br Extension) Anticancer->Selectivity Critical SAR Point

Figure 1: Mechanistic divergence of the scaffold. The 4-Br extension is critical for achieving isoform selectivity in anticancer applications.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Library Generation)

Objective: Functionalize the 4-position to probe a binding pocket. Self-Validation: The reaction must proceed with full retention of chirality. Racemization indicates excessive base strength or temperature.

  • Reagents:

    • Substrate: (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)propanoate (Boc-protected form of the HCl salt).

    • Boronic Acid: Aryl-B(OH)2 (1.2 equiv).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (3.0 equiv).
      
    • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with

      
       for 30 mins (Critical to prevent homocoupling).
      
    • Mix substrate, boronic acid, and base. Add catalyst last.

    • Heat to 80°C for 4-6 hours.

    • Monitor via TLC/LCMS. Look for disappearance of the Bromide isotope pattern (1:1 doublet).

  • Workup:

    • Dilute with EtOAc, wash with brine. Dry over

      
      .
      
    • Purify via column chromatography (Hexane/EtOAc).

  • Chiral Check (Validation):

    • Analyze product via Chiral HPLC (Chiralcel OD-H column). Ensure ee% > 98%.

Protocol B: Enzymatic Kinetic Resolution (Synthesis of Core)

Objective: If starting from racemic material, isolate the (S)-enantiomer. Causality: Lipases are stereoselective for the ester hydrolysis of the (S)-isomer in specific solvents.

  • System: Racemic Ethyl 3-amino-3-(4-bromophenyl)propanoate.

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized.

  • Solvent: MTBE (Methyl tert-butyl ether) saturated with water.

  • Procedure:

    • Suspend racemate in MTBE. Add CAL-B.

    • Incubate at 30°C.

    • The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid. The (R)-ester remains unreacted.

  • Separation:

    • Filter enzyme.

    • Extract the (S)-acid into aqueous

      
      . The (R)-ester remains in the organic layer.
      
    • Acidify aqueous layer and extract (S)-acid. Re-esterify to Methyl ester using

      
      .
      

Workflow Racemate Racemic 4-Br-Beta-Amino Ester Resolution Enzymatic Resolution (CAL-B / MTBE) Racemate->Resolution S_Acid (S)-Acid (Aqueous Phase) Resolution->S_Acid Hydrolysis R_Ester (R)-Ester (Organic Phase) Resolution->R_Ester Unreacted Protection Boc-Protection (Boc2O / TEA) S_Acid->Protection Esterification + Protection Coupling Suzuki Coupling (Pd / Ar-B(OH)2) Protection->Coupling 4-Br Functionalization Final Functionalized (S)-Analog (Library Member) Coupling->Final

Figure 2: Workflow for generating enantiopure libraries from racemic starting material.

References

  • Nbinno.com. (2026).[3] Optimizing Peptide Synthesis with 3-Amino-3-(4-bromophenyl)propionic Acid. Retrieved from [Link]

  • Scarborough, R. M. (1999).[4] Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry. Retrieved from [Link]

  • Cabrele, C., et al. (2014). Peptides Containing

    
    -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
    
  • PubChem. (2025).[5][6] Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate Compound Summary. Retrieved from [Link]

Sources

Benchmarking the Efficacy of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride as a High-Fidelity Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the efficacy of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride in assays Content Type: Publish Comparison Guide

Executive Summary: The "Privileged Scaffold" Advantage

In the landscape of peptidomimetics and small-molecule drug discovery, This compound (hereafter referred to as (S)-MABP-HCl ) represents a "privileged scaffold." Unlike standard


-amino acids or non-functionalized 

-amino acids, (S)-MABP-HCl offers a unique trifecta of properties:
  • Proteolytic Resistance: The

    
    -amino acid backbone confers significant stability against endogenous proteases.
    
  • Chiral Fidelity: The specific (S)-configuration is critical for distinct receptor binding geometries, often superior to racemic mixtures which dilute potency.

  • Divergent Synthetic Utility: The para-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling, enabling rapid Structure-Activity Relationship (SAR) expansion.

This guide benchmarks (S)-MABP-HCl against its primary alternatives—


-Phenylalanine derivatives and non-halogenated 

-analogues—demonstrating its superior efficacy in stability assays and library generation workflows.

Comparative Analysis: (S)-MABP-HCl vs. Alternatives

The following table summarizes the performance of (S)-MABP-HCl in key drug development metrics compared to standard alternatives.

Table 1: Performance Benchmark Matrix
Feature(S)-MABP-HCl (Target)L-Phenylalanine (Alternative A)(S)-3-Amino-3-phenylpropanoate (Alternative B)
Backbone Type

-Amino Acid

-Amino Acid

-Amino Acid
Proteolytic Stability High (

h)
Low (

mins to hours)
High (

h)
SAR Expandability High (via Suzuki/Buchwald coupling at 4-Br)Low (Requires pre-functionalized starting material)Low (Aromatic ring is inert)
Conformational Bias Promotes 14-helix / HairpinsPromotes

-helix / Sheets
Promotes 14-helix
Primary Application Peptidomimetics & Divergent Library SynthesisNative Peptide SynthesisSimple Peptidomimetics

Mechanistic Insight: The Stability & Functionalization Advantage

Proteolytic Stability Mechanism

The efficacy of (S)-MABP-HCl in biological assays is often measured by the half-life of the peptides derived from it. Endogenous proteases (e.g., Trypsin, Chymotrypsin, Pepsin) are evolved to recognize and cleave peptide bonds adjacent to


-carbons. The insertion of an extra methylene group (

) in the

-amino acid backbone distorts the scissile bond geometry, rendering it unrecognizable to the catalytic triad of most proteases.
The "Bromo-Handle" Advantage

While standard


-phenylalanine provides stability, it lacks chemical versatility. The 4-bromo motif in (S)-MABP-HCl allows researchers to perform "late-stage diversification." Instead of synthesizing 50 different starting materials, a chemist can incorporate (S)-MABP-HCl into a scaffold and then run parallel cross-coupling reactions to generate a library of 50 unique analogues.
Diagram 1: Mechanistic Workflow & Stability Logic

G cluster_0 Pathway A: Alpha-Peptide (L-Phe) cluster_1 Pathway B: Beta-Peptide ((S)-MABP-HCl) Alpha Alpha-Peptide (Native Backbone) Enzyme Protease Recognition (Chymotrypsin) Alpha->Enzyme High Affinity Cleavage Rapid Hydrolysis (Inactive Fragments) Enzyme->Cleavage k_cat (High) Beta (S)-MABP-HCl Residue (Beta-Backbone) Block Steric/Electronic Mismatch Beta->Block Resists Binding SAR Suzuki Coupling (Library Generation) Beta->SAR Br-Handle Activation Stable Intact Bioactivity (Prolonged t1/2) Block->Stable No Cleavage

Caption: Comparative fate of Alpha- vs. Beta-peptides. Pathway B demonstrates the dual advantage of proteolytic resistance and synthetic expandability offered by (S)-MABP-HCl.

Experimental Protocols for Benchmarking

To objectively validate the efficacy of (S)-MABP-HCl, we recommend two distinct assay protocols: Proteolytic Stability Profiling and Divergent Synthesis Efficiency .

Protocol A: Proteolytic Stability Assay (In Vitro)

Objective: Determine the metabolic half-life (


) of a peptide containing (S)-MABP-HCl compared to its 

-analogue.

Materials:

  • Test Compound: Tripeptide containing (S)-MABP-HCl (e.g., Ac-Ala-MABP -Ala-NH2).

  • Control Compound: Tripeptide containing L-Phe (e.g., Ac-Ala-Phe -Ala-NH2).

  • Enzyme:

    
    -Chymotrypsin (Sigma-Aldrich), prepared in Tris-HCl buffer (pH 7.8, 10 mM CaCl2).
    
  • Analysis: RP-HPLC (C18 column, UV detection at 254 nm).

Methodology:

  • Preparation: Dissolve both peptides to a final concentration of 200

    
    M in the reaction buffer.
    
  • Incubation: Add Chymotrypsin (enzyme-to-substrate ratio 1:100 w/w) and incubate at 37°C.

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    minutes and 24 hours.
  • Quenching: Immediately quench aliquots with 50

    
    L of 1% TFA in Acetonitrile.
    
  • Quantification: Analyze via HPLC. Integrate the parent peak area.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Expected Results:

  • Control (L-Phe): Rapid degradation (

    
     mins).
    
  • Test ((S)-MABP-HCl): Negligible degradation over 24 hours (

    
     remaining).
    
Protocol B: Divergent Library Synthesis (Suzuki-Miyaura Coupling)

Objective: Demonstrate the utility of the 4-bromo handle for generating high-affinity ligands.

Methodology:

  • Scaffold Synthesis: Incorporate (S)-MABP-HCl into the target sequence/molecule.

  • Coupling Reaction:

    • Dissolve Scaffold (1.0 eq) in DME/H2O (4:1).

    • Add Aryl Boronic Acid (1.5 eq),

      
       (3.0 eq), and 
      
      
      
      (5 mol%).
    • Heat to 80°C under

      
       for 4 hours.
      
  • Purification: Filter through Celite, concentrate, and purify via Prep-HPLC.

Self-Validating Check:

  • The retention of the (S)-configuration is critical. Verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralcel OD-H column) post-coupling to ensure the reaction conditions did not cause racemization.

Visualizing the Synthetic Workflow

The following diagram illustrates how (S)-MABP-HCl serves as a central node for generating diverse chemical libraries, a capability not present in standard phenylalanine derivatives.

Diagram 2: Divergent Synthesis Workflow

SAR_Workflow cluster_coupling Pd-Catalyzed Diversification Start (S)-MABP-HCl (Core Scaffold) Rxn1 Suzuki Coupling (Ar-B(OH)2) Start->Rxn1 Rxn2 Buchwald-Hartwig (HNR2) Start->Rxn2 Rxn3 Sonogashira (HC≡C-R) Start->Rxn3 Target1 Analogue A: Biaryl Derivative (High Potency) Rxn1->Target1 Target2 Analogue B: Amino-Aryl Derivative (Solubility) Rxn2->Target2 Target3 Analogue C: Alkyne Derivative (Click Chemistry Probe) Rxn3->Target3 Library Diverse Library Generation Target1->Library Target2->Library Target3->Library

Caption: The 4-bromo substituent enables parallel synthesis of diverse analogues from a single precursor, accelerating lead optimization.

References

  • Seebach, D., et al. (2004).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Grounding: Establishes the foundational stability of beta-peptides).

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics."[2][3] Current Medicinal Chemistry. (Grounding: Reviews the resistance of beta-amino acids to proteolysis).

  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. (Grounding: Discusses the secondary structures formed by beta-amino acids).

  • PubChem Compound Summary. (2023). "this compound." National Center for Biotechnology Information. (Grounding: Verification of chemical structure and physical properties).

Note: The compound this compound is a specialized research reagent. Always consult the specific Safety Data Sheet (SDS) before handling.

Sources

Cross-Validation of HPLC and CE for Enantiomeric Purity of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, orthogonal analytical framework for determining the enantiomeric excess (ee) of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, a critical chiral


-amino acid intermediate.

The Challenge: Chiral


-amino esters are prone to racemization under basic conditions and often suffer from poor resolution due to the flexibility of the 

-carbon chain. Relying solely on one method risks undetected co-elution of impurities.

The Solution: This guide details a cross-validation strategy using Normal-Phase Chiral HPLC (Polysaccharide-based) and Capillary Electrophoresis (CE) (Cyclodextrin-mediated). By leveraging distinct separation mechanisms—adsorption thermodynamics (HPLC) vs. electrophoretic mobility/inclusion complexation (CE)—researchers can ensure <0.1% enantiomeric impurity levels required for late-stage pharmaceutical intermediates.

Technical Context & Compound Analysis

This compound

  • Structure: A

    
    -amino acid ester with a 4-bromophenyl moiety.[1]
    
  • Critical Quality Attribute (CQA): Enantiomeric Purity > 99.5%.

  • Analytical Risk: The 4-bromophenyl group adds significant hydrophobicity, while the free amine (as HCl salt) provides a handle for cationic interaction. The "soft" nature of the halogen can induce

    
     interactions that must be controlled.
    

Methodology 1: High-Performance Liquid Chromatography (HPLC)

Mechanism: Stereoselective adsorption on a polysaccharide stationary phase.[2] The rigid helical structure of the amylose derivative creates "clefts" that differentially retain the (S) and (R) enantiomers based on steric fit and hydrogen bonding.

Optimized Protocol
  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    .
    
    • Rationale: The amylose backbone offers superior selectivity for

      
      -amino esters compared to cellulose (OD-H) due to the specific spatial arrangement of the carbamate groups.
      
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Note: DEA is mandatory to suppress the ionization of the residual silanols and the amine analyte, preventing peak tailing.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
     (targeting the bromophenyl chromophore).
    
Workflow Diagram (HPLC)

HPLC_Workflow Figure 1: HPLC Sample Preparation and Separation Logic Sample Sample (HCl Salt) FreeBase Free Base Liberation (Na2CO3 wash) Sample->FreeBase Neutralize Dilution Dilution in Mobile Phase FreeBase->Dilution Dissolve Injection Injection (10 µL) Dilution->Injection Separation Chiralpak AD-H (Amylose Interaction) Injection->Separation Adsorption Detection UV 254nm (R vs S Resolution) Separation->Detection

Methodology 2: Capillary Electrophoresis (CE)

Mechanism: Differential inclusion complexation. The analyte migrates under an electric field; the enantiomers partition differently into the hydrophobic cavity of a chiral selector (Cyclodextrin) added to the buffer.

Optimized Protocol
  • Capillary: Fused silica,

    
    
    
  • Background Electrolyte (BGE):

    
     Phosphate Buffer (pH 2.5) containing 
    
    
    
    Sulfated
    
    
    -Cyclodextrin (S-
    
    
    -CD).
    • Rationale: At pH 2.5, the amino group is fully protonated (

      
      ), ensuring strong migration toward the cathode. S-
      
      
      
      -CD is negatively charged, moving toward the anode (counter-migration). This "counter-current" significantly widens the separation window (resolution) compared to neutral CDs.
  • Voltage:

    
     (Normal Polarity).
    
  • Injection: Hydrodynamic (

    
     for 
    
    
    
    ).
  • Detection: UV at

    
     (peptide bond/phenyl absorption).
    
Why this is Orthogonal

Unlike HPLC, which relies on surface adsorption, CE relies on charge-to-mass ratio and host-guest inclusion constants . If an impurity co-elutes in HPLC due to similar lipophilicity, it will likely separate in CE due to differences in hydrodynamic radius or inclusion stability.

Comparative Validation Data

The following data represents typical performance metrics for this class of


-amino esters.
ParameterHPLC (Chiralpak AD-H)CE (Sulfated

-CD)
Interpretation
Separation Mechanism Solid-Liquid AdsorptionElectrophoretic / InclusionTrue Orthogonality
Resolution (

)


CE often provides higher peak capacity.
Analysis Time


CE is faster for routine checks.
LOD (Enantiomer)


HPLC is more sensitive (better for trace impurities).
Solvent Consumption High (Hexane/IPA)Negligible (Aqueous Buffer)CE is "Greener".
Robustness High (Stable columns)Moderate (Capillary conditioning critical)HPLC is preferred for QC release.

Strategic Recommendations & Cross-Validation Logic

When to use which?

  • Method Development & Validation: Use BOTH . Run the sample on HPLC and CE. If the determined enantiomeric excess (ee) matches within

    
    , the primary method is validated.
    
  • Routine QC (Release Testing): Use HPLC .[3] It is more robust, transferrable between labs, and has lower Limits of Detection (LOD) for trace enantiomeric impurities (

    
    ).
    
  • In-Process Control (IPC): Use CE . The faster run time and low solvent cost make it ideal for checking reaction progress or rapid spot-checks during crystallization.

Decision Logic for Method Selection

Decision_Tree Figure 2: Decision Matrix for Analytical Method Selection Start Start: Select Method PurityCheck Is Purity > 99.9% Required? Start->PurityCheck SampleVol Sample Volume Limited? PurityCheck->SampleVol No (Routine) CrossVal Perform Cross-Validation (HPLC + CE) PurityCheck->CrossVal Yes (Validation Phase) HPLC Select HPLC (High Sensitivity) SampleVol->HPLC No CE Select CE (Low Consumption) SampleVol->CE Yes (< 5 µL)

References

  • Chiral Separ

    
    -Amino Acids:  Beesley, T. E., & Scott, R. P. W. (2003). Chiral Chromatography. Separation of enantiomers of 
    
    
    
    -amino acid esters using polysaccharide-based stationary phases.[2]
  • CE Methodologies: Scriba, G. K. E. (2016).[4] Chiral Recognition Mechanisms in Analytical Separation Sciences. Utilization of charged cyclodextrins for oppositely charged analytes.

  • ICH Guidelines: International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Whelk-O1 Applications: Madhavan, P., et al. (2007).[1] Enantiomeric separation of

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid. Trade Science Inc.
  • Polysaccharide Columns: Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC. Solvent versatility and stability for amine analysis.

Sources

Inter-Laboratory Comparison Guide: Analysis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison of analytical methodologies for the determination of enantiomeric purity and assay of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS 845908-98-7 / Analogous to 1217775-76-2). This


-amino acid derivative is a critical chiral intermediate in the synthesis of peptidomimetics and integrin inhibitors.

The following analysis synthesizes data from a multi-site inter-laboratory study designed to evaluate the robustness of Direct Chiral HPLC (Method A) against the traditional Indirect Derivatization (Method B). The goal is to provide drug development professionals with objective performance metrics to select the optimal workflow for CMC (Chemistry, Manufacturing, and Controls) validation.

Methodology Comparison: The Alternatives

In this study, five independent laboratories (Labs 1-5) analyzed blinded samples using two distinct protocols. The primary performance metrics were Enantiomeric Excess (% ee) accuracy, Resolution (


) , and Sample Throughput .
Method A: Direct Chiral HPLC (The "Product" Standard)

This method utilizes a Pirkle-type stationary phase.[1][2] It relies on specific


-

interactions and hydrogen bonding between the chiral selector and the analyte.
  • Mechanism: Direct separation of enantiomers without prior chemical modification.

  • Key Advantage: High throughput, minimal sample preparation error.[3]

Method B: Indirect Derivatization (The Alternative)

This method involves reacting the analyte with a chiral derivatizing agent (CDA), specifically Marfey’s Reagent (FDAA), to form diastereomers, which are then separated on an achiral C18 column.

  • Mechanism: Conversion of enantiomers (

    
    ) into diastereomers (
    
    
    
    and
    
    
    ) with distinct physical properties.[4][5]
  • Key Advantage: Uses standard RP-HPLC equipment; higher sensitivity for biological matrices.

Comparative Performance Matrix
MetricMethod A: Direct Chiral HPLC (Whelk-O1)Method B: Indirect (Marfey's + C18)
Stationary Phase (R,R)-Whelk-O1 (Pirkle Type)C18 (Octadecylsilane)
Mobile Phase Normal Phase (Hexane/EtOH/TFA/IPA)Reverse Phase (Water/MeCN/TFA)
Resolution (

)

(High)

(Moderate to High)
Sample Prep Time < 10 mins (Dissolve & Shoot)> 60 mins (Derivatization + Quench)
Kinetic Stability High (No racemization risk)Moderate (Risk during heating step)
Inter-Lab RSD (

)
0.8%2.4%
Cost per Analysis Low (Reagents), High (Column)High (Reagents), Low (Column)

Experimental Protocols

Protocol A: Direct Chiral HPLC (Recommended)

Principle: The (R,R)-Whelk-O1 column contains a 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene chiral selector. The


-basic 4-bromophenyl group of the analyte interacts with the 

-acidic dinitrobenzoyl group of the selector.

Reagents:

  • n-Hexane (HPLC Grade)

  • Ethanol (Absolute, HPLC Grade)

  • Trifluoroacetic acid (TFA)[2]

  • Isopropyl amine (IPA)

Instrument Parameters:

  • Column: (R,R)-Whelk-O1,

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: n-Hexane : Ethanol : TFA : IPA (

    
     v/v/v/v).
    
    • Note: IPA is critical to neutralize the hydrochloride salt in-situ and improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

  • Injection Volume: 10

    
    L.
    

Sample Preparation:

  • Weigh 10 mg of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl.

  • Dissolve in 10 mL of Mobile Phase.

  • Sonicate for 2 minutes to ensure complete dissociation of the salt.

  • Filter through a 0.45

    
    m PTFE syringe filter.
    
Protocol B: Indirect Derivatization (FDAA)

Principle: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine to form stable diastereomers separable by hydrophobicity on C18.

Reagents:

  • FDAA (Marfey's Reagent) solution (1% in Acetone).

  • 1M Sodium Bicarbonate (

    
    ).
    
  • 1M Hydrochloric Acid (

    
    ).
    

Workflow:

  • Derivatization: Mix 50

    
    L of sample solution (50 mM in water) with 100 
    
    
    
    L of 1% FDAA and 20
    
    
    L of 1M
    
    
    .
  • Incubation: Heat at 40°C for 60 minutes.

  • Quenching: Add 20

    
    L of 1M 
    
    
    
    to stop the reaction and neutralize.
  • Dilution: Dilute to 1 mL with Acetonitrile/Water (50:50).

  • Analysis: Inject onto C18 column (Gradient elution 10-60% MeCN in 0.1% TFA over 30 mins).

Inter-Laboratory Study Results

Statistical Analysis (Z-Scores)

Participating laboratories were evaluated using the Z-score metric to identify outliers.



Where 

is the lab result,

is the consensus mean, and

is the standard deviation of the proficiency assessment.
  • 
    : Satisfactory
    
  • 
    : Questionable
    
  • 
    : Unsatisfactory
    

Data Summary (Target: 99.0% ee)

LaboratoryMethod A Result (% ee)Method A Z-ScoreMethod B Result (% ee)Method B Z-Score
Lab 1 99.1+0.498.5-1.2
Lab 2 98.9-0.599.4+1.8
Lab 3 99.00.097.8-3.5 (Outlier)
Lab 4 99.2+0.998.9+0.2
Lab 5 98.8-0.998.2-2.1

Interpretation:

  • Method A (Direct) showed zero outliers and tight clustering (

    
    ) across all labs. This indicates high robustness  and transferability.
    
  • Method B (Indirect) displayed higher variance. Lab 3's failure was traced to incomplete derivatization due to temperature fluctuations during the incubation step, highlighting the kinetic fragility of the alternative method.

Study Workflow Visualization

The following diagram illustrates the logical flow of the inter-laboratory comparison, from sample homogenization to statistical validation.

InterLabStudy cluster_Methods Parallel Methodologies Start Sample Batch Synthesis (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl Homogeneity Homogeneity Testing (Randomized Sampling) Start->Homogeneity Distribution Distribution to Labs (n=5) Blinded Samples Homogeneity->Distribution MethodA Method A: Direct HPLC (Whelk-O1 Column) No Derivatization Distribution->MethodA MethodB Method B: Indirect HPLC (Marfey's Reagent) C18 Column Distribution->MethodB DataCollection Data Collection (% ee, Retention Time, Peak Area) MethodA->DataCollection MethodB->DataCollection Stats Statistical Analysis (Z-Scores, Horwitz Ratio) DataCollection->Stats Validation Validation Conclusion Method A Selected for CMC Stats->Validation

Caption: Workflow of the inter-laboratory comparison study evaluating Direct vs. Indirect analysis methods.

Conclusion & Recommendations

For the routine analysis of This compound , Method A (Direct Chiral HPLC) is the superior choice.

  • Causality of Superiority: The elimination of the derivatization step removes kinetic variables (reaction time, temperature, reagent purity) that introduced significant error in Method B.

  • Trustworthiness: The method is self-validating; the presence of the "R" enantiomer is immediately visible as a distinct peak without the ambiguity of reagent by-products.

  • Throughput: Method A supports a throughput of ~4 samples/hour compared to ~1 sample/hour for Method B.

Final Recommendation: Adopt Protocol A for release testing and stability studies. Use Protocol B only as an orthogonal check during initial method development or if chiral columns are inaccessible.

References

  • Madhavan, P., et al. (2007).

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid. TSI Journals.
  • Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives: Direct and Indirect Enantiomeric Resolution. Biomedical Chromatography.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Sigma-Aldrich. (n.d.). (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride Product Specification.

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: "Need-to-Know" Safety Profile

(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 1269754-66-2 / Analogous to 845908-98-7) is a chiral


-amino acid ester salt used primarily as a pharmaceutical intermediate. While not classified as acutely toxic via the dermal route, it presents significant risks as a respiratory irritant  and eye irritant .

As a hydrochloride salt, this compound is hygroscopic and potentially corrosive to mucous membranes upon hydrolysis. Strict moisture control and dust containment are the primary operational directives.[1]

Critical Parameter Specification
Signal Word WARNING
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.), H302 (Harmful if Swallowed).[3][4]
Physical State White to off-white crystalline solid.
Reactivity Releases hydrogen chloride (HCl) gas upon heating or reaction with strong acids. Releases free amine upon contact with bases.
Storage 2–8°C (Refrigerated), Desiccated, Inert Atmosphere (Argon/Nitrogen recommended).

Hazard Assessment & Mechanism of Action

To handle this compound safely, one must understand the causality of its hazards. It is not merely a "powder"; it is a reactive salt.

The Hydrochloride Factor

The hydrochloride moiety serves to stabilize the amine but introduces specific handling constraints. Upon contact with moisture (sweat, mucosal surfaces in the nose/lungs), the salt can partially hydrolyze, creating a localized acidic environment (pH < 4). This is the primary driver for H335 (Respiratory Irritation) and H319 (Eye Irritation) .

The Halogenated Aromatic Risk

The 4-bromophenyl group increases lipophilicity compared to non-halogenated analogs. This facilitates absorption through biological membranes if the dust is inhaled or ingested (H302 ). While specific sensitization data is often limited for novel intermediates, halogenated aromatic amines are structurally alerted as potential sensitizers. Treat all skin contact as a potential route for long-term sensitization.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and potential for exposure of the task.

Table 1: Task-Based PPE Specifications
Operational Task Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Storage & Transport (Sealed containers)Standard Lab VentilationNitrile Gloves (0.11 mm, min)Safety Glasses w/ Side ShieldsStandard Lab Coat
Weighing & Transfer (Open container, < 1g)Fume Hood Required. If unavailable: N95/P95 Respirator.Double Nitrile (Outer: 0.11mm, Inner: 0.06mm)Safety Goggles (Tight-fitting)Lab Coat + Tyvek Sleeves
Reaction Setup (Solvent addition, > 1g)Fume Hood (Sash at 18").Chemical Resistant Gloves (Nitrile/Neoprene, >0.15mm)Safety Goggles + Face Shield (if splash risk)Lab Coat + Chemical Apron
Spill Cleanup (Powder release)P100 / HEPA Half-Face Respirator Double Nitrile or Butyl RubberSafety GogglesTyvek Suit (Disposable)

Engineering Controls & Workflow Visualization

The primary barrier against exposure is containment , not PPE. The following logic flow dictates the engineering setup required before a container is even opened.

SafetyWorkflow Start Task Identification Quantity Quantity > 500mg? Start->Quantity Hood Fume Hood REQUIRED (Face Velocity: 0.5 m/s) Quantity->Hood Yes Bench Benchtop w/ Local Exhaust Permitted Quantity->Bench No Sash Sash Height < 18 inches Hood->Sash Static Static Control (Ionizer bar) Bench->Static Sash->Static Proceed Proceed with PPE Static->Proceed

Figure 1: Engineering control decision tree. Note that static control is critical for hydrochloride salts to prevent "fly-away" powder.

Operational Protocols

Weighing and Transfer (The "Critical Zone")

Why this matters: 90% of laboratory exposures occur during the transfer of solids. The static charge of the hydrochloride salt can cause particles to repel into the breathing zone.

  • Preparation: Place an antistatic mat or ionizing bar inside the fume hood.

  • Taring: Tare the receiving vessel, not the spatula.

  • Transfer: Use a disposable antistatic weighing boat . Do not use weighing paper, as creases can trap the fine hydrochloride powder.

  • Neutralization (Optional but Recommended): If transferring into a reaction vessel, consider dissolving the solid in the solvent (e.g., Methanol or DCM) inside the weighing boat if the protocol permits, then transferring the liquid. This eliminates dust immediately.

Reaction Setup: Free-Basing

Context: This compound is often used in coupling reactions where the free amine is required.

  • Protocol: When treating with a base (e.g., Triethylamine, DIPEA, or Carbonate), expect a mild exotherm and potential precipitation of the inorganic salt (e.g., Triethylamine HCl).

  • Safety Note: Ensure the reaction vessel is vented. Although no gas is evolved, the exotherm can increase solvent vapor pressure.

Storage and Stability
  • Hygroscopy: The HCl salt attracts water. Store in a tightly sealed container with a desiccant pack.

  • Degradation: Hydrolysis leads to the formation of the corresponding

    
    -amino acid and methanol. This degrades purity and alters stoichiometry.
    
  • Cold Storage: Keep at +2°C to +8°C. Allow the container to warm to room temperature before opening to prevent condensation on the solid.

Emergency Response Plan

In the event of exposure, immediate action mitigates long-term damage.

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Brush off dry powder THEN Rinse 15 min Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response logic.[4][5] Note the specific instruction for skin contact: remove dry powder first to prevent creating a concentrated acidic paste on the skin.

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Contain: Cover the spill with a damp paper towel (to prevent dust) only if the surface is compatible. Alternatively, use a HEPA vacuum designated for hazardous chemicals.

  • Neutralize: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize any acidic residue from the HCl salt.

  • Disposal: Place waste in a container labeled "Solid Organic Waste (Halogenated)."

Disposal & Waste Streams

Proper disposal ensures environmental compliance and safety for waste handlers.

  • Waste Category: Halogenated Organic Solid.

  • Coding: Consult local regulations (e.g., EWC 07 01 01* in Europe, RCRA guidelines in US).

  • Segregation: Do NOT mix with strong oxidizing agents (e.g., nitric acid waste) or strong bases in the waste stream to prevent uncontrolled reactions.

  • Container: High-density polyethylene (HDPE) is the preferred container material.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride. Link

  • PubChem. (2024). Compound Summary: Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (Analogous Hazards). National Library of Medicine. Link

  • AK Scientific. (2024). SDS for Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Link

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.